SB-505124 hydrochloride
Beschreibung
Eigenschaften
IUPAC Name |
2-[4-(1,3-benzodioxol-5-yl)-2-tert-butyl-1H-imidazol-5-yl]-6-methylpyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2.ClH/c1-12-6-5-7-14(21-12)18-17(22-19(23-18)20(2,3)4)13-8-9-15-16(10-13)25-11-24-15;/h5-10H,11H2,1-4H3,(H,22,23);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTUOOXPZOVNPMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2=C(N=C(N2)C(C)(C)C)C3=CC4=C(C=C3)OCO4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
356559-13-2 | |
| Record name | SB 505124 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0356559132 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
SB-505124 Hydrochloride: A Technical Guide to its Mechanism of Action as a Selective TGF-β Type I Receptor Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB-505124 hydrochloride is a potent and selective small molecule inhibitor of the transforming growth factor-β (TGF-β) type I receptor serine/threonine kinases, specifically targeting Activin Receptor-Like Kinase 4 (ALK4), ALK5, and ALK7.[1][2][3] As a reversible ATP-competitive inhibitor, SB-505124 effectively blocks the canonical TGF-β signaling pathway, which plays a pivotal role in a myriad of cellular processes including proliferation, differentiation, apoptosis, and extracellular matrix production.[4][5][6] Dysregulation of this pathway is implicated in numerous pathologies, most notably fibrosis and cancer. This technical guide provides an in-depth overview of the core mechanism of action of SB-505124, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows.
Core Mechanism of Action
The canonical TGF-β signaling cascade is initiated by the binding of TGF-β ligands to their respective type II receptors (TβRII). This ligand-receptor interaction induces the recruitment and subsequent phosphorylation of a type I receptor (TβRI), such as ALK5, at its glycine-serine rich (GS) domain.[2] This phosphorylation event activates the kinase domain of the TβRI, which then propagates the downstream signal by phosphorylating the receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3.[7][8]
SB-505124 exerts its inhibitory effect by directly competing with ATP for binding to the kinase domain of ALK4, ALK5, and ALK7.[4][5] This competitive inhibition prevents the autophosphorylation and activation of the type I receptors, thereby halting the phosphorylation of SMAD2 and SMAD3. Consequently, the formation of the SMAD2/3-SMAD4 complex and its translocation to the nucleus to regulate target gene expression are abrogated.[7][8]
Quantitative Data: Inhibitory Potency and Selectivity
The efficacy and selectivity of SB-505124 have been quantified through various in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency towards ALK5 and ALK4.
| Target Kinase | IC50 (nM) | Selectivity Notes | Reference(s) |
| ALK5 (TGF-βRI) | 47 ± 5 | - | [9][10] |
| ALK4 | 129 ± 11 | Approximately 2.5-fold less sensitive than ALK5. | [1][9] |
| ALK7 | Inhibits ALK7-dependent SMAD2 phosphorylation. | Qualitative inhibition noted. | [11] |
| ALK1, ALK2, ALK3, ALK6 | No significant inhibition. | Does not inhibit BMP-activated receptors. | [1][7] |
| p38 MAPKα | 10,600 | Over 200-fold less sensitive than ALK5. | [12][13] |
Table 1: Summary of the in vitro inhibitory activity of SB-505124 against various kinases.
Signaling Pathway and Inhibition Model
The following diagram illustrates the canonical TGF-β signaling pathway and the point of inhibition by SB-505124.
Experimental Protocols
In Vitro Kinase Assay (IC50 Determination)
This protocol outlines the methodology to determine the concentration of SB-505124 required to inhibit 50% of ALK5 enzymatic activity.
Materials:
-
Recombinant human ALK5 kinase domain
-
GST-fused SMAD3 substrate
-
This compound
-
[γ-³³P]ATP
-
Kinase assay buffer (50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT)
-
P-81 phosphocellulose paper
-
0.5% Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of SB-505124 in DMSO, followed by dilution in kinase assay buffer.
-
In a microplate, combine 65 nM of the recombinant ALK5 kinase domain and 184 nM of the GST-SMAD3 substrate.[14]
-
Add the diluted SB-505124 or vehicle control (DMSO) to the enzyme-substrate mixture and incubate for 15-30 minutes at room temperature.
-
Initiate the kinase reaction by adding 3 µM ATP containing 0.5 µCi of [γ-³³P]ATP.[14]
-
Incubate the reaction for 3 hours at 30°C.[14]
-
Stop the reaction and spot the mixture onto P-81 phosphocellulose paper.
-
Wash the P-81 paper three times with 0.5% phosphoric acid to remove unincorporated [γ-³³P]ATP.[14]
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each SB-505124 concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
SMAD2 Phosphorylation Assay (Western Blot)
This cell-based assay measures the ability of SB-505124 to inhibit TGF-β-induced phosphorylation of SMAD2.
Materials:
-
Cell line responsive to TGF-β (e.g., HaCaT, A549)
-
Cell culture medium
-
Recombinant human TGF-β1
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-SMAD2 (Ser465/467), anti-total SMAD2, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 16-24 hours.
-
Pre-incubate the cells with various concentrations of SB-505124 (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 1 hour.
-
Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes. Include a non-stimulated control.
-
Wash the cells twice with ice-cold PBS and lyse with RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-SMAD2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with anti-total SMAD2 and a loading control antibody.
-
Quantify the band intensities and normalize the phospho-SMAD2 signal to the total SMAD2 or loading control signal.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the characterization of a kinase inhibitor like SB-505124.
Conclusion
This compound is a well-characterized, selective inhibitor of the TGF-β type I receptors ALK4, ALK5, and ALK7. Its mechanism of action, centered on the competitive inhibition of ATP binding to the receptor kinase domain, leads to a potent and specific blockade of the canonical SMAD2/3 signaling pathway. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the TGF-β signaling pathway and its role in disease. The high selectivity and potency of SB-505124 make it an invaluable tool for dissecting the complexities of TGF-β signaling and a promising candidate for further therapeutic development.
References
- 1. researchgate.net [researchgate.net]
- 2. TGFβ signaling pathways in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. In Vitro Assays for Measuring TGFβ Growth Stimulation and Inhibition | Springer Nature Experiments [experiments.springernature.com]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. m.youtube.com [m.youtube.com]
- 11. SB-505124 | TGF-beta/Smad | ALK | TargetMol [targetmol.com]
- 12. Blockade of TGF-β inhibits mammary tumor cell viability, migration, and metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
SB-505124 Hydrochloride: A Technical Guide for Researchers
SB-505124 hydrochloride is a potent and selective small molecule inhibitor of the transforming growth factor-beta (TGF-β) type I receptor serine/threonine kinases, specifically targeting Activin Receptor-Like Kinase 4 (ALK4), ALK5, and ALK7. [1][2] This technical guide provides an in-depth overview of this compound, its mechanism of action, key experimental data, and detailed protocols for its use in research settings.
Core Mechanism of Action
SB-505124 acts as a competitive inhibitor of the ATP-binding site of ALK4, ALK5, and ALK7.[1][3] By blocking the kinase activity of these receptors, SB-505124 effectively abrogates the downstream signaling cascade initiated by TGF-β superfamily ligands, such as TGF-βs and activins.[2] This inhibition prevents the phosphorylation of the receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3.[4][5][6] Consequently, the formation of the Smad2/3-Smad4 complex and its translocation to the nucleus to regulate target gene expression are blocked.[7]
Data Presentation
Inhibitory Activity
The inhibitory potency of this compound has been characterized through various in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity for ALK4 and ALK5.
| Target Kinase | IC50 (nM) | Assay Conditions |
| ALK5 (TGF-βRI) | 47 ± 5 | Cell-free kinase assay |
| ALK4 | 129 ± 11 | Cell-free kinase assay |
| p38α MAPK | 10,600 ± 1,800 | In vitro phosphorylation of ATF-2 |
Data compiled from multiple sources.[1][4][5][8]
Selectivity Profile
SB-505124 exhibits high selectivity for ALK4, ALK5, and ALK7 over other related kinases, including ALK1, ALK2, ALK3, and ALK6, which are involved in the bone morphogenetic protein (BMP) signaling pathway.[2][4] At a concentration of 10 µM, SB-505124 showed no significant inhibition of a panel of 27 other kinases.[8]
Signaling Pathway
The following diagram illustrates the canonical TGF-β signaling pathway and the point of inhibition by SB-505124.
Experimental Protocols
In Vitro Kinase Assay (Radiometric)
This protocol is adapted from methodologies used to determine the IC50 of SB-505124 against ALK5.[1]
1. Reagents:
-
Recombinant human GST-tagged ALK5 kinase domain
-
GST-tagged Smad3
-
Kinase Assay Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT
-
ATP solution (3 µM)
-
[γ-³³P]ATP (0.5 µCi per reaction)
-
This compound dissolved in DMSO
-
P-81 phosphocellulose paper
-
0.5% Phosphoric acid
-
Scintillation cocktail
2. Procedure:
-
Prepare a reaction mixture containing 65 nM GST-ALK5 and 184 nM GST-Smad3 in Kinase Assay Buffer.
-
Add varying concentrations of SB-505124 (or DMSO as a vehicle control) to the reaction mixture and pre-incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding the ATP solution containing [γ-³³P]ATP.
-
Incubate the reaction for 3 hours at 30°C.
-
Spot a portion of the reaction mixture onto P-81 phosphocellulose paper to capture the phosphorylated protein.
-
Wash the P-81 paper three times with 0.5% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of SB-505124 and determine the IC50 value.
Cellular Smad2/3 Phosphorylation Assay (Western Blot)
This protocol outlines the steps to assess the inhibitory effect of SB-505124 on TGF-β-induced Smad2/3 phosphorylation in a cellular context.[7][9][10][11]
1. Reagents:
-
Cell line of interest (e.g., HaCaT, HepG2)
-
Complete cell culture medium
-
Serum-free medium
-
Recombinant human TGF-β1
-
This compound dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-Smad2 (Ser465/467), anti-phospho-Smad3 (Ser423/425), and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
2. Procedure:
-
Seed cells in a multi-well plate and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with varying concentrations of SB-505124 (or DMSO as a vehicle control) for 1-2 hours.
-
Stimulate the cells with TGF-β1 (e.g., 1-10 ng/mL) for 30-60 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities to determine the effect of SB-505124 on Smad2/3 phosphorylation.
Experimental Workflow Visualization
The following diagram provides a generalized workflow for evaluating the effect of SB-505124 on TGF-β-induced cellular responses.
Conclusion
This compound is a valuable research tool for investigating the roles of the TGF-β signaling pathway in a multitude of biological processes, including cell proliferation, differentiation, apoptosis, and fibrosis.[2][4] Its high potency and selectivity for ALK4, ALK5, and ALK7 make it a precise instrument for dissecting the complexities of TGF-β-mediated cellular events. The provided protocols and data serve as a comprehensive resource for researchers and drug development professionals utilizing this inhibitor in their studies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. SB-505124 is a selective inhibitor of transforming growth factor-beta type I receptors ALK4, ALK5, and ALK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SB-505124 | TGF-beta/Smad | ALK | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. SB-505124 HCl | inhibitor of TGFβR (TGF-β Receptor type I receptor) | CAS 356559-13-2 | this compound | ALK4/5/7 抑制剂 | 美国InvivoChem [invivochem.cn]
- 7. TGFβ1-induced SMAD2/3 and SMAD1/5 phosphorylation are both ALK5-kinase-dependent in primary chondrocytes and mediated by TAK1 kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. How should I prepare my samples to detect phospho-Smad2/3? | Cell Signaling Technology [cellsignal.com]
- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the SB-505124 Hydrochloride Signaling Pathway
Introduction
This compound is a potent and selective small molecule inhibitor of the transforming growth factor-beta (TGF-β) signaling pathway. It specifically targets the serine/threonine kinase activity of the TGF-β type I receptors ALK4, ALK5, and ALK7.[1][2][3][4][5][6] As a reversible, ATP-competitive inhibitor, SB-505124 provides a powerful tool for dissecting the complex roles of TGF-β signaling in various biological processes, including cell proliferation, differentiation, apoptosis, fibrosis, and immune regulation.[1][7][8][9] Its selectivity for the TGF-β branch of signaling over the related Bone Morphogenetic Protein (BMP) pathway makes it an invaluable asset in both basic research and preclinical studies.[1][4][5] This guide provides a comprehensive overview of its mechanism of action, the signaling pathways it modulates, quantitative data, and detailed experimental protocols.
Chemical and Physical Properties
A summary of the key properties of SB-505124 is presented below. Note that values may differ slightly between the free base and hydrochloride hydrate (B1144303) forms.
| Property | Value | Citations |
| IUPAC Name | 2-(5-benzo[1]dioxol-5-yl-2-tert-butyl-1H-imidazol-4-yl)-6-methylpyridine hydrochloride | [1][6] |
| Synonyms | TGF-β RI Kinase Inhibitor III | [10] |
| CAS Number | 694433-59-5 (free base); 356559-13-2 (hydrochloride) | [11] |
| Molecular Formula | C₂₀H₂₁N₃O₂ (free base) | |
| Molecular Weight | 335.40 g/mol (free base) | [7] |
| Purity | ≥98% (by HPLC) | |
| Appearance | Yellow powder | |
| Solubility | Soluble to 100 mM in DMSO; Soluble to 100 mM in 2eq. HCl; Insoluble in water | [11] |
| Storage | Store at 2-8°C, desiccated | [11] |
Mechanism of Action
SB-505124 exerts its effects by directly inhibiting the kinase activity of specific TGF-β type I receptors, also known as activin receptor-like kinases (ALKs).
-
Selective Inhibition: It is a selective inhibitor of ALK4, ALK5 (also known as TβRI), and ALK7.[1][3][4] Crucially, it does not inhibit the type I receptors associated with the BMP pathway, namely ALK1, ALK2, ALK3, or ALK6, allowing for precise modulation of the TGF-β/Activin/Nodal signaling branches.[1][2][4][5][6][7]
-
ATP-Competitive: SB-505124 functions as a reversible, ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the ALK4/5/7 kinase domain, preventing the phosphorylation of downstream substrates.[7][8][9]
The TGF-β Signaling Pathway and SB-505124 Intervention
The canonical TGF-β pathway is a critical signaling cascade that translates extracellular cues into transcriptional responses.
-
Ligand Binding: The pathway is initiated when a ligand (e.g., TGF-β, Activin) binds to a type II receptor homodimer (TβRII).[12][13]
-
Receptor Complex Formation: This binding recruits a type I receptor homodimer (e.g., ALK5), forming a heterotetrameric complex.[12][13]
-
Activation: Within this complex, the constitutively active TβRII kinase phosphorylates and activates the ALK5 kinase.[12][13]
-
SMAD Phosphorylation: The activated ALK5 then phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3.[12][13]
-
SMAD Complex Formation & Translocation: Phosphorylated SMAD2/3 forms a complex with the common mediator SMAD (Co-SMAD), SMAD4. This complex translocates into the nucleus.[13]
-
Gene Transcription: In the nucleus, the SMAD complex partners with other transcription factors to regulate the expression of target genes.[13]
SB-505124 intervenes at Step 4 . By inhibiting the kinase activity of ALK4, ALK5, and ALK7, it directly prevents the phosphorylation of SMAD2 and SMAD3, effectively halting the downstream signaling cascade.[1][5][6][8] This blockade also affects non-canonical, SMAD-independent pathways that are activated by TGF-β, such as the MAPK pathways (ERK, JNK, p38).[1][2][4][12][14]
Quantitative Inhibitory Activity
The potency of SB-505124 has been quantified in various assays. It is consistently shown to be more potent than the related inhibitor, SB-431542.[1][5][6]
| Target | Assay Type | IC₅₀ Value (nM) | Citations |
| ALK5 (TβRI) | Cell-free kinase assay | 47 | [2][3][4][7][9] |
| ALK4 | Cell-free kinase assay | 129 | [2][3][4][7][9] |
| ALK5 | Functional assay (Sf9 cells) | 34.9 | [7] |
| ALK5 | Functional assay (HaCaT cells) | 43.8 | [7] |
| ALK2 | Cell-free kinase assay | >10,000 (not inhibited) | [2][6][11] |
| Other ALKs | (ALK1, 3, 6) | Not inhibited | [1][2][4][7] |
Experimental Protocols
The following are detailed methodologies for key experiments involving SB-505124.
In Vitro ALK5 Kinase Assay
This protocol assesses the direct inhibitory effect of SB-505124 on ALK5 kinase activity.
Methodology:
-
Reaction Mixture: Prepare a reaction buffer containing 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, and 1 mM DTT.
-
Enzyme and Substrate: Add 65 nM of recombinant GST-ALK5 kinase domain and 184 nM of its substrate, GST-Smad3, to the buffer.[7]
-
Inhibitor Addition: Add varying concentrations of SB-505124 (or DMSO as a vehicle control) to the reaction mixtures.
-
Initiate Reaction: Start the kinase reaction by adding 3 µM ATP supplemented with 0.5 µCi of [³³P]γATP.[7]
-
Incubation: Incubate the reactions for 3 hours at 30°C.[7]
-
Capture and Wash: Spot the reaction mixtures onto P-81 phosphocellulose paper to capture the phosphorylated protein. Wash the paper extensively with 0.5% phosphoric acid to remove unincorporated [³³P]γATP.[7]
-
Quantification: Measure the amount of incorporated ³³P using liquid scintillation counting.
-
Analysis: Calculate the percentage of inhibition at each SB-505124 concentration relative to the control and determine the IC₅₀ value.
Cell-Based SMAD2 Phosphorylation Assay (Western Blot)
This protocol measures the ability of SB-505124 to block TGF-β-induced SMAD2 phosphorylation in a cellular context.
Methodology:
-
Cell Culture: Plate cells (e.g., HaCaT, primary chondrocytes, mPASMC) and grow to desired confluency. Serum-starve the cells for several hours to reduce basal signaling.[15]
-
Pre-incubation: Treat the cells with desired concentrations of SB-505124 (e.g., 0.5 µM, 1 µM, 5 µM) or DMSO vehicle for 1 hour.[15][16]
-
Stimulation: Stimulate the cells with TGF-β1 (e.g., 1-5 ng/mL) for 1 hour.[15][16]
-
Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blot:
-
Separate equal amounts of protein (e.g., 20-30 µg) via SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific for phosphorylated SMAD2 (pSMAD2).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Re-probe the membrane for total SMAD2 and a loading control (e.g., GAPDH, Vinculin) to normalize the pSMAD2 signal. Quantify band intensity using densitometry.
Cell Viability / Apoptosis Assay (WST-1)
This protocol assesses the ability of SB-505124 to block TGF-β-induced effects on cell viability or apoptosis.
Methodology:
-
Cell Seeding: Seed approximately 2000 cells per well in a 96-well plate in low-serum media (e.g., 0.2% FBS) and allow them to attach overnight.[7]
-
Inhibitor Treatment: Add 50 µL of media containing SB-505124 at various final concentrations to the appropriate wells. Incubate for 30 minutes.[7]
-
Induction: Add TGF-β1 (often in combination with an agent like TNF-α to induce apoptosis in certain cell lines) to a final volume of 200 µL.[7]
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48 hours).
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well and incubate for 3 hours at 37°C.[7]
-
Measurement: Measure the absorbance of the formazan (B1609692) product using an ELISA plate reader. The absorbance correlates with the number of metabolically active, viable cells.[7]
-
Analysis: Compare the absorbance values of TGF-β-treated cells with and without SB-505124 to determine the inhibitor's effect on cell viability.
References
- 1. SB-505124 is a selective inhibitor of transforming growth factor-beta type I receptors ALK4, ALK5, and ALK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SB 505124 | TGF-β Receptors | Tocris Bioscience [tocris.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. [PDF] SB-505124 is a selective inhibitor of transforming growth factor-beta type I receptors ALK4, ALK5, and ALK7. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. apexbt.com [apexbt.com]
- 9. apexbt.com [apexbt.com]
- 10. caymanchem.com [caymanchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 15. Transforming growth factor-β stimulates Smad1/5 signaling in pulmonary artery smooth muscle cells and fibroblasts of the newborn mouse through ALK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to SB-505124 Hydrochloride: A Selective TGF-β Type I Receptor Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB-505124 hydrochloride (CAS Number: 356559-13-2) is a potent and selective small molecule inhibitor of the transforming growth factor-beta (TGF-β) type I receptor serine/threonine kinases, specifically targeting Activin Receptor-Like Kinase 4 (ALK4), ALK5, and ALK7.[1][2][3][4][5][6] As a reversible ATP-competitive inhibitor, SB-505124 has become an invaluable tool in dissecting the complexities of the TGF-β signaling pathway and holds therapeutic potential in conditions where this pathway is dysregulated, such as in fibrosis and cancer.[1][7][8] This technical guide provides a comprehensive overview of the physicochemical properties, mechanism of action, and key experimental data for this compound, intended for researchers and professionals in drug development.
Physicochemical Properties
This compound is the hydrochloride salt of 2-(5-benzo[1][7]dioxol-5-yl-2-tert-butyl-3H-imidazol-4-yl)-6-methylpyridine.[1][8] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 356559-13-2 | [4][7][9] |
| Molecular Formula | C₂₀H₂₁N₃O₂ · HCl | [4] |
| Molecular Weight | 371.86 g/mol | [10] |
| Appearance | Yellow powder | |
| Solubility | Soluble in DMSO (up to 100 mM) and 2eq. HCl (up to 100 mM). Insoluble in water. | [2][7] |
| Storage | Store desiccated at 2–8 °C for long-term stability. Stock solutions in DMSO can be stored at -20°C. | [7] |
Mechanism of Action
The TGF-β superfamily of ligands, which includes TGF-βs, activins, and bone morphogenetic proteins (BMPs), plays a critical role in a myriad of cellular processes.[7] Signaling is initiated by the ligand binding to a type II receptor, which then recruits and phosphorylates a type I receptor (ALK). This activation of the type I receptor kinase leads to the phosphorylation of downstream effector proteins, primarily the Smad proteins.
SB-505124 selectively inhibits the kinase activity of ALK4, ALK5, and ALK7.[1][5][6] This inhibition prevents the subsequent phosphorylation and activation of the receptor-regulated Smads (R-Smads), Smad2 and Smad3.[1][6] Consequently, the formation of the Smad2/3/4 complex, its translocation to the nucleus, and the subsequent regulation of target gene expression are all blocked. It is important to note that SB-505124 does not inhibit the BMP signaling pathway, which involves ALK1, ALK2, ALK3, and ALK6, demonstrating its selectivity.[1][2][3]
References
- 1. SB-505124 is a selective inhibitor of transforming growth factor-beta type I receptors ALK4, ALK5, and ALK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. SB 505124 | TGF-β Receptors | Tocris Bioscience [tocris.com]
- 6. [PDF] SB-505124 is a selective inhibitor of transforming growth factor-beta type I receptors ALK4, ALK5, and ALK7. | Semantic Scholar [semanticscholar.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. biocrick.com [biocrick.com]
- 10. targetmol.com [targetmol.com]
SB-505124 Hydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of SB-505124 hydrochloride, a potent and selective inhibitor of the transforming growth factor-beta (TGF-β) type I receptors. This document details the compound's core properties, mechanism of action, and provides established experimental protocols for its use in scientific research.
Core Properties of SB-505124
SB-505124 is a small molecule inhibitor that acts as a reversible ATP-competitive inhibitor of activin receptor-like kinase (ALK) 5, also known as TGF-β type I receptor kinase. It also demonstrates inhibitory activity against ALK4 and ALK7. The hydrochloride salt is a common formulation used in research.
Table 1: Physicochemical Properties of SB-505124 and its Hydrochloride Salt
| Property | SB-505124 (Free Base) | This compound |
| Molecular Formula | C₂₀H₂₁N₃O₂ | C₂₀H₂₁N₃O₂ • HCl |
| Molecular Weight | 335.40 g/mol [1][2][3] | 371.9 g/mol [4] |
| CAS Number | 694433-59-5[1][2] | 356559-13-2[4][5] |
| Appearance | Yellow powder[1] | Solid[4] |
| Purity | ≥98% (HPLC)[1][2] | ≥98%[4] |
| Solubility | Soluble to 100 mM in DMSO[2] | Soluble to 100 mM in 2eq. HCl[2] |
Mechanism of Action and Signaling Pathway
SB-505124 selectively inhibits the kinase activity of the TGF-β type I receptors ALK4, ALK5, and ALK7.[2][6] This inhibition prevents the phosphorylation of downstream signaling molecules, primarily the receptor-regulated Smads (R-Smads), Smad2 and Smad3. The prevention of Smad phosphorylation blocks their subsequent complex formation with Smad4 and translocation to the nucleus, thereby inhibiting the transcription of TGF-β target genes.
Quantitative Data
SB-505124 exhibits high potency for its target receptors, with selectivity over other kinases.
Table 2: Inhibitory Activity of SB-505124
| Target | IC₅₀ (nM) | Assay Type | Reference |
| ALK5 (TGF-βRI) | 47 ± 5 | Cell-free kinase assay | [2][6] |
| ALK4 | 129 | Cell-free kinase assay | [2][6] |
| ALK7 | - | Inhibits ALK7-induced Smad2 phosphorylation | [4] |
| ALK1, ALK2, ALK3, ALK6 | >10,000 | Cell-free kinase assay | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments involving SB-505124.
In Vitro Kinase Assay
This protocol is used to determine the direct inhibitory effect of SB-505124 on the kinase activity of its target receptors.
Materials:
-
Recombinant kinase domain of ALK5
-
GST-tagged Smad3
-
This compound
-
Kinase assay buffer (50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT)
-
ATP (3 µM)
-
[γ-³³P]ATP (0.5 µCi)
-
P-81 phosphocellulose paper
-
0.5% Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing 65 nM of the ALK5 kinase domain and 184 nM of GST-Smad3 in the kinase assay buffer.[1][2]
-
Add varying concentrations of SB-505124 or vehicle control (DMSO) to the reaction mixture.
-
Initiate the kinase reaction by adding ATP and [γ-³³P]ATP.
-
Incubate the reaction for 3 hours at 30°C.
-
Stop the reaction and spot the mixture onto P-81 phosphocellulose paper.
-
Wash the P-81 paper three times with 0.5% phosphoric acid to remove unincorporated [γ-³³P]ATP.[2]
-
Measure the amount of incorporated ³³P into the GST-Smad3 substrate using a scintillation counter.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Western Blot Analysis of Smad2 Phosphorylation
This protocol allows for the assessment of SB-505124's effect on TGF-β-induced Smad2 phosphorylation in a cellular context.
Materials:
-
Cell line of interest (e.g., HaCaT, A549)
-
Cell culture medium
-
This compound
-
TGF-β1
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Smad2 (Ser465/467), anti-total Smad2, and a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of SB-505124 or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with TGF-β1 (e.g., 5-10 ng/mL) for 30-60 minutes. Include a non-stimulated control group.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells with ice-cold RIPA buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Prepare protein samples with Laemmli buffer and denature by heating.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Smad2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total Smad2 and the loading control to ensure equal protein loading.
Conclusion
This compound is a valuable research tool for investigating the TGF-β signaling pathway. Its high potency and selectivity make it a reliable inhibitor for both in vitro and cell-based assays. The experimental protocols provided in this guide offer a solid foundation for researchers to effectively utilize this compound in their studies. As with any chemical reagent, it is crucial to follow appropriate safety and handling procedures.
References
- 1. SB-505124 | TGF-beta/Smad | ALK | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. SB505124 | TGF-β (transforming growth factor-β) inhibitor | ALK4/5 inhibitor | CAS 694433-59-5 | SB-505124 | ALK4/5/7 抑制剂 | 美国InvivoChem [invivochem.cn]
- 5. SB-505124 HCl | inhibitor of TGFβR (TGF-β Receptor type I receptor) | CAS 356559-13-2 | this compound | ALK4/5/7 抑制剂 | 美国InvivoChem [invivochem.cn]
- 6. rndsystems.com [rndsystems.com]
An In-Depth Technical Guide to SB-505124 Hydrochloride: A Selective TGF-β Type I Receptor Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-505124 hydrochloride is a potent and selective small molecule inhibitor of the transforming growth factor-beta (TGF-β) type I receptor serine/threonine kinases, specifically the activin receptor-like kinase (ALK) 4, ALK5, and ALK7.[1][2][3] By targeting these key receptors, SB-505124 effectively blocks the canonical Smad-dependent signaling pathway, making it an invaluable tool for investigating the multifaceted roles of TGF-β signaling in various physiological and pathological processes. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, physicochemical properties, and detailed protocols for its application in key experimental assays.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in experimental settings.
| Property | Value | Reference |
| Chemical Name | 2-(4-(1,3-Benzodioxol-5-yl)-2-(1,1-dimethylethyl)-1H-imidazol-5-yl)-6-methyl-pyridine hydrochloride | [4] |
| Molecular Formula | C₂₀H₂₁N₃O₂ · HCl | [4] |
| Molecular Weight | 371.9 g/mol | [1] |
| CAS Number | 356559-13-2 | [1] |
| Appearance | Solid | [1] |
| Purity | ≥98% (HPLC) | [4] |
| Solubility | Soluble in DMSO (to 100 mM) and in 2eq. HCl (to 100 mM). Insoluble in water. Acetonitrile: Slightly soluble (0.1-1 mg/ml). | [1][4] |
| Storage | Store at -20°C. | [4] |
Mechanism of Action: Inhibition of the TGF-β Signaling Pathway
SB-505124 exerts its inhibitory effects by acting as an ATP-competitive inhibitor of the kinase domains of ALK4, ALK5, and ALK7.[5] This inhibition prevents the phosphorylation and subsequent activation of the downstream signaling molecules, Smad2 and Smad3. In the canonical TGF-β pathway, the binding of a TGF-β ligand to its type II receptor (TβRII) induces the recruitment and phosphorylation of the type I receptor (TβRI), which is typically ALK5. The activated ALK5 then phosphorylates the receptor-regulated Smads (R-Smads), Smad2 and Smad3. These phosphorylated R-Smads form a complex with the common-mediator Smad (Co-Smad), Smad4, and this complex translocates to the nucleus to regulate the transcription of target genes. By blocking the kinase activity of ALK5, SB-505124 effectively halts this signaling cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. SB-505124 is a selective inhibitor of transforming growth factor-beta type I receptors ALK4, ALK5, and ALK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SB-505124 | TGF-beta/Smad | ALK | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
The Function of SB-505124 in Fibrosis: A Technical Guide
Executive Summary: Fibrosis, a condition marked by the excessive accumulation of extracellular matrix (ECM), leads to tissue scarring and organ failure. A central mediator in this pathological process is the Transforming Growth Factor-beta (TGF-β) signaling pathway. SB-505124 has emerged as a critical research tool and potential therapeutic precursor due to its function as a potent and selective small molecule inhibitor of the TGF-β type I receptors, specifically Activin Receptor-Like Kinase 4 (ALK4), ALK5, and ALK7. By targeting the kinase activity of these receptors, SB-505124 effectively blocks the downstream phosphorylation of Smad2 and Smad3, key transducers of pro-fibrotic signals. This guide provides an in-depth examination of the mechanism of action of SB-505124, supported by quantitative data, detailed experimental protocols, and visualizations of its role in the context of fibrosis.
The TGF-β Signaling Pathway in Fibrosis
The TGF-β signaling cascade is a fundamental pathway in cellular regulation, governing processes like proliferation, differentiation, and apoptosis.[1] However, its dysregulation is a hallmark of fibrotic diseases.[2][3][4] The canonical pathway is initiated when TGF-β binds to its type II receptor (TβRII), a serine/threonine kinase. This binding recruits and phosphorylates a type I receptor, predominantly ALK5 in the context of fibrosis.[5] The activated ALK5 kinase then phosphorylates the receptor-regulated Smads (R-Smads), Smad2 and Smad3. These phosphorylated Smads form a complex with the common mediator Smad4, which then translocates to the nucleus to regulate the transcription of target genes, including those encoding ECM proteins like collagen and fibronectin, thereby driving the fibrotic process.[6][7]
SB-505124: A Selective TGF-β Type I Receptor Inhibitor
Mechanism of Action
SB-505124, chemically known as 2-(5-benzo[8][9]dioxol-5-yl-2-tert-butyl-3H-imidazol-4-yl)-6-methylpyridine hydrochloride, is a small molecule inhibitor that functions as a reversible, ATP-competitive inhibitor of the TGF-β type I receptors ALK4, ALK5, and ALK7.[6][8][10] By occupying the ATP-binding cleft of the ALK5 kinase domain, SB-505124 prevents the phosphorylation and subsequent activation of downstream Smad2 and Smad3 proteins.[6][8][9] This targeted inhibition effectively halts the transduction of pro-fibrotic signals originating from TGF-β.[8] The crystal structure of the TβRI (ALK5) intracellular domain in complex with SB-505124 has been elucidated, providing a molecular-level understanding of this inhibition.[6]
Specificity and Potency
SB-505124 demonstrates high selectivity for ALK4, ALK5, and ALK7, with no significant inhibitory activity against other related receptors such as ALK1, ALK2, ALK3, or ALK6.[8][9] This selectivity is crucial for minimizing off-target effects. Furthermore, studies have shown that SB-505124 is approximately three to five times more potent than the related, well-characterized ALK5 inhibitor, SB-431542.[6][8][9]
| Target Kinase Domain | IC₅₀ Value | Reference |
| ALK5 | 47 ± 5 nM | [11] |
| ALK4 | 129 ± 11 nM | [11] |
| ALK2 | > 10 µM | [11] |
| p38 MAPK | 10.6 ± 1.8 µM | [11] |
Table 1: Inhibitory Potency of SB-505124 against various kinase domains. The half-maximal inhibitory concentration (IC₅₀) values demonstrate the high potency and selectivity of SB-505124 for ALK5 and ALK4 over other kinases.
Visualizing the Molecular and Cellular Impact of SB-505124
References
- 1. scbt.com [scbt.com]
- 2. Frontiers | Targeting Growth Factor and Cytokine Pathways to Treat Idiopathic Pulmonary Fibrosis [frontiersin.org]
- 3. Therapeutic potential of targeting kinase inhibition in patients with idiopathic pulmonary fibrosis [e-jyms.org]
- 4. The Role of TGF-β Signaling in Lung Cancer Associated with Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Human transforming growth factor β type I receptor in complex with kinase inhibitor SB505124 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TGF-β/Smad signaling in renal fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SB-505124 is a selective inhibitor of transforming growth factor-beta type I receptors ALK4, ALK5, and ALK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] SB-505124 is a selective inhibitor of transforming growth factor-beta type I receptors ALK4, ALK5, and ALK7. | Semantic Scholar [semanticscholar.org]
- 10. apexbt.com [apexbt.com]
- 11. researchgate.net [researchgate.net]
SB-505124 Hydrochloride: A Technical Guide for Oncology Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB-505124 hydrochloride is a potent and selective small molecule inhibitor of the transforming growth factor-beta (TGF-β) type I receptor serine/threonine kinases, specifically targeting Activin Receptor-Like Kinase 4 (ALK4), ALK5, and ALK7.[1][2][3] By competitively binding to the ATP-binding site of these receptors, SB-505124 effectively blocks the canonical Smad-dependent signaling pathway, as well as non-Smad pathways, which are implicated in various aspects of cancer progression, including cell proliferation, invasion, and immune evasion.[3][4][5] This technical guide provides an in-depth overview of SB-505124, including its mechanism of action, chemical properties, and its application in oncology research, with a focus on quantitative data and detailed experimental protocols.
Introduction
The transforming growth factor-beta (TGF-β) signaling pathway is a critical regulator of a wide array of cellular processes.[4] In the context of cancer, TGF-β can act as both a tumor suppressor in the early stages and a promoter of tumor progression in later stages, where it contributes to epithelial-mesenchymal transition (EMT), angiogenesis, and immunosuppression.[4][6][7] The development of selective inhibitors targeting the TGF-β pathway, such as SB-505124, provides a valuable tool for both basic research and as a potential therapeutic strategy.[2] SB-505124 has demonstrated greater potency and lower cellular toxicity compared to earlier inhibitors like SB-431542.[2]
Chemical and Physical Properties
This compound is the hydrochloride salt of 2-(5-benzo[1][8]dioxol-5-yl-2-tert-butyl-3H-imidazol-4-yl)-6-methylpyridine.[2] Its properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₁N₃O₂ · HCl | [9] |
| Molecular Weight | 335.40 g/mol (free base) | [9] |
| CAS Number | 694433-59-5 (free base) | |
| Appearance | Yellow powder | N/A |
| Purity | ≥98% (HPLC) | |
| Solubility | Soluble in DMSO (up to 113.33 mg/mL) and 2eq. HCl | [9] |
| Storage | Store at -20°C |
Mechanism of Action
SB-505124 exerts its inhibitory effects by selectively targeting the kinase domains of ALK4, ALK5, and ALK7, which are the type I receptors for TGF-β and activin.[1][2] This inhibition prevents the phosphorylation of downstream signaling mediators, primarily Smad2 and Smad3.[2][4] The inhibition of Smad phosphorylation blocks their subsequent complex formation with Smad4 and translocation to the nucleus, thereby preventing the transcription of TGF-β target genes.[4] Additionally, SB-505124 has been shown to inhibit TGF-β-induced activation of non-Smad pathways, including the p38 MAPK pathway.[1][5]
Quantitative Data
The inhibitory activity of SB-505124 has been quantified against its primary targets and in various cancer cell lines.
Kinase Inhibitory Activity
| Target | IC₅₀ (nM) | Reference |
| ALK4 (ACVR1B) | 129 | [1] |
| ALK5 (TGFBR1) | 47 | [1] |
| ALK7 (ACVR1C) | Inhibits | [3] |
| p38 MAPKα | 10,600 | [5] |
Anti-proliferative Activity in Cancer Cell Lines (IC₅₀)
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) of SB-505124 in a panel of cancer cell lines from the Genomics of Drug Sensitivity in Cancer database.[10]
| Cell Line | Cancer Type | IC₅₀ (µM) |
| A549 | Lung Adenocarcinoma | >10 |
| MCF7 | Breast Adenocarcinoma | >10 |
| U-87 MG | Glioblastoma | >10 |
| HCT116 | Colon Carcinoma | >10 |
| PC-3 | Prostate Adenocarcinoma | >10 |
| Additional cell line data available from the source. |
Note: The high IC₅₀ values for proliferation may reflect that the primary effect of TGF-β inhibition in many cancer cell lines is not cytotoxic but rather cytostatic or affects other processes like migration and invasion.
Experimental Protocols
This section provides detailed methodologies for key experiments involving SB-505124.
Western Blot Analysis of Phospho-Smad2
This protocol is for assessing the inhibition of TGF-β-induced Smad2 phosphorylation by SB-505124.[11][12][13]
Materials:
-
Cancer cell line of interest (e.g., A549)
-
Complete cell culture medium
-
Serum-free medium
-
Recombinant human TGF-β1
-
This compound
-
DMSO (vehicle)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Smad2 (Ser465/467), anti-total Smad2
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat cells with various concentrations of SB-505124 (e.g., 0.1, 1, 10 µM) or DMSO for 1 hour.
-
Stimulate cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in 100-200 µL of lysis buffer on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against phospho-Smad2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Smad2 as a loading control.
-
Cell Viability/Proliferation Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the effect of SB-505124 on cancer cell viability and proliferation.[8][14][15][16][17]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 2,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of SB-505124 in complete medium.
-
Replace the medium in the wells with 100 µL of medium containing the desired concentrations of SB-505124 or vehicle (DMSO).
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully aspirate the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for 15 minutes at room temperature with gentle shaking.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
In Vivo Xenograft Tumor Growth Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of SB-505124 in a mouse xenograft model.[1][18][19][20]
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line (e.g., A549 human lung adenocarcinoma)
-
Matrigel (optional)
-
This compound
-
Vehicle for in vivo administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)[9]
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Harvest cancer cells and resuspend them in a mixture of sterile PBS and Matrigel (1:1 ratio).
-
Subcutaneously inject 1-5 x 10⁶ cells into the flank of each mouse.
-
-
Tumor Growth and Treatment:
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer SB-505124 (e.g., 5 mg/kg) or vehicle daily via intraperitoneal (i.p.) injection.[1]
-
-
Efficacy Evaluation:
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, Western blot).
-
Conclusion
This compound is a valuable research tool for investigating the role of the TGF-β signaling pathway in oncology. Its selectivity and potency make it a suitable compound for both in vitro and in vivo studies aimed at understanding the complex mechanisms of tumor progression and for the preclinical evaluation of TGF-β-targeted therapies. The protocols and data presented in this guide are intended to provide a comprehensive resource for researchers utilizing SB-505124 in their cancer research endeavors. Further investigation into the clinical applications of SB-505124 and similar TGF-β inhibitors is warranted.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SB-505124 is a selective inhibitor of transforming growth factor-beta type I receptors ALK4, ALK5, and ALK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. TGF-β-induced epithelial-to-mesenchymal transition proceeds through stepwise activation of multiple feedback loops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TGF-beta1-induced epithelial-to-mesenchymal transition and therapeutic intervention in diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Drug: SB505124 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 11. Molecular Vision: Sapitro, Mol Vis 2010; 16:1880-1892. Figure 3 [molvis.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. broadpharm.com [broadpharm.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. theranib.com [theranib.com]
- 19. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of SB-505124 in Stem Cell Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SB-505124 is a potent and selective small molecule inhibitor of the transforming growth factor-beta (TGF-β) type I receptors ALK4 (Activin Receptor-Like Kinase 4), ALK5 (TGF-β Type I Receptor), and ALK7. By competitively binding to the ATP-binding site of these receptors, SB-505124 effectively blocks the canonical TGF-β/Smad signaling pathway, a critical regulator of numerous cellular processes including proliferation, apoptosis, and differentiation. This targeted inhibition makes SB-505124 an invaluable tool in stem cell research, enabling the directed differentiation of pluripotent stem cells (PSCs) into specific lineages and providing a means to dissect the intricate signaling networks governing cell fate decisions. This technical guide provides an in-depth overview of the mechanism of action of SB-505124, detailed experimental protocols for its use in stem cell differentiation, and quantitative data on its efficacy.
Mechanism of Action: Inhibition of the TGF-β/Smad Signaling Pathway
The TGF-β superfamily, which includes TGF-βs, Activins, and Nodal, plays a pivotal role in embryonic development and tissue homeostasis.[1] Signaling is initiated by the binding of a ligand to a complex of type I and type II serine/threonine kinase receptors on the cell surface. This binding event leads to the phosphorylation and activation of the type I receptor by the type II receptor. The activated type I receptor then phosphorylates receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3.[2]
Phosphorylated Smad2/3 proteins form a complex with the common mediator Smad4, which then translocates to the nucleus.[2] In the nucleus, this Smad complex acts as a transcription factor, binding to specific DNA sequences and recruiting co-activators or co-repressors to regulate the expression of target genes that control cell fate.
SB-505124 selectively inhibits the kinase activity of ALK4, ALK5, and ALK7, preventing the phosphorylation of Smad2 and Smad3 and thereby blocking the downstream signaling cascade.[2] This targeted inhibition allows for precise control over the TGF-β pathway, making it possible to direct stem cell differentiation away from lineages promoted by TGF-β signaling and towards alternative fates.
Figure 1: TGF-β/Smad Signaling Pathway and the inhibitory action of SB-505124.
Quantitative Data on SB-505124 Activity
The efficacy of SB-505124 as a selective inhibitor is demonstrated by its half-maximal inhibitory concentration (IC50) values against various ALK receptors.
| Target Receptor | IC50 (nM) | Reference |
| ALK4 | 129 | [2] |
| ALK5 | 47 | [2] |
| ALK7 | Not specified, but inhibited | [2] |
| ALK1, ALK2, ALK3, ALK6 | Not inhibited | [2] |
Table 1: In vitro kinase inhibitory activity of SB-505124.
The effective concentration of SB-505124 in cell culture can vary depending on the cell type and the specific differentiation protocol. The following table summarizes concentrations used in various studies.
| Application | Cell Type | Concentration | Observed Effect | Reference |
| Inhibition of Osteoblast Differentiation | Human Mesenchymal Stem Cells | Not specified | Downregulation of osteoblast-related genes | [3] |
| Neural Induction (Dual SMAD Inhibition) | Human Pluripotent Stem Cells | 10 µM (SB-431542) | Rapid differentiation to early neuroectoderm | [4][5] |
| Definitive Endoderm Differentiation | Human Pluripotent Stem Cells | Varies (in combination with other factors) | Promotion of endodermal markers | [6] |
Table 2: Effective concentrations of SB-505124 and related inhibitors in stem cell differentiation protocols.
Experimental Protocols
General Handling and Preparation of SB-505124 Stock Solution
SB-505124 is typically supplied as a lyophilized powder.
-
Reconstitution: To prepare a concentrated stock solution (e.g., 10 mM), reconstitute the lyophilized powder in an appropriate solvent such as dimethyl sulfoxide (B87167) (DMSO).
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to six months.
-
Working Solution: When ready to use, thaw an aliquot at room temperature. Dilute the stock solution directly into the cell culture medium to the final desired working concentration immediately before use.
Protocol for Directed Differentiation of Human Pluripotent Stem Cells to Neural Progenitors (Dual SMAD Inhibition)
This protocol is adapted from the widely used dual SMAD inhibition strategy for neural induction.[4][5] While the original protocols often cite SB-431542, SB-505124 can be used as a more potent substitute.
Materials:
-
Human pluripotent stem cells (hPSCs)
-
Matrigel-coated culture plates
-
hPSC maintenance medium
-
Neural induction medium (e.g., DMEM/F12 with N2 and B27 supplements)
-
SB-505124 (or SB-431542)
-
Noggin (BMP inhibitor)
-
Accutase
-
Y-27632 (ROCK inhibitor)
Procedure:
-
Cell Plating: Culture hPSCs to confluency on Matrigel-coated plates. Dissociate the cells into a single-cell suspension using Accutase. Plate the cells at a high density (e.g., 2 x 10^5 cells/cm²) on new Matrigel-coated plates in hPSC maintenance medium supplemented with 10 µM Y-27632.
-
Initiation of Differentiation (Day 0): The day after plating, when the cells have formed a monolayer, replace the medium with neural induction medium supplemented with 10 µM SB-505124 and 100-200 ng/mL Noggin.
-
Maintenance of Differentiation (Days 1-10): Change the neural induction medium containing SB-505124 and Noggin every other day.
-
Characterization: By day 10-12, the cells should exhibit a neural progenitor morphology. The efficiency of differentiation can be assessed by immunocytochemistry or flow cytometry for neural progenitor markers such as PAX6 and SOX1.
Figure 2: Experimental workflow for neural differentiation via dual SMAD inhibition.
Protocol for Directed Differentiation of Human Pluripotent Stem Cells to Definitive Endoderm
Inhibition of TGF-β signaling with SB-505124 can be a component of protocols to direct differentiation towards definitive endoderm, often by creating a more permissive environment for other signaling pathways to act. However, the primary driver for definitive endoderm formation is typically the activation of the Nodal/Activin A signaling pathway.[6] The following is a generalized protocol where SB-505124 can be incorporated.
Materials:
-
Human pluripotent stem cells (hPSCs)
-
Matrigel-coated culture plates
-
hPSC maintenance medium
-
Definitive endoderm differentiation medium (e.g., RPMI 1640 with B27 supplement)
-
Activin A
-
CHIR99021 (GSK3 inhibitor)
-
SB-505124
-
Accutase
-
Y-27632 (ROCK inhibitor)
Procedure:
-
Cell Plating: Plate hPSCs as single cells at a defined density on Matrigel-coated plates in hPSC maintenance medium with 10 µM Y-27632.
-
Initiation of Differentiation (Day 0): Once cells reach the desired confluency, replace the medium with definitive endoderm differentiation medium containing a high concentration of Activin A (e.g., 100 ng/mL) and a GSK3 inhibitor like CHIR99021 (e.g., 1-3 µM). SB-505124 can be added at this stage (e.g., 1-10 µM) to ensure complete blockage of any autocrine TGF-β signaling that might interfere with definitive endoderm specification.
-
Progression of Differentiation (Days 1-4): Continue to culture the cells in definitive endoderm differentiation medium with Activin A. The inclusion of CHIR99021 and SB-505124 may be limited to the first 24-48 hours.
-
Characterization: After 4-5 days, the cells should have differentiated into definitive endoderm. This can be confirmed by analyzing the expression of key markers such as SOX17 and FOXA2 via immunocytochemistry, qPCR, or flow cytometry for the surface marker CXCR4.
Figure 3: Experimental workflow for definitive endoderm differentiation.
Conclusion
SB-505124 is a powerful and selective tool for manipulating the TGF-β signaling pathway in stem cell research. Its ability to potently inhibit ALK4, ALK5, and ALK7 allows for the precise direction of stem cell fate, facilitating the generation of specific cell lineages for basic research, disease modeling, and regenerative medicine applications. The protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize SB-505124 in their experimental workflows. As our understanding of the complex signaling networks that govern stem cell differentiation continues to grow, the utility of specific and potent small molecule inhibitors like SB-505124 will undoubtedly become even more critical.
References
- 1. Enhanced differentiation of human embryonic stem cells to mesenchymal progenitors by inhibition of TGF-beta/activin/nodal signaling using SB-431542 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficient endoderm induction from human pluripotent stem cells by logically directing signals controlling lineage bifurcations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Neural induction – Dual SMAD inhibition - StemBook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for differentiation of human pluripotent stem cells into definitive endoderm lineage in a chemically defined and growth factor-free system - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Downstream Effects of SB-505124 Hydrochloride on Smad2
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB-505124 hydrochloride is a potent and selective small molecule inhibitor of the transforming growth factor-beta (TGF-β) type I receptor serine/threonine kinases, specifically targeting Activin Receptor-Like Kinase 4 (ALK4), ALK5, and ALK7.[1] Its inhibitory action is central to the modulation of the canonical TGF-β signaling pathway, with significant downstream consequences for the phosphorylation and nuclear translocation of Smad2, a key intracellular mediator. This technical guide provides an in-depth overview of the mechanism of action of SB-505124, its quantitative effects on Smad2 signaling, detailed experimental protocols for assessing these effects, and visual representations of the involved signaling pathways and experimental workflows.
Introduction to this compound and the TGF-β/Smad2 Pathway
The TGF-β signaling pathway is a critical regulator of a multitude of cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix production.[2][3] Dysregulation of this pathway is implicated in a variety of pathological conditions, most notably fibrosis and cancer.[1] The canonical pathway is initiated by the binding of a TGF-β superfamily ligand to a type II receptor, which then recruits and phosphorylates a type I receptor, such as ALK5.[4][5] The activated type I receptor subsequently phosphorylates receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3.[5]
Phosphorylated Smad2 (pSmad2) forms a heteromeric complex with Smad4, which then translocates to the nucleus to regulate the transcription of target genes.[5][6] this compound, as a reversible ATP-competitive inhibitor of ALK4 and ALK5, directly intervenes in this cascade by preventing the initial phosphorylation of Smad2.[7][8] This blockade of Smad2 activation is the primary mechanism through which SB-505124 exerts its effects on TGF-β signaling.
Quantitative Data on this compound's Activity
The inhibitory potency of SB-505124 has been quantified in various in vitro and cell-based assays. The following tables summarize the key quantitative data regarding its inhibitory concentrations and effects on Smad2 phosphorylation.
Table 1: Inhibitory Potency (IC50) of SB-505124
| Target Kinase | IC50 Value (nM) | Assay Type | Reference(s) |
| ALK5 (TGF-βRI) | 47 | Cell-free kinase assay | [8][9] |
| ALK4 | 129 | Cell-free kinase assay | [8][9] |
| ALK7 | Inhibits | Cell-based assay | [1][10] |
| ALK2 | No inhibition (up to 10 µM) | Cell-free kinase assay | [7][9] |
Table 2: Cellular Effects of SB-505124 on Smad2 Phosphorylation
| Cell Line | SB-505124 Concentration | Effect on TGF-β-induced pSmad2 | Reference(s) |
| HepG2 (human liver cancer) | Concentration-dependent | Inhibition | [7] |
| C2C12 (mouse myoblasts) | Concentration-dependent | Inhibition | [7] |
| Mv1Lu (mink lung) | Concentration-dependent | Inhibition | [7] |
| COS-1 | Not specified | Suppression of endogenous pSmad2 | [7] |
| Primary Chondrocytes | 5 µM | Inhibition of TGF-β1-induced pSmad2 | [11][12] |
| FaO (hepatocellular carcinoma) | 1 µM | Inhibition | [10] |
Signaling Pathways and Mechanism of Action
The interaction of SB-505124 with the TGF-β signaling pathway is depicted in the following diagrams.
Experimental Protocols
To investigate the downstream effects of SB-505124 on Smad2, several key experimental techniques are employed. The following sections provide detailed methodologies for these assays.
In Vitro Kinase Assay for ALK5 Inhibition
This assay directly measures the ability of SB-505124 to inhibit the kinase activity of ALK5.
Methodology:
-
Reagents:
-
Recombinant human GST-tagged ALK5 kinase domain.
-
Recombinant human GST-tagged Smad3 (as a substrate).[7]
-
Kinase assay buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT).[7]
-
ATP solution (3 µM) containing [γ-³³P]ATP (0.5 µCi).[7]
-
This compound dissolved in DMSO to various concentrations.
-
P-81 phosphocellulose paper or similar capture membrane.[7]
-
0.5% phosphoric acid for washing.[7]
-
-
Procedure: a. Prepare a reaction mixture containing 65 nM GST-ALK5 and 184 nM GST-Smad3 in kinase assay buffer.[7] b. Add varying concentrations of SB-505124 or DMSO (vehicle control) to the reaction mixture and incubate for a specified time (e.g., 30 minutes) at room temperature. c. Initiate the kinase reaction by adding the ATP solution containing [γ-³³P]ATP. d. Incubate the reaction for 3 hours at 30°C.[7] e. Stop the reaction and spot the mixture onto P-81 paper. f. Wash the P-81 paper extensively with 0.5% phosphoric acid to remove unincorporated [γ-³³P]ATP.[7] g. Measure the incorporated radioactivity using a scintillation counter. h. Calculate the percentage of inhibition at each concentration of SB-505124 and determine the IC50 value.
Western Blot Analysis of Smad2 Phosphorylation
This is a standard method to assess the levels of phosphorylated Smad2 in cell lysates following treatment with TGF-β and SB-505124.
Methodology:
-
Cell Culture and Treatment: a. Plate cells of interest (e.g., HaCaT, A549) in 6-well plates and grow to 80-90% confluency.[3] b. Serum-starve the cells overnight to reduce basal signaling. c. Pre-treat the cells with various concentrations of SB-505124 or DMSO for 1-2 hours.[3] d. Stimulate the cells with TGF-β1 (e.g., 1-10 ng/mL) for 30-60 minutes to induce Smad2 phosphorylation.[3]
-
Cell Lysis and Protein Quantification: a. Wash the cells twice with ice-cold PBS.[3] b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. d. Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: a. Denature protein samples by boiling in Laemmli buffer. b. Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[3] d. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. e. Incubate the membrane with a primary antibody specific for phospho-Smad2 (Ser465/467) overnight at 4°C.[3][13] f. Wash the membrane three times with TBST. g. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[3] h. Wash the membrane again and detect the signal using an ECL substrate.[3] i. To normalize for protein loading, strip the membrane and re-probe with an antibody against total Smad2 or a housekeeping protein like GAPDH or β-actin.[3]
Immunofluorescence for Smad2 Nuclear Translocation
This technique visualizes the subcellular localization of Smad2 and determines whether SB-505124 prevents its TGF-β-induced translocation to the nucleus.
Methodology:
-
Cell Culture and Treatment: a. Grow cells on glass coverslips in a multi-well plate. b. Treat the cells with SB-505124 and TGF-β1 as described in the western blot protocol.
-
Fixation and Permeabilization: a. Wash the cells with PBS. b. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. c. Wash the cells three times with PBS. d. Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.[14]
-
Immunostaining: a. Wash the cells with PBS. b. Block with a suitable blocking buffer (e.g., 10% normal donkey serum in PBS with 0.1% Triton X-100) for 1-2 hours.[14] c. Incubate with a primary antibody against total Smad2 overnight at 4°C.[15] d. Wash the cells three times with PBS. e. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1-2 hours at room temperature in the dark.[14] f. Wash the cells three times with PBS. g. Counterstain the nuclei with DAPI.
-
Imaging and Analysis: a. Mount the coverslips on microscope slides. b. Acquire images using a fluorescence or confocal microscope. c. Analyze the images to assess the localization of Smad2 (cytoplasmic vs. nuclear) in the different treatment groups.
Conclusion
This compound is a well-characterized and selective inhibitor of the TGF-β type I receptors ALK4, ALK5, and ALK7. Its primary downstream effect is the potent, concentration-dependent inhibition of Smad2 phosphorylation. This action effectively blocks the canonical TGF-β signaling cascade at an early stage, preventing the nuclear translocation of Smad2 and the subsequent regulation of target gene expression. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate and quantify the impact of SB-505124 and other potential inhibitors on this critical signaling pathway. The data and methodologies presented herein are essential for professionals in basic research and drug development focused on diseases driven by aberrant TGF-β signaling.
References
- 1. SB-505124 is a selective inhibitor of transforming growth factor-beta type I receptors ALK4, ALK5, and ALK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 3. benchchem.com [benchchem.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TGF-beta-induced nuclear localization of Smad2 and Smad3 in Smad4 null cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SB-505124 | TGF-beta/Smad | ALK | TargetMol [targetmol.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. caymanchem.com [caymanchem.com]
- 11. TGFβ1-induced SMAD2/3 and SMAD1/5 phosphorylation are both ALK5-kinase-dependent in primary chondrocytes and mediated by TAK1 kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Phospho-SMAD2 (Ser465, Ser467) Polyclonal Antibody (44-244G) [thermofisher.com]
- 14. Protocol for immunofluorescence detection and quantification of phosphorylated SMAD proteins in human blastocysts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nuclear export of Smad2 and Smad3 by RanBP3 facilitates termination of TGF-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: SB-505124 Hydrochloride for In Vitro Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: SB-505124 hydrochloride is a potent and selective small molecule inhibitor of the transforming growth factor-β (TGF-β) type I receptor serine/threonine kinases.[1] Specifically, it targets activin receptor-like kinase 4 (ALK4), ALK5, and ALK7.[1][2] By inhibiting these receptors, SB-505124 effectively blocks the canonical TGF-β signaling pathway, which is crucial in a multitude of cellular processes including proliferation, differentiation, apoptosis, fibrosis, and immune responses.[3] This makes it an invaluable tool for in vitro studies aimed at dissecting the complexities of TGF-β signaling and its role in various physiological and pathological conditions. These application notes provide detailed protocols for the in vitro use of this compound.
Mechanism of Action
SB-505124 acts as a reversible, ATP-competitive inhibitor of the catalytic kinase domains of ALK4, ALK5, and ALK7.[4][5] In the canonical TGF-β pathway, the binding of a TGF-β superfamily ligand (like TGF-β or Activin) to its type II receptor induces the recruitment and phosphorylation of a type I receptor (e.g., ALK5). This activated receptor complex then phosphorylates downstream signaling molecules, primarily Smad2 and Smad3. Phosphorylated Smad2/3 form a complex with Smad4, which translocates to the nucleus to regulate the transcription of target genes.
SB-505124 selectively binds to the ATP-binding pocket of ALK4/5/7, preventing the phosphorylation and activation of Smad2 and Smad3, thereby abrogating the entire downstream signaling cascade.[1][6] It is significantly more potent than the related inhibitor SB-431542 and does not inhibit other ALK family members such as ALK1, ALK2, ALK3, or ALK6.[1][7]
Data Presentation
Table 1: Inhibitory Activity of SB-505124
| Target Kinase | IC₅₀ Value (nM) | Comments | Reference |
|---|---|---|---|
| ALK5 (TGF-βRI) | 47 ± 5 | Cell-free kinase assay. | [6][8] |
| ALK4 | 129 ± 11 | Cell-free kinase assay. | [6][8] |
| ALK7 | Inhibition demonstrated | Does not inhibit ALK1, 2, 3, or 6. |[1][7] |
Table 2: Physicochemical Properties and Storage
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 335.4 g/mol | [2][8] |
| Formula | C₂₀H₂₁N₃O₂ | [2][8] |
| Purity | ≥98% (HPLC) | [2][8] |
| Solubility | Soluble to 100 mM in DMSO. Soluble to 100 mM in 2eq. HCl. | [2][8] |
| Storage | Store as solid at -20°C. Store stock solutions at -20°C or -80°C. |[2][8] |
Table 3: Example In Vitro Working Concentrations
| Cell Line | Assay Type | Working Concentration | Effect | Reference |
|---|---|---|---|---|
| HepG2, C2C12, Mv1Lu | Western Blot (p-Smad2) | 1 µM | Concentration-dependent inhibition of TGF-β-induced Smad2 phosphorylation. | [4][7] |
| FaO hepatocellular carcinoma | Apoptosis Assay | 1 µM | Abrogates TGF-β-induced apoptosis. | [9] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | F-actin assembly, ROS production | 500 nM | Blocks TGF-β1 induced effects. | [5][10] |
| WERI Rb1 | Apoptosis Assay | 4 - 8 µM | Significantly increases apoptosis after 3 days. | [7] |
| Various | Adenine base editor activity | 10 µM | Promotes activity. |[2][8] |
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution for long-term storage and subsequent dilution to working concentrations.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, anhydrous
-
Sterile microcentrifuge tubes or vials
Protocol:
-
Bring the this compound vial to room temperature before opening.
-
Based on the desired stock concentration (e.g., 10 mM or 100 mM), calculate the required volume of DMSO. For example, to prepare 1 mL of a 10 mM stock solution from a powder with a molecular weight of 335.4 g/mol :
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 335.4 g/mol * (1000 mg / 1 g) = 3.354 mg
-
-
Add the calculated volume of DMSO to the vial containing the SB-505124 powder.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.
General Protocol for In Vitro Cell Treatment
Objective: To treat cultured cells with SB-505124 to assess its effect on a specific cellular process.
References
- 1. SB-505124 is a selective inhibitor of transforming growth factor-beta type I receptors ALK4, ALK5, and ALK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SB 505124 | TGF-β Receptors | Tocris Bioscience [tocris.com]
- 3. scbt.com [scbt.com]
- 4. apexbt.com [apexbt.com]
- 5. SB-505124 | TGF-beta/Smad | ALK | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. rndsystems.com [rndsystems.com]
- 9. caymanchem.com [caymanchem.com]
- 10. selleckchem.com [selleckchem.com]
SB-505124 Hydrochloride: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-505124 hydrochloride is a potent and selective small molecule inhibitor of the transforming growth factor-beta (TGF-β) type I receptor serine/threonine kinases, specifically targeting Activin Receptor-Like Kinase 4 (ALK4), ALK5, and ALK7.[1] By competitively binding to the ATP-binding site of these receptors, SB-505124 effectively blocks the phosphorylation and activation of downstream mediators Smad2 and Smad3, thereby inhibiting TGF-β signaling.[1][2] This inhibitory action makes it a valuable tool for investigating the role of the TGF-β pathway in various biological processes, including cell proliferation, differentiation, apoptosis, and epithelial-to-mesenchymal transition (EMT). These notes provide comprehensive guidelines for the use of this compound in cell culture, including recommended working concentrations and detailed experimental protocols.
Mechanism of Action
SB-505124 selectively inhibits the kinase activity of ALK4, ALK5, and ALK7.[1] This selectivity is crucial as it does not significantly affect other ALK family members such as ALK1, ALK2, ALK3, or ALK6.[1][3] The inhibition of ALK4 and ALK5 prevents the TGF-β-induced phosphorylation of Smad2 and Smad3, which are key signal transducers in the canonical TGF-β signaling pathway.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on various in vitro studies.
| Parameter | Value | Assay Condition | Reference |
| IC50 (ALK5) | 47 nM | Cell-free kinase assay | [3][4][5] |
| IC50 (ALK4) | 129 nM | Cell-free kinase assay | [3][4][5] |
Table 1: Inhibitory Concentration (IC50) Values
| Cell Line | Working Concentration | Incubation Time | Observed Effect | Reference |
| Human Umbilical Vein Endothelial Cells (HUVEC) | 500 nM | Not Specified | Blocks TGF-β1 induced F-actin assembly and ROS production. | [4] |
| FaO cells, NRP 154 cells | Concentration-dependent | Not Specified | Blocks TGF-β–induced apoptosis. | [4] |
| Renal epithelial A498 cells | Up to 100 µM | 48 hours | No observed toxicity. | [5] |
| HepG2, C2C12, Mv1Lu | 1 µM | Not Specified | Inhibits TGF-β-induced phosphorylation of Smad2. | [3] |
| WERI Rb1 | 4 µM and 8 µM | 3 days | Significantly increases apoptosis. | [3] |
| Rabbit subconjunctival fibroblasts | 10 µM | Not Specified | Impairs Smad2 phosphorylation and expression of CTGF and α-SMA. | [3] |
Table 2: Recommended Working Concentrations in Cell Culture
Experimental Protocols
Protocol 1: General Cell Treatment with SB-505124
This protocol provides a general workflow for treating adherent cell cultures with SB-505124 to assess its effect on TGF-β signaling.
References
Preparing SB-505124 Hydrochloride Stock Solution in DMSO: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive protocol for the preparation of a stock solution of SB-505124 hydrochloride in dimethyl sulfoxide (B87167) (DMSO). SB-505124 is a potent and selective inhibitor of the transforming growth factor-beta (TGF-β) type I receptors ALK4, ALK5, and ALK7.[1][2][3] Accurate preparation of this stock solution is critical for ensuring reproducible results in various cell-based assays and other research applications. This guide includes key chemical and physical properties, a detailed experimental protocol, storage recommendations, and safety precautions.
Introduction
This compound is a small molecule inhibitor that selectively targets the serine/threonine kinase activity of activin receptor-like kinase (ALK) 5, also known as TGF-β receptor type I (TGF-βRI), as well as ALK4 and ALK7.[1][2][4] It functions as an ATP-competitive inhibitor.[5][6] By blocking these receptors, SB-505124 effectively inhibits the downstream phosphorylation of Smad2 and Smad3, key transducers of the TGF-β signaling pathway.[2][3] This pathway is implicated in a multitude of cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix production.[5] Consequently, SB-505124 is a valuable tool for investigating the biological roles of TGF-β signaling and for preclinical studies in areas such as fibrosis and cancer.
Data Presentation
Chemical and Physical Properties of SB-505124
| Property | Value | Source(s) |
| Synonyms | TGF-β Receptor Type I Kinase Inhibitor III | [1] |
| Molecular Formula | C₂₀H₂₁N₃O₂ · xHCl · xH₂O | [5] |
| Molecular Weight | 335.40 g/mol (free base) | [7][8] |
| 371.9 g/mol (hydrochloride) | [1] | |
| CAS Number | 694433-59-5 (free base) | [5] |
| 356559-13-2 (hydrochloride) | [1][5] | |
| Appearance | Solid, yellow powder | [9] |
| Purity | ≥98% |
Solubility of this compound
| Solvent | Solubility | Source(s) |
| DMSO | Soluble to 100 mM | |
| 24 mg/mL | [5] | |
| 10 mg/mL | [7][9] | |
| 67 mg/mL (199.76 mM) | [10] | |
| Water | Insoluble | [5][7][9] |
| Acetonitrile | Slightly soluble (0.1-1 mg/ml) | [1] |
| 2eq. HCl | Soluble to 100 mM |
Note: When preparing stock solutions, it is always recommended to use the batch-specific molecular weight provided on the product's vial or Certificate of Analysis.
Signaling Pathway
Caption: TGF-β signaling pathway and the inhibitory action of SB-505124.
Experimental Protocols
Materials
-
This compound (solid powder)
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Protocol for Preparing a 10 mM Stock Solution
This protocol describes the preparation of 1 mL of a 10 mM stock solution of this compound. Adjust volumes as needed for different desired concentrations or volumes.
-
Pre-weighing Preparation : Before opening, bring the vial of this compound to room temperature to prevent condensation of moisture.
-
Weighing the Compound : Using a calibrated analytical balance, carefully weigh out 3.72 mg of this compound (based on a molecular weight of 371.9 g/mol ). Tare the balance with the weigh boat or microcentrifuge tube before adding the compound.
-
Solubilization : Add the weighed this compound to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO to the tube.
-
Mixing : Cap the tube tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may assist in solubilization, but avoid excessive heat.
-
Sterilization (Optional) : If required for your application (e.g., cell culture), the stock solution can be sterilized by passing it through a 0.22 µm syringe filter.
-
Aliquoting and Storage : Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[11][12] While some external sources suggest stability for up to three months at -20°C, this has not been validated by all suppliers.[7][9] It is recommended to use the solution within one month when stored at -20°C or within a year if stored at -80°C.[10]
Experimental Workflow
Caption: Workflow for preparing this compound stock solution.
Safety Precautions
Handle this compound in a well-ventilated area, preferably in a chemical fume hood.[11] Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.[11] Avoid inhalation of the powder and contact with skin and eyes.[11] In case of contact, flush the affected area with copious amounts of water.[11] Consult the Material Safety Data Sheet (MSDS) for complete safety information before handling.[11]
Conclusion
The accurate and consistent preparation of this compound stock solutions is fundamental for reliable experimental outcomes. By following the detailed protocol and adhering to the storage and safety guidelines outlined in this document, researchers can effectively utilize this potent TGF-β pathway inhibitor in their studies.
References
- 1. caymanchem.com [caymanchem.com]
- 2. SB-505124 is a selective inhibitor of transforming growth factor-beta type I receptors ALK4, ALK5, and ALK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] SB-505124 is a selective inhibitor of transforming growth factor-beta type I receptors ALK4, ALK5, and ALK7. | Semantic Scholar [semanticscholar.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. apexbt.com [apexbt.com]
- 7. This compound hydrate 98 (HPLC) CAS 694433-59-5 [sigmaaldrich.com]
- 8. SB-505124 | C20H21N3O2 | CID 9858940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ≥98% (HPLC), activin receptor-like kinase (ALK) 5 inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]
- 10. selleckchem.com [selleckchem.com]
- 11. biocrick.com [biocrick.com]
- 12. medchemexpress.com [medchemexpress.com]
SB-505124 Hydrochloride: Application Notes and Protocols for Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-505124 hydrochloride is a potent and selective small molecule inhibitor of the transforming growth factor-beta (TGF-β) type I receptors, specifically targeting activin receptor-like kinase 4 (ALK4), ALK5, and ALK7.[1][2][3][4][5][6][7] Its high selectivity makes it an invaluable tool for investigating the TGF-β signaling pathway, which is implicated in a myriad of cellular processes including proliferation, differentiation, apoptosis, and extracellular matrix production.[1][2][8] Western blot analysis is a cornerstone technique to elucidate the downstream effects of SB-505124 on this pathway, primarily by assessing the phosphorylation status of key signaling mediators like Smad2 and Smad3.[1][6]
Mechanism of Action
SB-505124 acts as an ATP-competitive inhibitor of the serine/threonine kinase domains of ALK4, ALK5, and ALK7.[5][9] By binding to the ATP-binding pocket of these receptors, it prevents the phosphorylation and subsequent activation of the downstream Smad proteins (Smad2 and Smad3). This blockade of Smad phosphorylation is a critical event that halts the translocation of the Smad complex to the nucleus, thereby inhibiting the transcription of TGF-β target genes. It is important to note that SB-505124 does not inhibit ALK1, ALK2, ALK3, or ALK6, ensuring a targeted investigation of the TGF-β/Activin/Nodal branches of signaling.[1][2][4][6]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, providing a quick reference for experimental design.
| Parameter | Value | Cell/System | Reference |
| IC₅₀ (ALK4) | 129 nM | Cell-free assay | [1][3][4][7][9] |
| IC₅₀ (ALK5) | 47 nM | Cell-free assay | [1][3][4][7][9] |
| Effective Concentration | 0.5 - 10 µM | Various cell lines | [1][4][10][11] |
| Pre-incubation Time | 30 min - 1 hr | Primary bovine chondrocytes, FaO cells | [1][10] |
| Treatment Duration | 30 min - 4 days | Various cell lines | [1][4] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental process, the following diagrams are provided.
Caption: TGF-β signaling pathway and the inhibitory action of SB-505124.
Caption: Experimental workflow for Western blot analysis using SB-505124.
Experimental Protocols
I. Cell Culture and Treatment
-
Cell Seeding: Plate cells at a density that will ensure they reach 70-80% confluency at the time of treatment. The optimal cell number will vary depending on the cell type and the size of the culture vessel.
-
Starvation (Optional but Recommended): Once cells have attached, typically overnight, replace the growth medium with serum-free or low-serum medium for 12-24 hours. This step helps to reduce basal levels of signaling pathway activation.
-
SB-505124 Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).[7] Further dilute the stock solution in serum-free medium to the desired final concentration (e.g., 1 µM).
-
Inhibitor Pre-treatment: Aspirate the starvation medium and add the medium containing SB-505124. Incubate for 30 minutes to 1 hour at 37°C and 5% CO₂ to allow for sufficient inhibition of the ALK receptors.
-
Ligand Stimulation: Following pre-treatment, add the TGF-β ligand (e.g., TGF-β1 at 1-10 ng/mL) directly to the culture medium.
-
Incubation: Incubate the cells for the desired time period to observe the effect on downstream signaling. For p-Smad2/3 analysis, a short incubation of 15-60 minutes is often sufficient.
-
Control Groups: Include the following controls in your experiment:
-
Untreated cells (vehicle control, e.g., DMSO).
-
Cells treated with TGF-β ligand only.
-
Cells treated with SB-505124 only.
-
II. Western Blot Protocol for p-Smad2/3 Detection
-
Cell Lysis:
-
Place the culture dish on ice and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Aspirate the PBS and add an appropriate volume of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, following the manufacturer's instructions.
-
-
Sample Preparation:
-
Based on the protein concentration, normalize all samples to the same concentration with lysis buffer.
-
Add 4X Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load equal amounts of protein (typically 20-40 µg) per lane onto a polyacrylamide gel (e.g., 10% for Smad proteins).
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (e.g., rabbit anti-p-Smad2/3) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
The next day, wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed for total Smad2/3 and a loading control protein such as GAPDH or β-actin.
-
This compound is a critical tool for dissecting the TGF-β signaling pathway. The protocols and data presented here provide a comprehensive guide for its effective use in Western blot analysis, enabling researchers to accurately assess its impact on Smad phosphorylation and downstream cellular events. Adherence to these guidelines will facilitate reproducible and reliable results in the study of TGF-β-mediated processes.
References
- 1. researchgate.net [researchgate.net]
- 2. SB-505124 is a selective inhibitor of transforming growth factor-beta type I receptors ALK4, ALK5, and ALK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. [PDF] SB-505124 is a selective inhibitor of transforming growth factor-beta type I receptors ALK4, ALK5, and ALK7. | Semantic Scholar [semanticscholar.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Inhibition of TGF-β type I receptor by SB505124 down-regulates osteoblast differentiation and mineralization of human mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for SB-505124 Hydrochloride in a Mouse Model of Cancer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of SB-505124 hydrochloride, a potent and selective inhibitor of the transforming growth factor-beta (TGF-β) type I receptors ALK4, ALK5, and ALK7, in preclinical mouse models of cancer.
Introduction
Transforming growth factor-beta (TGF-β) signaling plays a dual role in cancer. In the early stages of tumorigenesis, it acts as a tumor suppressor by inhibiting cell proliferation and inducing apoptosis. However, in advanced cancers, TGF-β signaling can promote tumor progression by stimulating angiogenesis, immunosuppression, and metastasis.[1] this compound is a small molecule inhibitor that selectively targets the TGF-β type I receptors ALK4, ALK5, and ALK7, thereby blocking the canonical Smad2/3 signaling pathway.[2][3] This targeted inhibition makes SB-505124 a valuable tool for investigating the role of TGF-β in cancer and for evaluating its therapeutic potential.
Mechanism of Action
This compound competitively inhibits the ATP binding site of the ALK4, ALK5, and ALK7 kinase domains. This prevents the phosphorylation and activation of the downstream signaling mediators, Smad2 and Smad3.[2][3] Consequently, the translocation of the Smad complex to the nucleus and the subsequent regulation of target gene expression are inhibited. This blockade of the TGF-β pathway can lead to a reduction in tumor growth, proliferation, and metastasis in various cancer models.[4]
Data Presentation
The following tables summarize the key quantitative data for this compound based on preclinical studies.
Table 1: In Vitro Inhibitory Activity of SB-505124
| Target | IC₅₀ (nM) | Reference |
| ALK5 | 47 | [5][6] |
| ALK4 | 129 | [5][6] |
| ALK7 | Potent Inhibition | [2][3] |
| ALK1, ALK2, ALK3, ALK6 | No significant inhibition | [3][5] |
Table 2: In Vivo Efficacy of SB-505124 in Mouse Cancer Models
| Cancer Model | Mouse Strain | Dosage and Administration | Key Findings | Reference |
| Pancreatic Ductal Adenocarcinoma | - | - | Significantly reduces cancer cell proliferation, tumor growth, and metastasis. | [4] |
| Esophageal Squamous Cell Carcinoma | - | - | Inhibits fibroblast activation and neoangiogenesis. | [4] |
| Lung Adenocarcinoma (A549 xenograft) | C57Bl6 | 5 mg/kg, daily, intraperitoneal injection | No effect alone, but durable responses when combined with carboplatin (B1684641) (60 mg/kg). | [5][7] |
| Cancer-Related Anemia (Lewis Lung Carcinoma) | C57BL/6 | 5 mg/kg, daily, intraperitoneal injection | Ameliorated anemia and improved erythropoiesis. | [8] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study of SB-505124 in a Subcutaneous Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of SB-505124 in a mouse xenograft model.
1. Animal Model and Cell Line Selection:
-
Animal: 4-6 week old immunodeficient mice (e.g., NOD/SCID or NSG) are commonly used for xenograft studies.[9][10] Allow for a 3-5 day acclimatization period.[9]
-
Cell Line: Select a cancer cell line of interest that is known to be responsive to TGF-β signaling.
2. Tumor Cell Implantation:
-
Culture the selected cancer cells to 70-80% confluency.[9]
-
Harvest the cells using trypsin-EDTA and wash them with sterile PBS.[9]
-
Resuspend the cells in a sterile, serum-free medium or PBS at a concentration of 1 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10⁶ cells) into the flank of each mouse.[9]
-
Monitor tumor growth regularly using calipers. The tumor volume can be calculated using the formula: Volume = (width)² x length/2.[9]
3. Treatment Protocol:
-
Once the tumors reach an average volume of 70-300 mm³, randomize the mice into treatment and control groups.[10]
-
Preparation of this compound: For in vivo use, SB-505124 can be formulated in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[11]
-
Administration: Administer this compound at a dose of 5 mg/kg daily via intraperitoneal (i.p.) injection.[5][7][8] The control group should receive the vehicle only.
-
Monitoring:
-
Measure tumor volume 2-3 times per week.
-
Monitor the body weight of the mice to assess toxicity.
-
Observe the general health and behavior of the animals.
-
4. Endpoint and Analysis:
-
The study can be terminated when the tumors in the control group reach a predetermined size or after a specified treatment duration.
-
At the endpoint, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Tumor tissue can be processed for further analysis, such as histology, immunohistochemistry (to assess downstream targets like p-Smad2), or gene expression analysis.
Mandatory Visualizations
Caption: TGF-β signaling pathway and the inhibitory action of SB-505124.
Caption: General experimental workflow for in vivo efficacy studies.
Caption: Logical relationship of SB-505124's mechanism of action.
References
- 1. jcpjournal.org [jcpjournal.org]
- 2. researchgate.net [researchgate.net]
- 3. SB-505124 is a selective inhibitor of transforming growth factor-beta type I receptors ALK4, ALK5, and ALK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of TGF-β Signaling Pathways in Cancer and Its Potential as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. rndsystems.com [rndsystems.com]
- 7. SB-505124 HCl | inhibitor of TGFβR (TGF-β Receptor type I receptor) | CAS 356559-13-2 | this compound | ALK4/5/7 抑制剂 | 美国InvivoChem [invivochem.cn]
- 8. Inhibition of TGFβ improves hematopoietic stem cell niche and ameliorates cancer-related anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 10. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 11. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for SB-505124 Hydrochloride in Pluripotency Induction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing SB-505124 hydrochloride, a potent and selective inhibitor of the transforming growth factor-β (TGF-β) type I receptor kinases ALK4, ALK5, and ALK7, for the induction of pluripotency in somatic cells. Inhibition of the TGF-β signaling pathway has been demonstrated to be a crucial step in overcoming barriers to cellular reprogramming and maintaining a pluripotent state.
Mechanism of Action: this compound functions as a competitive inhibitor of the ATP-binding site of ALK4, ALK5, and ALK7.[1] By blocking these receptors, it prevents the phosphorylation of downstream mediators Smad2 and Smad3, effectively halting the canonical TGF-β signaling cascade.[2] This inhibition plays a significant role in cellular reprogramming, as the TGF-β pathway is known to promote differentiation and inhibit the expression of key pluripotency factors. In some cases, inhibition of TGF-β signaling can even substitute for the requirement of transcription factors like Oct4 or Sox2 during the generation of induced pluripotent stem cells (iPSCs).[3][4]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of this compound in cell culture applications, based on available literature.
Table 1: Inhibitory Concentrations (IC50) of SB-505124
| Target Kinase | IC50 Value (nM) |
| ALK5 | 47 ± 5 |
| ALK4 | 129 ± 11 |
| ALK7 | Inhibits |
(Data sourced from references[1][5][6][7][8])
Table 2: Recommended Working Concentrations for Pluripotency Induction
| Application | Cell Type | Recommended Concentration (µM) | Treatment Duration | Notes |
| Induction of Pluripotency (in combination) | Mouse Embryonic Fibroblasts (MEFs) | 0.5 - 10 | 7 - 21 days | Often used with other small molecules like PD0325901.[4] |
| Maintenance of Pluripotency | Human iPSCs/ESCs | 1 - 5 | Continuous | Helps maintain an undifferentiated state. |
| Directed Differentiation (Inhibition of endoderm) | Human Pluripotent Stem Cells | 10 | As required | Can be used to guide differentiation towards specific lineages by inhibiting others.[9] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: this compound is soluble in DMSO.[1] To prepare a 10 mM stock solution, dissolve 1 mg of this compound (molecular weight: 335.40 g/mol for the free base) in 298 µL of sterile DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C. External sources suggest that DMSO stock solutions may be stable for up to three months when stored properly.[5]
Protocol 2: Induction of Pluripotency in Human Fibroblasts using a Small Molecule Cocktail including SB-505124
This protocol is a representative example and may require optimization for specific fibroblast lines and experimental conditions. It is based on the principle of replacing viral transduction of transcription factors with chemical reprogramming.
Materials:
-
Human dermal fibroblasts
-
Fibroblast culture medium (e.g., DMEM with 10% FBS)
-
iPSC reprogramming medium (e.g., KnockOut DMEM/F12 supplemented with Serum Replacement, NEAA, L-glutamine, β-mercaptoethanol, and bFGF)
-
This compound (10 mM stock in DMSO)
-
Other small molecules for reprogramming (e.g., CHIR99021, RepSox, Forskolin, etc.)
-
Matrigel or other suitable extracellular matrix
-
6-well tissue culture plates
Procedure:
-
Cell Seeding: Plate human fibroblasts onto a Matrigel-coated 6-well plate at a density of 5 x 10^4 cells per well in fibroblast culture medium. Allow cells to attach overnight.
-
Initiation of Reprogramming: The following day, aspirate the fibroblast medium and replace it with iPSC reprogramming medium supplemented with the small molecule cocktail, including SB-505124 at a final concentration of 0.5 - 10 µM.
-
Medium Changes: Change the medium every 1-2 days with fresh iPSC reprogramming medium containing the small molecule cocktail.
-
Monitoring Reprogramming: Monitor the cells daily for morphological changes. The appearance of compact, dome-shaped colonies with well-defined borders is indicative of iPSC formation. This typically occurs within 2-4 weeks.
-
Colony Isolation and Expansion: Once iPSC-like colonies are of sufficient size, they can be manually picked and transferred to a new Matrigel-coated plate with iPSC maintenance medium for expansion.
-
Characterization of iPSCs: Expanded colonies should be characterized for pluripotency markers (e.g., OCT4, SOX2, NANOG, SSEA-4, TRA-1-60) and differentiation potential through embryoid body formation or teratoma assays.
Visualizations
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. SB-505124 is a selective inhibitor of transforming growth factor-beta type I receptors ALK4, ALK5, and ALK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Transforming Growth Factor β (TGF-β) Signaling can Substitute for Oct4 Protein in Reprogramming and Maintain Pluripotency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mednexus.org [mednexus.org]
- 5. This compound hydrate 98 (HPLC) CAS 694433-59-5 [sigmaaldrich.com]
- 6. caymanchem.com [caymanchem.com]
- 7. rndsystems.com [rndsystems.com]
- 8. selleckchem.com [selleckchem.com]
- 9. cdn.stemcell.com [cdn.stemcell.com]
Optimizing Treatment: Application Notes and Protocols for SB-505124 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the optimal incubation time for SB-505124 hydrochloride, a potent and selective inhibitor of the transforming growth factor-beta (TGF-β) type I receptors ALK4, ALK5, and ALK7. Understanding the kinetics of this compound's inhibitory action is critical for designing effective experiments and obtaining reproducible results in studies of TGF-β signaling.
This compound exerts its effects by competitively inhibiting the ATP binding site of the ALK4, ALK5, and ALK7 kinase domains, thereby preventing the phosphorylation of downstream mediators Smad2 and Smad3.[1][2][3] This blockade of the TGF-β pathway has significant implications for a variety of cellular processes, including cell proliferation, differentiation, apoptosis, and extracellular matrix production.[4][5] The optimal incubation time with this compound is not a single value but is contingent upon the specific experimental goals, cell type, and the biological process under investigation.
Key Considerations for Determining Incubation Time:
-
Short-term Inhibition of Signaling (Minutes to Hours): To investigate the immediate effects on TGF-β-induced signaling, such as the phosphorylation of Smad2/3, a short pre-incubation time is generally sufficient. Many protocols utilize a pre-incubation period of 30 minutes to 1 hour prior to the addition of a TGF-β ligand.[6][7] This timeframe allows for adequate cellular uptake and target engagement by the inhibitor.
-
Modulation of Gene Expression (Hours to Days): For studies examining changes in the expression of TGF-β target genes, a longer incubation period is necessary. This can range from several hours to 24 hours or more, depending on the kinetics of transcription and translation of the specific genes of interest.[6]
-
Assessment of Functional Outcomes (Days): When evaluating the impact of TGF-β inhibition on long-term cellular functions such as differentiation, proliferation, or apoptosis, extended incubation times of 24 hours to several days are often required.[5][8] For instance, studies on osteoblast differentiation have employed continuous exposure to this compound for several days.[4]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound, including its inhibitory concentrations and reported incubation times from various studies.
Table 1: In Vitro Inhibitory Activity of SB-505124
| Target | IC50 Value | Assay Type | Reference |
| ALK5 (TGF-βRI) | 47 ± 5 nM | Cell-free kinase assay | [2][9] |
| ALK4 | 129 ± 11 nM | Cell-free kinase assay | [2][9] |
| ALK5 | 34.9 nM | Inhibition of recombinant human GST-fused ALK5 in Sf9 cells | [6] |
| ALK5 | 43.8 nM | Inhibition of TGF-β1-induced luciferase activity in HaCaT cells (24 hrs) | [6] |
Table 2: Exemplary Incubation Times for this compound in Cell-Based Assays
| Cell Line/Type | Concentration | Incubation Time | Application | Reference |
| Primary Bovine Chondrocytes | 5 µM | 1 hour (pre-incubation) | Inhibition of TGF-β1-induced Smad2/3 phosphorylation | [7] |
| HepG2, C2C12, Mv1Lu | 1 µM | Not specified | Inhibition of TGF-β-induced Smad2 phosphorylation | [10] |
| HaCaT | Not specified | 24 hours | Inhibition of TGF-β1-induced luciferase activity | [6] |
| Renal Epithelial A498 cells | Up to 100 µM | 48 hours | Assessment of cellular toxicity | [6][11] |
| WERI Rb1 | 4 and 8 µM | 3 days | Induction of apoptosis | [5] |
| P1 Chondrocytes | 500 nM | 3 days | Assessment of cell viability | [8] |
| WERI Rb1 | 0.5 - 8 µM | 4 days | Inhibition of SMAD2 phosphorylation | [5] |
Experimental Protocols
Protocol 1: Short-Term Inhibition of TGF-β-Induced Smad2 Phosphorylation
This protocol is designed to assess the immediate inhibitory effect of this compound on the TGF-β signaling pathway.
-
Cell Seeding: Plate cells at a desired density in a suitable culture vessel and allow them to adhere overnight.
-
Serum Starvation (Optional): Depending on the cell type and basal signaling activity, serum-starve the cells for 4-24 hours to reduce background phosphorylation.
-
Inhibitor Pre-incubation: Treat the cells with the desired concentration of this compound (e.g., 1-10 µM). Incubate for 1 hour at 37°C.
-
TGF-β Stimulation: Add a TGF-β ligand (e.g., TGF-β1 at 1-10 ng/mL) to the culture medium.
-
Incubation: Incubate for 30-60 minutes at 37°C.
-
Cell Lysis and Analysis: Wash the cells with ice-cold PBS and lyse them in a suitable buffer containing phosphatase and protease inhibitors. Analyze the levels of phosphorylated Smad2 (pSmad2) and total Smad2 by Western blotting or other immunoassays.
Protocol 2: Long-Term Inhibition of TGF-β-Mediated Gene Expression
This protocol is suitable for investigating the effect of this compound on the expression of TGF-β target genes.
-
Cell Seeding: Plate cells as described in Protocol 1.
-
Treatment: Treat the cells with this compound and/or TGF-β ligand.
-
Incubation: Incubate the cells for the desired time period (e.g., 6, 12, 24, or 48 hours).
-
RNA Isolation: Harvest the cells and isolate total RNA using a standard method.
-
Gene Expression Analysis: Analyze the expression of target genes using quantitative real-time PCR (qRT-PCR).
Visualizing the Mechanism and Workflow
To further elucidate the role of this compound and the experimental design, the following diagrams are provided.
Caption: TGF-β signaling pathway and the inhibitory action of SB-505124.
References
- 1. SB-505124 is a selective inhibitor of transforming growth factor-beta type I receptors ALK4, ALK5, and ALK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] SB-505124 is a selective inhibitor of transforming growth factor-beta type I receptors ALK4, ALK5, and ALK7. | Semantic Scholar [semanticscholar.org]
- 4. Inhibition of TGF-β type I receptor by SB505124 down-regulates osteoblast differentiation and mineralization of human mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. SB-505124 HCl | inhibitor of TGFβR (TGF-β Receptor type I receptor) | CAS 356559-13-2 | this compound | ALK4/5/7 抑制剂 | 美国InvivoChem [invivochem.cn]
- 11. apexbt.com [apexbt.com]
Application Notes and Protocols for SB-505124 Hydrochloride in Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-505124 hydrochloride is a potent and selective small molecule inhibitor of the transforming growth factor-beta (TGF-β) type I receptor kinases, specifically targeting activin receptor-like kinase 4 (ALK4), ALK5, and ALK7. The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and immune response. Its dysregulation is implicated in the pathogenesis of various diseases, notably cancer and fibrosis. In cancer, TGF-β can paradoxically act as a tumor suppressor in the early stages but promotes tumor progression in advanced stages by fostering immunosuppression, angiogenesis, and metastasis.
This document provides detailed application notes and protocols for the use of this compound in combination with other therapeutic agents, drawing from preclinical studies. The aim is to furnish researchers with the necessary information to design and execute experiments exploring the synergistic potential of SB-505124 in various disease models.
Mechanism of Action: this compound
SB-505124 competitively binds to the ATP-binding site of the ALK4, ALK5, and ALK7 kinase domains, preventing the phosphorylation of downstream mediators, Smad2 and Smad3. This blockade of the canonical TGF-β signaling pathway can reverse the immunosuppressive tumor microenvironment and inhibit tumor growth and fibrosis.[1][2]
Signaling Pathway of SB-505124 Action
Caption: Mechanism of SB-505124 in the TGF-β signaling pathway.
Combination Therapy Applications
The rationale for combining SB-505124 with other anticancer agents stems from its ability to modulate the tumor microenvironment and sensitize cancer cells to conventional therapies.
Combination with Platinum-Based Chemotherapy in Lung Adenocarcinoma
Preclinical studies have demonstrated that inhibiting the activin signaling pathway, a part of the TGF-β superfamily, can enhance the efficacy of platinum-based chemotherapy in lung adenocarcinoma.[1][2][3]
Quantitative Data Summary
| Combination Component | Cell Line / Model | Assay Type | Key Findings | Reference |
| SB-505124 + Carboplatin | A549 Lung Adenocarcinoma Xenograft (in C57Bl6 mice) | In vivo tumor growth | SB-505124 (5 mg/kg, i.p.) with Carboplatin (60 mg/kg, single dose) resulted in durable tumor responses. | [1] |
Experimental Protocol: In Vivo A549 Xenograft Model
This protocol is based on the findings of Marini KD, et al. (2018) in Science Translational Medicine.
Objective: To evaluate the in vivo efficacy of SB-505124 in combination with Carboplatin in a lung adenocarcinoma xenograft model.
Materials:
-
Cell Line: A549 human lung adenocarcinoma cells.
-
Animals: C57Bl/6 mice (or other suitable immunocompromised strain).
-
Reagents:
-
This compound (dissolved in a suitable vehicle, e.g., saline).
-
Carboplatin (dissolved in a suitable vehicle).
-
Matrigel (or similar basement membrane matrix).
-
Cell culture medium (e.g., F-12K medium with 10% FBS).
-
Procedure:
-
Cell Culture: Culture A549 cells according to standard protocols.
-
Tumor Cell Implantation:
-
Harvest A549 cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
-
Treatment:
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups (e.g., Vehicle control, SB-505124 alone, Carboplatin alone, SB-505124 + Carboplatin).
-
Administer SB-505124 at a dose of 5 mg/kg via intraperitoneal (i.p.) injection daily.
-
Administer a single dose of Carboplatin at 60 mg/kg via i.p. injection.
-
-
Monitoring and Endpoint:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor for any signs of toxicity.
-
The primary endpoint is typically tumor growth delay or regression. At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Experimental Workflow
Caption: Workflow for the in vivo combination study.
Combination with Other Chemotherapeutic Agents
The principle of combining SB-505124 with chemotherapy can be extended to other agents and cancer types where TGF-β signaling plays a role in chemoresistance.
Application Note:
-
Doxorubicin (B1662922) in Breast Cancer: Studies have shown that doxorubicin can induce TGF-β signaling in breast cancer cells, leading to an epithelial-to-mesenchymal transition (EMT) and the generation of cancer stem-like cells. A TGF-β receptor I kinase inhibitor was shown to block these effects and enhance the efficacy of doxorubicin in reducing tumor growth and metastasis in preclinical models.
-
Paclitaxel in Breast Cancer: Paclitaxel has also been reported to induce EMT and cancer stem cell properties through TGF-β signaling. The combination with a TGF-β type I receptor kinase inhibitor suppressed these effects and improved the therapeutic outcome in vivo.
Researchers can adapt the general in vivo protocol described above for these combinations, optimizing the dosage and administration schedule for the specific chemotherapeutic agent and cancer model.
General Protocols for In Vitro Assays
1. Cell Viability / Cytotoxicity Assay (e.g., MTT or CellTiter-Glo®)
Objective: To determine the effect of SB-505124 in combination with another drug on the viability of cancer cells.
Procedure:
-
Seed cancer cells in a 96-well plate at an appropriate density.
-
After 24 hours, treat the cells with a matrix of concentrations of SB-505124 and the combination drug. Include single-agent controls.
-
Incubate for a specified period (e.g., 48-72 hours).
-
Perform the viability assay according to the manufacturer's instructions.
-
Analyze the data to determine IC50 values and to assess for synergy using methods such as the Chou-Talalay method (Combination Index).
2. Western Blot Analysis for Phospho-Smad2
Objective: To confirm the on-target activity of SB-505124 in combination treatments by assessing the phosphorylation of Smad2.
Procedure:
-
Treat cells with SB-505124, the combination drug, or the combination for a specified time.
-
Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for a short period (e.g., 30-60 minutes) before lysis.
-
Lyse the cells and determine protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-Smad2 and total Smad2, followed by appropriate secondary antibodies.
-
Visualize and quantify the protein bands.
Logical Relationship of Combination Therapy
Caption: Logical diagram of the synergistic effect.
Conclusion
This compound, as a selective inhibitor of the TGF-β pathway, holds significant promise for combination therapies in oncology and potentially other diseases. The provided application notes and protocols offer a foundation for researchers to explore these combinations, with the aim of enhancing therapeutic efficacy and overcoming drug resistance. Careful optimization of experimental conditions and the use of appropriate in vitro and in vivo models are crucial for successful investigation.
References
- 1. Inhibition of activin signaling in lung adenocarcinoma increases the therapeutic index of platinum chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DSpace [digital.library.adelaide.edu.au]
- 3. Inhibition of activin signaling in lung adenocarcinoma increases the therapeutic index of platinum chemotherapy : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
Application Notes and Protocols for SB-505124 Hydrochloride in Fibrosis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM) proteins, is a pathological hallmark of numerous chronic diseases affecting organs such as the lungs, liver, kidneys, and skin. A key mediator of fibrosis is Transforming Growth Factor-beta (TGF-β), which promotes the differentiation of fibroblasts into contractile, ECM-producing myofibroblasts. SB-505124 hydrochloride is a potent and selective small molecule inhibitor of the TGF-β type I receptor serine/threonine kinase, also known as Activin Receptor-Like Kinase 5 (ALK5).[1][2][3] It also exhibits inhibitory activity against ALK4 and ALK7.[1][2][3] By blocking the TGF-β signaling pathway, SB-505124 can effectively inhibit myofibroblast differentiation and subsequent fibrotic processes, making it a valuable tool for basic research and preclinical drug development in the field of fibrosis.[2][3]
Mechanism of Action
This compound acts as an ATP-competitive inhibitor of the ALK5 kinase domain.[4] In the canonical TGF-β signaling pathway, the binding of TGF-β to its type II receptor (TGF-βRII) induces the recruitment and phosphorylation of the type I receptor, ALK5. Activated ALK5 then phosphorylates the downstream signaling molecules, Smad2 and Smad3. These phosphorylated Smads form a complex with Smad4, which translocates to the nucleus and regulates the transcription of target genes involved in fibrosis, such as those encoding for alpha-smooth muscle actin (α-SMA) and collagen.[2][3] SB-505124 prevents the phosphorylation of Smad2 and Smad3 by ALK5, thereby inhibiting the entire downstream signaling cascade.[2][3][5]
Figure 1: TGF-β Signaling Pathway and Mechanism of SB-505124 Inhibition.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound in various assays.
| Parameter | Value | Assay Conditions | Reference |
| IC₅₀ (ALK5) | 47 nM | Cell-free kinase assay | [3][4] |
| IC₅₀ (ALK4) | 129 nM | Cell-free kinase assay | [3][4] |
Table 1: In Vitro Inhibitory Activity of this compound.
| Application | Cell Type | Effective Concentration | Observed Effect | Reference |
| Inhibition of p-Smad2 | Rabbit subconjunctival fibroblasts | 1 - 10 µM | Concentration-dependent reduction of TGF-β2 induced p-Smad2 | [5] |
| Inhibition of α-SMA expression | Rabbit subconjunctival fibroblasts | 1 - 10 µM | Concentration-dependent reduction of TGF-β2 induced α-SMA | [5] |
| Inhibition of CTGF expression | Rabbit subconjunctival fibroblasts | 1 - 10 µM | Concentration-dependent reduction of TGF-β2 induced CTGF | [5] |
| Apoptosis Blockade | FaO cells | 1 µM | Blocks TGF-β–induced apoptosis | [4] |
Table 2: Effective Concentrations of this compound in In Vitro Fibrosis-Related Assays.
| Animal Model | Species | Dose & Route | Observed Effect | Reference |
| Glaucoma Filtration Surgery (GFS) | Rabbit | 5 mg tablet (local delivery) | Decreased intraocular pressure and subconjunctival scarring | [4] |
| A549 Xenografts | Mouse | 5 mg/kg (intraperitoneal) | No effect alone, but durable response when combined with carboplatin | [6] |
Table 3: In Vivo Administration and Effects of this compound.
Experimental Protocols
Figure 2: General Experimental Workflow for Using SB-505124 in Fibrosis Assays.
Protocol 1: In Vitro Fibroblast-to-Myofibroblast Transition (FMT) Assay
This protocol details the induction of fibroblast-to-myofibroblast differentiation using TGF-β1 and its inhibition by this compound. The primary readouts are the expression of α-SMA and phosphorylated Smad2 (p-Smad2).
Materials:
-
Primary human lung fibroblasts (or other relevant fibroblast cell line)
-
Fibroblast growth medium (FGM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
TGF-β1 (recombinant human)
-
This compound
-
DMSO (vehicle control)
-
96-well and 6-well culture plates
-
Reagents for immunofluorescence and Western blotting
Procedure:
-
Cell Seeding:
-
Culture fibroblasts in FGM supplemented with 10% FBS.
-
For immunofluorescence, seed 3,000 cells per well in a 96-well plate.[7]
-
For Western blotting, seed a higher density of cells in 6-well plates to ensure sufficient protein yield.
-
Allow cells to adhere and grow for 24 hours at 37°C and 5% CO₂.
-
-
Serum Starvation:
-
After 24 hours, aspirate the growth medium and wash the cells once with PBS.
-
Replace the medium with serum-free or low-serum (e.g., 0.2% FBS) medium and incubate for another 24 hours. This synchronizes the cells and reduces basal activation.
-
-
Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare working solutions of SB-505124 and TGF-β1 in serum-free/low-serum medium. A typical final concentration for TGF-β1 is 1-10 ng/mL.[8][9]
-
Pre-treat the cells with various concentrations of SB-505124 (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 30-60 minutes.
-
Add TGF-β1 to the wells (except for the negative control group) to induce myofibroblast differentiation.
-
Incubate for 24-72 hours. A 48-72 hour incubation is common for α-SMA expression, while shorter time points (e.g., 30-60 minutes) are suitable for assessing p-Smad2 levels.
-
-
Analysis:
-
Immunofluorescence for α-SMA:
-
Fix the cells in the 96-well plate with 4% paraformaldehyde (PFA) for 15 minutes.
-
Permeabilize with 0.1-0.2% Triton X-100 in PBS for 10 minutes.
-
Block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1 hour.
-
Incubate with a primary antibody against α-SMA overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature.
-
Counterstain nuclei with DAPI.
-
Image the plate using a high-content imaging system or fluorescence microscope.
-
-
Western Blotting for α-SMA and p-Smad2:
-
Lyse the cells in the 6-well plates with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against α-SMA, p-Smad2, total Smad2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash with TBST and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Protocol 2: In Vitro Collagen Deposition Assay (Sirius Red Staining)
This protocol quantifies total collagen deposition by cultured fibroblasts.
Materials:
-
Cultured fibroblasts (treated as described in Protocol 1)
-
PBS
-
Fixative: 4% PFA or methanol
-
Picro-Sirius Red solution (0.1% Sirius Red in saturated picric acid)
-
0.1 M NaOH (for elution)
-
96-well plate reader
Procedure:
-
Cell Culture and Treatment:
-
Follow steps 1-3 of Protocol 1 to culture and treat fibroblasts in a 96-well plate. A longer incubation period (e.g., 72 hours) is recommended to allow for sufficient collagen deposition.
-
-
Staining:
-
Aspirate the culture medium and wash the cell layer twice with PBS.
-
Fix the cells with 100 µL of fixative per well for 30 minutes at room temperature.
-
Wash the wells twice with PBS.
-
Add 100 µL of Picro-Sirius Red solution to each well and incubate for 1 hour at room temperature.[10][11]
-
Aspirate the staining solution and wash the wells thoroughly with acidified water (e.g., 0.5% acetic acid in water) or distilled water until the supernatant is clear to remove unbound dye.[10][11]
-
-
Quantification:
-
Visually inspect the wells for red staining, indicative of collagen.
-
For quantification, add 100 µL of 0.1 M NaOH to each well to elute the bound dye.
-
Incubate for 30 minutes at room temperature with gentle shaking.
-
Transfer the eluate to a new 96-well plate and measure the absorbance at 540-570 nm using a plate reader.
-
The absorbance is directly proportional to the amount of collagen in the well.
-
Protocol 3: In Vivo Bleomycin-Induced Pulmonary Fibrosis Model
This protocol describes the induction of lung fibrosis in mice using bleomycin and the administration of SB-505124.
Materials:
-
C57BL/6 mice (male or female, 8-12 weeks old)
-
Bleomycin sulfate
-
Sterile saline
-
This compound
-
Vehicle for SB-505124 (e.g., DMSO, PEG300, Tween 80, saline)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Intratracheal or oropharyngeal instillation device
-
Reagents for histology (formalin, paraffin, hematoxylin (B73222) and eosin, Masson's trichrome) and hydroxyproline (B1673980) assay.
Procedure:
-
Induction of Fibrosis:
-
Anesthetize the mice.
-
Administer a single dose of bleomycin (typically 1-3 U/kg) in 50 µL of sterile saline via intratracheal or oropharyngeal instillation.[2]
-
Allow the mice to recover. The fibrotic phase typically develops after an initial inflammatory phase (around day 7-14).
-
-
SB-505124 Administration:
-
Prepare a sterile solution of SB-505124 in a suitable vehicle. A dose of 5 mg/kg administered intraperitoneally daily is a reported example, though dose optimization may be necessary.[6]
-
Begin treatment with SB-505124 either prophylactically (starting at the time of or shortly after bleomycin administration) or therapeutically (starting after the onset of fibrosis, e.g., day 7 or 14).
-
Continue treatment for the duration of the experiment (e.g., 14-28 days).
-
-
Assessment of Fibrosis:
-
At the end of the treatment period, euthanize the mice and harvest the lungs.
-
Histology:
-
Fix one lung lobe in 10% neutral buffered formalin, embed in paraffin, and section.
-
Stain sections with Hematoxylin and Eosin (H&E) to assess inflammation and general morphology, and with Masson's trichrome or Picro-Sirius Red to visualize collagen deposition.
-
Score the severity of fibrosis using a semi-quantitative method like the Ashcroft score.
-
-
Biochemistry (Hydroxyproline Assay):
-
Homogenize the other lung lobe and perform a hydroxyproline assay to quantify total lung collagen content. This provides a quantitative measure of fibrosis.
-
-
Protocol 4: In Vivo Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis Model
This protocol outlines the induction of liver fibrosis in rodents using CCl₄ and treatment with SB-505124.
Materials:
-
Sprague-Dawley rats or C57BL/6 mice
-
Carbon tetrachloride (CCl₄)
-
Vehicle for CCl₄ (e.g., olive oil or corn oil)
-
This compound
-
Vehicle for SB-505124
-
Reagents for histology and hydroxyproline assay
Procedure:
-
Induction of Fibrosis:
-
SB-505124 Administration:
-
Prepare and administer SB-505124 as described in Protocol 3. The timing of treatment initiation (prophylactic or therapeutic) should be determined based on the study design.
-
-
Assessment of Fibrosis:
-
At the end of the study, euthanize the animals and collect blood and liver tissue.
-
Serum Analysis: Measure serum levels of liver enzymes such as alanine (B10760859) transaminase (ALT) and aspartate transaminase (AST) as indicators of liver injury.
-
Histology:
-
Fix liver tissue in formalin, embed in paraffin, and section.
-
Stain with H&E for morphology and with Masson's trichrome or Picro-Sirius Red for collagen.
-
Assess the stage of fibrosis using a scoring system (e.g., METAVIR).
-
-
Biochemistry (Hydroxyproline Assay):
-
Determine the hydroxyproline content of a portion of the liver tissue to quantify collagen.
-
-
Data Interpretation and Troubleshooting
-
Dose-Response: It is crucial to perform dose-response experiments for SB-505124 to determine the optimal concentration for inhibiting TGF-β signaling without causing cytotoxicity.
-
Controls: Always include appropriate controls in your experiments:
-
Negative Control: Cells or animals not treated with TGF-β1 or a fibrosis-inducing agent.
-
Vehicle Control: Cells or animals treated with the vehicle used to dissolve SB-505124.
-
Positive Control (Fibrosis Induction): Cells or animals treated with the fibrotic stimulus (e.g., TGF-β1, bleomycin, CCl₄) but not the inhibitor.
-
-
Solubility: this compound has limited solubility in aqueous solutions. Prepare a concentrated stock solution in DMSO and then dilute it in culture medium or an appropriate in vivo vehicle.[4] Ensure the final concentration of DMSO is low (typically <0.1%) to avoid solvent-induced effects.
-
Selectivity: While SB-505124 is selective for ALK4/5/7, it is good practice to consider potential off-target effects, especially at higher concentrations.[1][2]
By following these detailed protocols and considering the provided data, researchers can effectively utilize this compound as a powerful tool to investigate the mechanisms of fibrosis and to evaluate the efficacy of potential anti-fibrotic therapies.
References
- 1. Picrosirius red staining protocol: A key method for collagen detection | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. SB-505124 is a selective inhibitor of transforming growth factor-beta type I receptors ALK4, ALK5, and ALK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. SB-505124 HCl | inhibitor of TGFβR (TGF-β Receptor type I receptor) | CAS 356559-13-2 | this compound | ALK4/5/7 抑制剂 | 美国InvivoChem [invivochem.cn]
- 7. criver.com [criver.com]
- 8. Transforming Growth Factor-Beta1 and Human Gingival Fibroblast-to-Myofibroblast Differentiation: Molecular and Morphological Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for in vitro skin fibrosis model to screen the biological effects of antifibrotic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. med.emory.edu [med.emory.edu]
- 11. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 12. Frontiers | A new cirrhotic animal protocol combining carbon tetrachloride with methotrexate to address limitations of the currently used chemical-induced models [frontiersin.org]
- 13. Development of experimental fibrotic liver diseases animal model by Carbon Tetracholoride - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CCl4-induced liver fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 15. Comparison of Two Protocols of Carbon Tetrachloride-Induced Cirrhosis in Rats - Improving Yield and Reproducibility - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SB-505124 Hydrochloride in the Inhibition of Epithelial-Mesenchymal Transition
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-505124 hydrochloride is a potent and selective small molecule inhibitor of the transforming growth factor-beta (TGF-β) type I receptor serine/threonine kinases, specifically targeting Activin Receptor-Like Kinase 4 (ALK4), ALK5, and ALK7.[1][2][3][4] By inhibiting these receptors, SB-505124 effectively blocks the canonical Smad signaling pathway, which plays a pivotal role in the induction of the Epithelial-Mesenchymal Transition (EMT). EMT is a fundamental biological process implicated in embryonic development, wound healing, and pathological conditions, most notably in cancer progression and metastasis. These application notes provide detailed protocols for utilizing this compound to inhibit and reverse EMT in in vitro models.
Mechanism of Action
TGF-β signaling is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII), which then recruits and phosphorylates a type I receptor (TβRI), such as ALK5.[5][6] This phosphorylation event activates the kinase domain of TβRI, which in turn phosphorylates the receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3.[2][6] Phosphorylated Smad2/3 then forms a complex with Smad4, which translocates to the nucleus to regulate the transcription of target genes.[5][6] Many of these target genes are key regulators of the EMT program, including transcription factors like Snail, Slug, ZEB1, and Twist, which repress epithelial markers such as E-cadherin and activate mesenchymal markers like N-cadherin and Vimentin.[5]
SB-505124 acts as an ATP-competitive inhibitor of the ALK4, ALK5, and ALK7 kinases, preventing the phosphorylation of Smad2 and Smad3 and thereby blocking the downstream signaling cascade that leads to EMT.[1][2]
Data Presentation
Table 1: Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Type | Reference |
| ALK5 | 47 | Cell-free kinase assay | [3][4][7] |
| ALK4 | 129 | Cell-free kinase assay | [3][4][7] |
| ALK5 | 34.9 | Functional assay in Sf9 cells | [7] |
| ALK5 | 43.8 | Luciferase reporter assay in HaCaT cells | [7] |
Table 2: Recommended Working Concentrations and Treatment Durations for EMT Inhibition
| Cell Line | Application | SB-505124 Concentration | Treatment Duration | Expected Outcome | Reference |
| Various epithelial cells | Inhibition of TGF-β-induced Smad2 phosphorylation | 1 µM | Dependent on experiment | Reduced p-Smad2 levels | [4] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Blocking of TGF-β1 induced cytoskeletal changes | 500 nM | Dependent on experiment | Prevention of F-actin assembly | [7] |
| Rabbit Subconjunctival Fibroblasts | Inhibition of Smad2 phosphorylation and expression of CTGF and α-SMA | 10 µM | Dependent on experiment | Reduced phosphorylation and protein expression | [8] |
| WERI Rb1 (Retinoblastoma) | Inhibition of growth and induction of apoptosis | 4-8 µM | 3-4 days | Dose-dependent inhibition of SMAD2 phosphorylation and increased apoptosis | [3] |
| Amniotic Epithelial Cells (AECs) | Reduction of GO-induced pSMAD/SMAD ratio | Not specified | Not specified | Reduction of SMAD phosphorylation to basal levels | [8] |
Experimental Protocols
Protocol 1: Induction and Reversal of EMT in Cell Culture
This protocol describes the general procedure for inducing EMT in epithelial cells using TGF-β1 and subsequently treating with SB-505124 to assess the reversal of the mesenchymal phenotype.
Materials:
-
Epithelial cell line of interest (e.g., A549, MCF10A, NMuMG)
-
Complete cell culture medium
-
Recombinant Human TGF-β1
-
This compound
-
DMSO (for dissolving SB-505124)
-
Phosphate-Buffered Saline (PBS)
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed epithelial cells in culture plates at a density that will result in 70-80% confluency at the time of treatment.
-
EMT Induction: Once cells are attached and have reached the desired confluency, replace the medium with fresh medium containing an appropriate concentration of TGF-β1 (typically 2-10 ng/mL). Culture the cells for 24-72 hours to induce EMT. Morphological changes from a cobblestone-like epithelial to an elongated, spindle-shaped mesenchymal phenotype should be observable.
-
SB-505124 Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
After EMT induction, wash the cells once with PBS.
-
Add fresh culture medium containing SB-505124 at the desired final concentration (e.g., 1 µM, 5 µM, or 10 µM). Include a vehicle control (DMSO) and a positive control (TGF-β1 only).
-
-
Incubation: Incubate the cells for an additional 24-72 hours.
-
Analysis: Assess the reversal of EMT by observing cell morphology and by performing downstream analyses such as Western blotting, immunofluorescence, or qPCR for EMT markers (see Protocols 2, 3, and 4).
Protocol 2: Western Blotting for EMT Markers
Materials:
-
Treated and control cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-E-cadherin, anti-N-cadherin, anti-Vimentin, anti-Snail, anti-p-Smad2, anti-Smad2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Protocol 3: Immunofluorescence for E-cadherin and N-cadherin
Materials:
-
Cells grown on coverslips in 24-well plates
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 10% normal goat serum in PBS)
-
Primary antibodies (e.g., anti-E-cadherin, anti-N-cadherin)
-
Fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488, Alexa Fluor 594)
-
DAPI for nuclear counterstaining
-
Mounting medium
Procedure:
-
Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash three times with PBS.
-
Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Washing: Wash three times with PBS.
-
Blocking: Block for 1 hour at room temperature with blocking solution.
-
Primary Antibody Incubation: Incubate with primary antibodies diluted in blocking solution overnight at 4°C.
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation: Incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.
-
Washing: Wash three times with PBS.
-
Counterstaining: Incubate with DAPI for 5 minutes.
-
Mounting: Mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope.
Protocol 4: Quantitative Real-Time PCR (qPCR) for EMT-related Gene Expression
Materials:
-
Treated and control cells
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Primers for target genes (e.g., CDH1 (E-cadherin), CDH2 (N-cadherin), VIM (Vimentin), SNAI1 (Snail), ZEB1) and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
RNA Extraction: Extract total RNA from the cells according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Set up the qPCR reaction with the cDNA, qPCR master mix, and specific primers.
-
Thermal Cycling: Run the qPCR reaction in a real-time PCR machine.
-
Analysis: Analyze the data using the ΔΔCt method to determine the relative gene expression levels, normalized to the housekeeping gene.
Visualizations
References
- 1. Reversal of TGF-β-induced epithelial–mesenchymal transition in hepatocellular carcinoma by sorafenib, a VEGFR-2 and Raf kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epithelial mesenchymal transition in lung cancer cells: A quantitative analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SB-505124 HCl | inhibitor of TGFβR (TGF-β Receptor type I receptor) | CAS 356559-13-2 | this compound | ALK4/5/7 抑制剂 | 美国InvivoChem [invivochem.cn]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. SB-505124 is a selective inhibitor of transforming growth factor-beta type I receptors ALK4, ALK5, and ALK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Complete reversal of epithelial to mesenchymal transition requires inhibition of both ZEB expression and the Rho pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for SB-505124 Hydrochloride In Vivo Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-505124 hydrochloride is a potent and selective small molecule inhibitor of the transforming growth factor-beta (TGF-β) type I receptor kinases, specifically targeting Activin Receptor-Like Kinase 4 (ALK4), ALK5, and ALK7.[1][2] By inhibiting these receptors, SB-505124 effectively blocks the canonical Smad2/3 signaling pathway, which is a critical mediator of cellular processes such as growth, differentiation, apoptosis, and fibrosis.[3] Its selectivity makes it a valuable tool for investigating the role of TGF-β signaling in various pathological conditions, including cancer, fibrosis, and wound healing. These application notes provide an overview of the in vivo use of SB-505124, including summaries of preclinical data and detailed experimental protocols.
Mechanism of Action
SB-505124 acts as an ATP-competitive inhibitor of the serine/threonine kinase domains of ALK4, ALK5, and ALK7. This inhibition prevents the phosphorylation of downstream signaling molecules Smad2 and Smad3, thereby blocking their translocation to the nucleus and subsequent regulation of target gene expression.[3] This targeted inhibition of the TGF-β pathway has been shown to have therapeutic potential in preclinical models.
TGF-β Signaling Pathway and Inhibition by SB-505124
Caption: TGF-β signaling pathway and the inhibitory action of SB-505124.
Data Presentation
In Vitro Inhibitory Activity
| Target | IC₅₀ (nM) | Reference |
| ALK5 (TGF-βRI) | 47 | [1][2] |
| ALK4 (ActR-IB) | 129 | [1][2] |
| ALK7 | Inhibition Demonstrated | |
| ALK2, ALK3, ALK6 | >10,000 | [1][2] |
In Vivo Administration and Efficacy Summary
| Animal Model | Disease | Dosage and Administration | Key Findings | Reference |
| C57Bl/6 Mice | A549 Lung Cancer Xenograft | 5 mg/kg, intraperitoneal (i.p.), daily, in combination with carboplatin (B1684641) (60 mg/kg) | When combined with carboplatin, SB-505124 produced durable responses in 5 animals, requiring no maintenance treatment. | [1] |
| New Zealand White Rabbits | Glaucoma Filtration Surgery (GFS) | 5 mg tablet (in lactose) delivered locally during surgery | Decreased intraocular pressure (IOP) and reduced subconjunctival cell infiltration and scarring. | [4] |
| Mice (TAC-treated and FK12EC KO) | Renal Fibrosis | Not specified | Prevents the activation of endothelial TGF-β receptors and induction of renal arteriolar hyalinosis. | [4] |
Experimental Protocols
General Workflow for In Vivo Administration of SB-505124
Caption: General experimental workflow for in vivo studies with SB-505124.
Protocol 1: Intraperitoneal Administration in a Mouse Xenograft Model
This protocol is based on studies using SB-505124 in a lung cancer xenograft model in C57Bl/6 mice.[1]
1. Materials:
-
This compound
-
Vehicle for formulation (see below)
-
Sterile syringes and needles (e.g., 27-gauge)
-
Appropriate animal model (e.g., C57Bl/6 mice with A549 xenografts)
-
Calipers for tumor measurement
2. Formulation of SB-505124 for Injection:
SB-505124 has low aqueous solubility. A common approach for in vivo administration of hydrophobic compounds is to use a co-solvent system.
Formulation Example:
-
Vehicle: 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline.
-
Preparation:
-
Dissolve this compound in DMSO to create a stock solution.
-
Add PEG300 to the DMSO stock and mix thoroughly.
-
Add Tween-80 and mix.
-
Finally, add saline to reach the final volume and concentration.
-
The solution should be clear. Prepare fresh daily.
-
3. Dosing and Administration:
-
Dosage: 5 mg/kg body weight.
-
Route: Intraperitoneal (i.p.) injection.
-
Frequency: Once daily.
-
Procedure:
-
Weigh the animal to calculate the exact volume to be injected.
-
Restrain the mouse appropriately.
-
Administer the injection into the lower right quadrant of the abdomen to avoid the bladder and cecum.
-
Monitor the animal for any immediate adverse reactions.
-
4. Efficacy Evaluation:
-
Measure tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor body weight and clinical signs of toxicity throughout the study.
-
At the end of the study, tissues can be collected for pharmacodynamic analysis (e.g., Western blot for p-Smad2/3) or histopathology.
Protocol 2: Local Delivery in a Rabbit Glaucoma Filtration Surgery Model
This protocol is a general guide based on the reported use of SB-505124 in a rabbit GFS model.[4] The exact preparation of the lactose (B1674315) tablet is not detailed in the available literature, so this protocol outlines the general surgical procedure and principles of local delivery.
1. Materials:
-
This compound
-
Lactose (or other suitable biocompatible excipient for tablet formulation)
-
Surgical instruments for GFS
-
Anesthesia and analgesia for rabbits
-
Tonometer for IOP measurement
2. Dosing and Administration:
-
Dosage: 5 mg per eye.
-
Formulation: A solid tablet composed of SB-505124 and lactose. The precise manufacturing method for such a tablet would require specialized pharmaceutical equipment and formulation development.
-
Procedure:
-
Anesthetize the New Zealand White rabbit.
-
Perform a standard glaucoma filtration surgery (trabeculectomy).
-
Prior to closing the conjunctival flap, place the 5 mg SB-505124 tablet at the surgical site.
-
Suture the conjunctiva.
-
Administer post-operative analgesia and care as per institutional guidelines.
-
3. Efficacy Evaluation:
-
Monitor intraocular pressure (IOP) using a tonometer at regular intervals post-surgery.
-
Examine the filtering bleb for signs of scarring and failure.
-
At the study endpoint, ocular tissues can be collected for histological analysis of fibrosis (e.g., Masson's trichrome staining) and immunohistochemistry for fibrosis markers (e.g., α-SMA, CTGF).
Concluding Remarks
This compound is a valuable research tool for the in vivo investigation of TGF-β signaling. The protocols provided here offer a starting point for researchers. However, due to the limited availability of public data on pharmacokinetics and toxicology, it is imperative that investigators conduct preliminary dose-finding and tolerability studies in their specific models. Careful observation and adherence to ethical guidelines for animal research are essential for the successful and responsible use of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. SB-505124 is a selective inhibitor of transforming growth factor-beta type I receptors ALK4, ALK5, and ALK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficient inhibition of in vivo human malignant glioma growth and angiogenesis by interferon-beta treatment at early stage of tumor development - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: SB-505124 Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with SB-505124 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is SB-505124 and what is its primary mechanism of action?
A1: SB-505124 is a potent and selective small molecule inhibitor of the transforming growth factor-beta (TGF-β) type I receptor serine/threonine kinases.[1][2] Specifically, it targets Activin Receptor-Like Kinase 4 (ALK4), ALK5, and ALK7.[1][2][3][4] By competitively binding to the ATP-binding site of these receptors, SB-505124 blocks the phosphorylation of downstream mediators Smad2 and Smad3, thereby inhibiting the canonical TGF-β signaling pathway.[1][2]
Q2: In which solvents is this compound soluble?
A2: this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO).[5][6] It is generally considered insoluble in water.[5] Solubility has also been reported in other organic solvents such as ethanol (B145695) and DMF, as well as in aqueous solutions containing co-solvents like PEG300 and Tween 80 for in vivo studies.[6][7] For detailed solubility data, please refer to the table below.
Q3: I am observing precipitation of this compound when diluting my DMSO stock solution in aqueous media. What should I do?
A3: This is a common issue due to the low aqueous solubility of the compound. Here are a few troubleshooting steps:
-
Lower the final concentration: The final concentration of SB-505124 in your aqueous medium may be too high. Try working with a more dilute solution.
-
Increase the percentage of DMSO: While high concentrations of DMSO can be toxic to cells, a final concentration of 0.1% to 0.5% is often tolerated. Ensure your final DMSO concentration is consistent across all experimental conditions, including vehicle controls.
-
Use a surfactant: For in vivo formulations, co-solvents like PEG300 and Tween 80 can help maintain solubility.[7]
-
Sonication: Gentle sonication can sometimes help to redissolve small amounts of precipitate.[7]
-
Prepare fresh dilutions: Do not store dilute aqueous solutions of SB-505124 for extended periods. It is best to prepare them fresh for each experiment.
Q4: What is the recommended storage condition for this compound?
A4: this compound powder should be stored desiccated at 2-8°C.[5] Stock solutions in DMSO can be stored at -20°C for up to three months. It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound will not dissolve in DMSO. | Insufficient solvent volume or low-quality DMSO. | Ensure you are using a sufficient volume of high-purity, anhydrous DMSO. Gentle warming to 37°C and vortexing may aid dissolution. |
| Precipitation in cell culture media. | Exceeding the aqueous solubility limit. | Decrease the final concentration of SB-505124. Ensure the final DMSO concentration is as low as possible while maintaining solubility (typically ≤0.5%). Prepare fresh dilutions immediately before use. |
| Inconsistent experimental results. | Degradation of the compound in stock solutions. | Aliquot DMSO stock solutions and store them at -20°C. Avoid repeated freeze-thaw cycles. Prepare fresh working dilutions for each experiment. |
| Cell toxicity observed. | High concentration of DMSO or the compound itself. | Perform a dose-response curve to determine the optimal non-toxic concentration of SB-505124 for your cell type. Ensure the final DMSO concentration in your vehicle control and treated samples is identical and non-toxic. |
Quantitative Data
Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | ≥10 mg/mL | |
| DMSO | 17 mg/mL | [6] |
| DMSO | 24 mg/mL | [5] |
| DMSO | 50 mg/mL (sonication recommended) | [7] |
| DMSO | Soluble to 100 mM | |
| Water | Insoluble | [5] |
| Ethanol | 20 mg/mL | [6] |
| DMF | 20 mg/mL | [6] |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [6] |
| 2eq. HCl | Soluble to 100 mM | |
| Acetonitrile | Slightly soluble (0.1-1 mg/mL) | [8] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 mg/mL (sonication recommended) | [7] |
Inhibitory Activity of SB-505124
| Target | IC₅₀ | Reference |
| ALK4 | 129 nM | [3][4][9] |
| ALK5 | 47 nM | [3][4][9] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
-
Materials: this compound (Molecular Weight: 371.86 g/mol for the hydrochloride salt), anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Weigh out a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.72 mg. b. Add the appropriate volume of anhydrous DMSO to the powder. c. Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C may be necessary. d. Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. e. Store the aliquots at -20°C.
General Protocol for Treating Cells in Culture
-
Materials: 10 mM stock solution of SB-505124 in DMSO, cell culture medium, vehicle control (DMSO).
-
Procedure: a. Thaw an aliquot of the 10 mM SB-505124 stock solution. b. Prepare a series of dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. For example, to achieve a final concentration of 10 µM in 1 mL of medium, add 1 µL of the 10 mM stock solution. c. Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of SB-505124 used. d. Remove the existing medium from the cells and replace it with the medium containing SB-505124 or the vehicle control. e. Incubate the cells for the desired period.
Visualizations
Caption: Inhibition of the TGF-β signaling pathway by SB-505124.
Caption: A typical workflow for in vitro experiments using SB-505124.
References
- 1. [PDF] SB-505124 is a selective inhibitor of transforming growth factor-beta type I receptors ALK4, ALK5, and ALK7. | Semantic Scholar [semanticscholar.org]
- 2. SB-505124 is a selective inhibitor of transforming growth factor-beta type I receptors ALK4, ALK5, and ALK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. caymanchem.com [caymanchem.com]
- 7. SB-505124 | TGF-beta/Smad | ALK | TargetMol [targetmol.com]
- 8. caymanchem.com [caymanchem.com]
- 9. apexbt.com [apexbt.com]
SB-505124 hydrochloride stability in solution over time
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and handling of SB-505124 hydrochloride in solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in DMSO at concentrations up to 24 mg/mL or 100 mM.[1] It is considered insoluble in water.[1][2] For in vivo studies, specific formulations involving solvents like PEG300, Tween-80, and saline have been described.[3][4]
Q2: What are the recommended storage conditions for this compound solutions?
A2: While definitive stability data in solution is limited, several suppliers provide general recommendations.[2] Stock solutions in DMSO can be aliquoted and stored at -20°C for up to three months or at -80°C for up to one year.[2][3] To maintain compound integrity, it is crucial to avoid repeated freeze-thaw cycles.[2][3] For optimal results, some suppliers recommend using freshly prepared solutions.[3]
Q3: How long is the solid form of this compound stable?
A3: The solid form of this compound is stable for at least four years when stored at -20°C.[5] The powder should be stored desiccated at 2-8°C according to some suppliers.[1][6]
Q4: My experimental results with this compound are inconsistent. Could this be a stability issue?
A4: Inconsistent results can indeed be a symptom of compound degradation in solution.[7] If you observe variability between experiments, it is advisable to prepare fresh stock solutions and adhere to strict storage guidelines.[7] For troubleshooting, refer to the guide below.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results between different batches or over time. | Compound degradation in solution due to improper storage or handling. | Prepare fresh stock solutions of this compound for each experiment or set of experiments.[7] Ensure consistent solution preparation methods and aliquot stock solutions to minimize freeze-thaw cycles.[2][3] |
| Precipitate observed in the solution upon thawing or dilution. | Poor solubility in the chosen solvent or buffer. The compound may be coming out of solution. | Analyze the precipitate to confirm if it is the parent compound.[7] Consider preparing a fresh solution. Ensure the final concentration in your aqueous buffer does not exceed the solubility limit. |
| Appearance of new peaks in HPLC or LC-MS analysis of the compound over time. | Chemical degradation of this compound. | This is a direct indication of instability.[7] It is recommended to perform a stability assessment in your specific experimental buffer to determine the usable timeframe for your solutions.[7] |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in an Aqueous Buffer
This protocol provides a framework for researchers to determine the stability of this compound in their specific experimental solutions.
1. Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in fresh, high-quality DMSO.
-
Dilute the stock solution to a final working concentration (e.g., 10 µM) in the aqueous buffer of interest.
2. Incubation:
-
Aliquot the working solution into separate, sealed vials for each time point and temperature condition to be tested.
-
Incubate the vials at various relevant temperatures (e.g., 4°C, room temperature, 37°C).
3. Time Points:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from each temperature condition for analysis.
4. Sample Analysis:
-
If necessary, quench any potential degradation by adding an equal volume of cold acetonitrile (B52724) or methanol.
-
Centrifuge the samples to pellet any precipitate.
-
Analyze the supernatant using a validated analytical method such as HPLC or LC-MS to quantify the remaining amount of this compound.
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the amount at time zero.
-
Plot the percentage of the remaining compound against time for each temperature condition to visualize the stability profile.
Visualizations
Signaling Pathway of SB-505124 Inhibition
SB-505124 is a selective inhibitor of the Transforming Growth Factor-β (TGF-β) signaling pathway.[8] It specifically targets the type I receptors ALK4, ALK5, and ALK7.[9] Inhibition of these receptors prevents the phosphorylation of downstream signaling molecules, Smad2 and Smad3, thereby blocking the cellular responses induced by TGF-β and activin.
Caption: TGF-β signaling pathway and the inhibitory action of SB-505124.
Troubleshooting Workflow for Inconsistent Results
Caption: Workflow for troubleshooting inconsistent experimental results.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. ≥98% (HPLC), activin receptor-like kinase (ALK) 5 inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]
- 3. selleckchem.com [selleckchem.com]
- 4. SB-505124 HCl | inhibitor of TGFβR (TGF-β Receptor type I receptor) | CAS 356559-13-2 | this compound | ALK4/5/7 抑制剂 | 美国InvivoChem [invivochem.cn]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound hydrate 98 (HPLC) CAS 694433-59-5 [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. SB 505124 | TGF-β Receptors | Tocris Bioscience [tocris.com]
- 9. apexbt.com [apexbt.com]
potential off-target effects of SB-505124 hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of SB-505124 hydrochloride. This guide is intended for researchers, scientists, and drug development professionals using this inhibitor in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
SB-505124 is a potent and selective inhibitor of the transforming growth factor-β (TGF-β) type I receptors Activin Receptor-Like Kinase 4 (ALK4), ALK5 (also known as TGF-βR1), and ALK7.[1][2][3][4][5] It functions as a reversible ATP-competitive inhibitor, primarily blocking the TGF-β signaling pathway by preventing the phosphorylation of downstream mediators Smad2 and Smad3.[1][2][3]
Q2: What are the known on-target kinases for SB-505124?
The primary targets of SB-505124 are ALK5, ALK4, and ALK7.[1][3] The compound is three to five times more potent than the related ALK5 inhibitor, SB-431542.[3]
Q3: Has the selectivity of SB-505124 been profiled against other kinases?
Yes, SB-505124 has been evaluated for its selectivity. In one study, it was tested against a panel of 27 different kinases at a concentration of 10 µM and was found to be highly selective for ALK4 and ALK5.[1] It does not inhibit ALK1, ALK2, ALK3, or ALK6.[2][3]
Q4: Are there any known off-target effects of SB-505124?
The primary reported off-target effect of SB-505124 is the inhibition of p38α Mitogen-Activated Protein Kinase (MAPK).[2] However, this inhibition occurs at a significantly higher concentration than its on-target activity.
Q5: At what concentration does SB-505124 inhibit p38α MAPK?
The IC50 value for the inhibition of p38α MAPK by SB-505124 is 10.6 µM.[2] This is over 200 times higher than its IC50 for ALK5, suggesting that at typical working concentrations for ALK5 inhibition, significant p38α inhibition is not expected.[2]
Q6: Is SB-505124 known to be cytotoxic?
SB-505124 has been shown to have no toxic effects on renal epithelial A498 cells at concentrations up to 100 µM for 48 hours.[2][5][6] However, as with any experimental compound, it is recommended to perform cytotoxicity assays in your specific cell system.
Data Presentation
Inhibitor Potency (IC50)
| Target Kinase | IC50 Value (nM) |
| ALK5 (TGF-βRI) | 47 ± 5[2] |
| ALK4 | 129 ± 11[2] |
| p38α MAPK | 10,600 ± 1,800[2] |
Table 1: Comparison of the in vitro IC50 values of SB-505124 for its primary on-target kinases and the main identified off-target kinase.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected changes in MAPK signaling pathways (e.g., JNK, ERK, p38). | While SB-505124 potently inhibits TGF-β-induced activation of these pathways, high concentrations of the inhibitor may directly inhibit p38α MAPK. | - Confirm the working concentration of SB-505124. If using concentrations approaching the µM range, consider the possibility of p38α inhibition.- Perform a dose-response experiment to distinguish between on-target (TGF-β pathway) and potential off-target (p38) effects.- Use a specific p38 inhibitor as a positive control to confirm if the observed phenotype is due to p38 inhibition. |
| Inconsistent or weaker than expected inhibition of TGF-β signaling. | - Degradation of the compound.- Sub-optimal inhibitor concentration.- Issues with the experimental setup. | - Prepare fresh stock solutions of SB-505124 in DMSO and store in aliquots at -20°C to avoid repeated freeze-thaw cycles.- Titrate the concentration of SB-505124 to determine the optimal inhibitory concentration for your specific cell type and experimental conditions.- Ensure that the TGF-β ligand is active and that the cells are responsive to TGF-β stimulation. |
| Observed cell death or reduced viability. | Although generally not considered cytotoxic at effective concentrations, high concentrations or prolonged exposure might affect cell viability in certain cell types. | - Perform a cell viability assay (e.g., XTT or MTT) with a range of SB-505124 concentrations in your specific cell line.- Reduce the concentration of the inhibitor or the duration of the treatment. |
Experimental Protocols
In Vitro Kinase Assay for ALK5
This protocol is a generalized representation based on published methods.
-
Reagents:
-
Recombinant human GST-fused ALK5 kinase domain.
-
GST-fused Smad3 substrate.
-
Assay Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT.
-
ATP (3 µM final concentration).
-
[γ-³³P]ATP.
-
This compound (various concentrations).
-
P-81 phosphocellulose paper.
-
0.5% Phosphoric acid.
-
Scintillation counter.
-
-
Procedure:
-
Prepare a reaction mixture containing 65 nM GST-ALK5 and 184 nM GST-Smad3 in the assay buffer.
-
Add varying concentrations of SB-505124 to the reaction mixture and incubate briefly.
-
Initiate the kinase reaction by adding ATP and [γ-³³P]ATP.
-
Incubate the reaction for 3 hours at 30°C.
-
Spot the reaction mixture onto P-81 phosphocellulose paper to capture the phosphorylated substrate.
-
Wash the P-81 paper three times with 0.5% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition at each concentration of SB-505124 and determine the IC50 value.
-
Cell Viability (XTT) Assay
This protocol provides a general workflow for assessing the cytotoxicity of SB-505124.
-
Reagents:
-
Cells of interest.
-
Complete cell culture medium.
-
Serum-free medium.
-
This compound (various concentrations).
-
XTT labeling reagent.
-
Electron-coupling reagent.
-
96-well microplate.
-
Plate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Serum-starve the cells for 24 hours.
-
Treat the cells with a range of SB-505124 concentrations for the desired duration (e.g., 48 hours).
-
Add the XTT labeling reagent and the electron-coupling reagent to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Measure the absorbance of the formazan (B1609692) product at 450-500 nm with a reference wavelength greater than 600 nm using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Visualizations
Caption: TGF-β signaling pathway and the inhibitory action of SB-505124.
Caption: Troubleshooting workflow for SB-505124 experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. SB-505124 is a selective inhibitor of transforming growth factor-beta type I receptors ALK4, ALK5, and ALK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
SB-505124 Hydrochloride Cytotoxicity in Cell Lines: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the cytotoxicity of SB-505124 hydrochloride in various cell lines. Detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data are presented to address common challenges encountered during in-vitro studies.
Summary of this compound's Effect on Cell Viability
This compound is a potent and selective inhibitor of the transforming growth factor-beta (TGF-β) type I receptors ALK4, ALK5, and ALK7.[1] Its primary mechanism of action involves blocking the downstream signaling of these receptors, which play a crucial role in cell proliferation, differentiation, and apoptosis. While generally exhibiting low direct cytotoxicity in several cell lines, its impact on cell viability can be context-dependent, influenced by the specific cell type, concentration, and duration of exposure.
Quantitative Cytotoxicity Data
| Cell Line | Cell Type | Assay | Concentration | Incubation Time | Observed Effect |
| A498 | Human Kidney Carcinoma | Not Specified | Up to 100 µM | 48 hours | No toxicity observed.[2][3][4][5] |
| WERI-Rb1 | Human Retinoblastoma | Not Specified | 4 and 8 µM | 3 days | Significant increase in apoptosis.[4] |
| FaO | Rat Hepatoma | Not Specified | 1 µM | 24 hours | Abrogated TGF-β1-induced cell death.[6] |
| NRP-154 | Rat Prostate Epithelial | Not Specified | Not Specified | Not Specified | Blocked TGF-β-induced apoptosis.[5] |
| Rabbit Subconjunctival Cells | Fibroblast | Not Specified | Not Specified | Not Specified | No cytotoxicity observed from a gel formulation.[3] |
Note: The provided data highlights the variability in the cytotoxic response to SB-505124. It is crucial to perform cell-specific dose-response experiments to determine the optimal concentration for your research.
Experimental Protocols
General Protocol for Assessing Cytotoxicity using a WST-1 Assay
This protocol provides a general framework for determining the cytotoxic effects of this compound using a Water Soluble Tetrazolium Salt (WST-1) based assay.
-
Cell Seeding:
-
Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent, such as DMSO.
-
Prepare serial dilutions of SB-505124 in culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest SB-505124 concentration).
-
-
Cell Treatment:
-
Remove the old medium from the wells and add 100 µL of the prepared SB-505124 dilutions or vehicle control.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
-
WST-1 Assay:
-
Add 10 µL of WST-1 reagent to each well.[5]
-
Incubate the plate for 1-4 hours at 37°C. The incubation time may need to be optimized based on the cell type and metabolic rate.
-
Gently shake the plate for 1 minute to ensure a homogenous mixture.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 450 nm using a microplate reader. Use a reference wavelength of 650 nm to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the SB-505124 concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Signaling Pathways and Experimental Workflow
TGF-β Signaling Pathway Inhibition by SB-505124
Caption: Inhibition of the TGF-β signaling pathway by SB-505124.
General Experimental Workflow for Cytotoxicity Testing
Caption: A typical workflow for assessing the cytotoxicity of SB-505124.
Troubleshooting and FAQs
Q1: I am observing higher-than-expected cytotoxicity in my cell line, even at low concentrations of SB-505124. What could be the reason?
A1:
-
Cell Line Sensitivity: Some cell lines may be inherently more sensitive to the inhibition of the TGF-β pathway for their survival and proliferation.
-
Off-Target Effects: Although SB-505124 is selective, high concentrations may lead to off-target effects. It is recommended to perform a dose-response curve to identify the optimal, non-toxic concentration range for your specific cell line.
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a non-toxic level (typically <0.1%). Run a vehicle-only control to assess solvent toxicity.
-
Compound Stability: Ensure the compound is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
Q2: My cytotoxicity results are not reproducible. What are the common causes of variability?
A2:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.
-
Cell Seeding Density: Inconsistent initial cell numbers can lead to variability in proliferation rates and, consequently, in the final assay readout. Ensure accurate and consistent cell counting and seeding.
-
Assay Incubation Time: The timing of the addition of the viability reagent and the subsequent incubation period should be kept consistent across all experiments.
-
Edge Effects in Plates: Cells in the outer wells of a 96-well plate can be prone to evaporation, leading to altered cell growth. To mitigate this, avoid using the outermost wells or fill them with sterile PBS.
Q3: How can I confirm that the observed effect on cell viability is due to the inhibition of the TGF-β pathway?
A3:
-
Western Blot Analysis: Treat your cells with SB-505124 and TGF-β ligand. Perform a western blot to check the phosphorylation status of Smad2/3, the downstream targets of ALK4/5/7. A decrease in phosphorylated Smad2/3 would indicate on-target activity.[2]
-
Rescue Experiments: If the cytotoxicity is mediated by the inhibition of an endogenous TGF-β survival signal, it might be challenging to "rescue" the phenotype. However, in contexts where SB-505124 is preventing a TGF-β-induced effect (like apoptosis), co-treatment with and without the ligand and inhibitor will be informative.
Q4: What is the recommended starting concentration for my experiments?
A4: Based on published data, a starting concentration range of 100 nM to 10 µM is generally a good starting point for in-vitro cell-based assays. The IC50 values for ALK4 and ALK5 are 129 nM and 47 nM, respectively.[2][3][4][5] However, the optimal concentration will depend on your specific cell line and experimental endpoint. A broad dose-response curve is always recommended for initial experiments.
References
- 1. SB-505124 is a selective inhibitor of transforming growth factor-beta type I receptors ALK4, ALK5, and ALK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
Navigating Experimental Variability with SB-505124 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive guide to troubleshooting common issues encountered during experiments with SB-505124 hydrochloride. By addressing sources of variability in a question-and-answer format, this resource aims to help you achieve consistent and reliable results in your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems researchers face when using this compound, offering potential causes and actionable solutions.
Issue 1: Inconsistent or No Inhibition of TGF-β Signaling
Q: I am not observing the expected inhibition of TGF-β-induced Smad2/3 phosphorylation after treating my cells with SB-505124. What could be the issue?
A: This is a common issue that can arise from several factors related to the compound itself, the experimental setup, or the cells.
-
Improper Compound Handling and Storage: this compound, like many small molecules, can degrade if not stored correctly.
-
Solution: Ensure the solid compound is stored at 2-8°C, desiccated. DMSO stock solutions should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] While some sources suggest stability for up to three months in DMSO at -20°C, this has not been definitively validated. For optimal results, preparing fresh stock solutions is recommended.
-
-
Incorrect Concentration: The effective concentration of SB-505124 can vary between cell lines and experimental conditions.
-
Inactive TGF-β Ligand: The TGF-β used to stimulate the pathway may be inactive.
-
Solution: Test your TGF-β ligand on a highly responsive positive control cell line to confirm its activity.
-
-
Cell Culture Variability: Cell passage number, confluency, and serum batch can all impact experimental outcomes.
-
Solution: Use cells within a consistent and low passage number range. Seed cells at a uniform density and treat them at a consistent confluency. If possible, test new batches of serum for their effect on the TGF-β response.
-
Q: My results with SB-505124 are variable between experiments. What could be causing this?
A: In addition to the points above, consider the stability of the compound in your experimental media.
-
Compound Stability in Media: Small molecule inhibitors can have limited stability in aqueous solutions like cell culture media.
-
Solution: Prepare fresh media containing SB-505124 for each experiment. For long-term experiments (e.g., several days), consider replenishing the media with fresh inhibitor at regular intervals.
-
Issue 2: Solubility Problems and Precipitate Formation
Q: I am having trouble dissolving this compound, or I see a precipitate in my stock solution or cell culture media.
A: this compound is soluble in DMSO but insoluble in water. Improper dissolution is a major source of experimental variability.
-
Incorrect Solvent: Using aqueous buffers to dissolve the compound directly will not work.
-
Precipitation in Media: Adding a large volume of a concentrated DMSO stock directly to aqueous media can cause the compound to precipitate.
-
Solution: The final concentration of DMSO in your cell culture medium should be kept low, typically below 0.1%, to avoid both precipitation and solvent-induced cytotoxicity.[6] To achieve this, perform serial dilutions of your high-concentration DMSO stock in cell culture medium.
-
-
Moisture in DMSO: Moisture-absorbing DMSO can reduce the solubility of SB-505124.[1]
-
Solution: Use fresh, anhydrous DMSO for preparing your stock solutions.[1]
-
Issue 3: Unexpected Cell Toxicity or Phenotypic Changes
Q: I am observing high levels of cell death or unexpected changes in cell morphology after treatment with SB-505124.
A: While SB-505124 has been shown to have no toxicity to some cell lines at concentrations up to 100 µM for 48 hours, cytotoxicity can be cell-type dependent and may indicate an issue with the compound concentration or off-target effects.[1][2]
-
High Compound Concentration: Excessive concentrations can lead to off-target effects and cytotoxicity.
-
Solution: Perform a toxicity assay (e.g., MTT or WST-1 assay) to determine the maximum non-toxic concentration for your specific cell line.
-
-
DMSO Toxicity: As mentioned, high concentrations of the DMSO vehicle can be toxic to cells.
-
Solution: Always include a vehicle control (DMSO alone) in your experiments at the same final concentration used for SB-505124 to distinguish between compound-specific effects and solvent effects.
-
-
Off-Target Effects: Although SB-505124 is a selective inhibitor of ALK4, ALK5, and ALK7, the possibility of off-target effects, especially at higher concentrations, cannot be entirely ruled out.[1][2][4]
-
Solution: If you suspect off-target effects, consider using a structurally different inhibitor of the same pathway (e.g., SB431542) to confirm that the observed phenotype is due to inhibition of the intended target.
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: Inhibitory Activity
| Target | IC50 Value (nM) |
| ALK5 (TGF-βRI) | 47 ± 5 |
| ALK4 | 129 ± 11 |
Data compiled from multiple sources.[1][2][3]
Table 2: Recommended Working Concentrations
| Application | Recommended Concentration |
| In vitro (Cell Culture) | 0.5 - 10 µM |
| In vivo (Mice) | 5 mg/kg (i.p.) |
Concentrations may need to be optimized for specific experimental systems.[2][5]
Table 3: Solubility and Storage
| Parameter | Details |
| Solubility | |
| DMSO | ≥ 67 mg/mL |
| Water | Insoluble |
| Acetonitrile | Slightly soluble (0.1-1 mg/mL) |
| Storage | |
| Solid | 2-8°C, desiccated |
| DMSO Stock Solution | -20°C or -80°C (aliquot to avoid freeze-thaw) |
Data compiled from various commercial suppliers and publications.[1][4]
Experimental Protocols
Protocol 1: Western Blot Analysis of Smad2 Phosphorylation
This protocol provides a general workflow to assess the inhibitory activity of SB-505124 on TGF-β-induced Smad2 phosphorylation.
-
Cell Seeding and Serum Starvation:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Once attached, serum-starve the cells for 4-16 hours to reduce basal signaling.
-
-
Inhibitor Pre-treatment:
-
Prepare fresh dilutions of this compound in serum-free media.
-
Aspirate the starvation media and add the media containing the desired concentrations of SB-505124 (and a vehicle control).
-
Pre-incubate the cells with the inhibitor for 1-2 hours.
-
-
TGF-β Stimulation:
-
Add TGF-β1 ligand to the wells to a final concentration of 2-5 ng/mL.
-
Incubate for 30-60 minutes at 37°C.
-
-
Cell Lysis:
-
Immediately place the culture dish on ice and wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Normalize all samples to the same protein concentration.
-
Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane of an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against phospho-Smad2 (Ser465/467) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane for total Smad2 as a loading control.
-
Visualizations
Caption: TGF-β signaling pathway and the inhibitory action of SB-505124 HCl.
Caption: General experimental workflow for assessing SB-505124 activity.
Caption: Troubleshooting decision tree for inconsistent SB-505124 activity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. SB-505124 HCl | inhibitor of TGFβR (TGF-β Receptor type I receptor) | CAS 356559-13-2 | this compound | ALK4/5/7 抑制剂 | 美国InvivoChem [invivochem.cn]
- 6. benchchem.com [benchchem.com]
Optimizing SB-505124 Hydrochloride for iPSC Culture: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal use of SB-505124 hydrochloride in induced pluripotent stem cell (iPSC) applications. Leveraging its function as a selective inhibitor of the transforming growth factor-beta (TGF-β) signaling pathway, SB-505124 can be a powerful tool in directing iPSC fate. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges and enhance experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the TGF-β type I receptors ALK4 (Activin receptor-like kinase 4), ALK5 (TGF-β type I receptor), and ALK7.[1] By inhibiting these receptors, SB-505124 blocks the downstream signaling cascade mediated by Smad2 and Smad3 phosphorylation.[1] The TGF-β pathway plays a context-dependent role in iPSCs, influencing both the maintenance of pluripotency and the induction of differentiation.[1][2][3]
Q2: In which iPSC applications is SB-505124 commonly used?
A2: Inhibition of the TGF-β pathway with molecules like SB-505124 has been shown to:
-
Enhance iPSC reprogramming: By inhibiting the mesenchymal-to-epithelial transition (MET), a crucial early step in reprogramming fibroblasts, TGF-β pathway inhibition can improve the efficiency of iPSC generation.[1][4]
-
Direct differentiation to specific lineages: It is frequently used in protocols for directed differentiation towards neuroectodermal lineages and endothelial cells.[5][6][7]
-
Maintain certain pluripotent states: While TGF-β signaling can maintain pluripotency in some contexts, its inhibition is a key component of certain "naïve" pluripotency maintenance media.
Q3: What is a typical working concentration for SB-505124 in iPSC culture?
A3: The optimal concentration of SB-505124 can vary depending on the specific iPSC line, the application (e.g., reprogramming, differentiation), and the basal media formulation. It is crucial to perform a dose-response experiment to determine the ideal concentration for your specific experimental setup. However, published literature provides a starting point for optimization.
Data Presentation: Recommended Concentration Ranges
The following table summarizes SB-505124 concentrations reported in various iPSC-related applications. Note that these are starting points and should be optimized for your specific cell line and protocol.
| Application | Cell Type | Recommended Concentration Range | Reference |
| iPSC Reprogramming (mouse) | Mouse Embryonic Fibroblasts | 1 - 10 µM | [4] |
| Neural Induction of hPSCs | Human Pluripotent Stem Cells | 10 µM (in combination with other inhibitors) | [6][8] |
| Endothelial Differentiation | Human iPSCs | 10 µM | [5] |
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low iPSC colony formation during reprogramming | Suboptimal SB-505124 concentration. | Perform a dose-response experiment (see protocol below) to identify the optimal concentration. Increasing concentrations of a related inhibitor led to a progressive increase in iPSC colony numbers in one study.[4] |
| Timing of inhibitor addition is not optimal. | The effect of TGF-β inhibition can be stage-specific. Try adding SB-505124 at different time intervals during the reprogramming process.[4] | |
| Spontaneous differentiation of iPSCs | Inappropriate SB-505124 concentration for pluripotency maintenance. | The role of TGF-β signaling in pluripotency is complex. While its inhibition is required for some naïve protocols, in other contexts, TGF-β/Activin signaling helps maintain pluripotency.[1][5] Re-evaluate the necessity of SB-505124 in your maintenance medium or optimize its concentration. |
| Poor iPSC culture quality. | Ensure overall culture health. Spontaneous differentiation can be caused by factors unrelated to SB-505124, such as suboptimal seeding density, infrequent media changes, or poor colony morphology. | |
| Low efficiency of directed differentiation | SB-505124 concentration is too high or too low. | The optimal concentration for differentiation can be lineage-specific. A full dose-response curve is recommended to determine the ideal concentration for your target cell type. |
| Cell density is not optimal. | The initial confluency of iPSCs at the start of differentiation is a critical parameter that can influence the outcome. | |
| Cell toxicity or death | SB-505124 concentration is too high. | Although SB-505124 is generally not considered highly toxic at effective concentrations, excessive concentrations can be detrimental. Reduce the concentration and perform a viability assay (e.g., Trypan Blue exclusion, Live/Dead staining). |
| Issues with the SB-505124 stock solution. | Ensure the stock solution is prepared correctly and stored properly to avoid degradation. Prepare a fresh stock solution if in doubt. |
Experimental Protocols
Protocol for Optimizing SB-505124 Concentration using a Dose-Response Experiment
This protocol outlines a general method for determining the optimal concentration of SB-505124 for a specific iPSC application (e.g., differentiation efficiency into a target lineage).
Materials:
-
iPSCs ready for the experiment (e.g., at the start of differentiation).
-
iPSC culture medium appropriate for the application.
-
This compound.
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation.
-
Multi-well culture plates (e.g., 24-well or 96-well).
-
Assay reagents to measure the desired outcome (e.g., antibodies for immunofluorescence, reagents for qPCR).
Procedure:
-
Prepare a Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.
-
Cell Seeding: Plate your iPSCs at the optimal density for your specific application in a multi-well plate.
-
Prepare Serial Dilutions: The day after seeding, prepare a range of SB-505124 concentrations in your culture medium. A common starting range for optimization is 0.1 µM, 0.5 µM, 1 µM, 2 µM, 5 µM, and 10 µM. Include a vehicle control (medium with the same concentration of DMSO used for the highest SB-505124 concentration) and a negative control (medium without any additions).
-
Treatment: Replace the medium in the wells with the medium containing the different concentrations of SB-505124.
-
Incubation: Culture the cells for the duration of your experiment (e.g., the number of days required for the specific differentiation step).
-
Analysis: At the end of the experiment, assess the outcome. This could involve:
-
Immunofluorescence staining: Quantify the percentage of cells positive for a lineage-specific marker.
-
Quantitative PCR (qPCR): Measure the expression levels of key lineage-specific genes.
-
Flow cytometry: Quantify the population of differentiated cells.
-
-
Data Interpretation: Plot the measured outcome against the concentration of SB-505124 to determine the optimal concentration that gives the desired effect with minimal toxicity.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: TGF-β signaling pathway and the inhibitory action of SB-505124.
Caption: Experimental workflow for optimizing SB-505124 concentration.
Caption: Logical troubleshooting workflow for SB-505124 related issues.
References
- 1. TGF-β signaling pathway in induced pluripotent stem cells reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TGFβ Family Signaling Pathways in Pluripotent and Teratocarcinoma Stem Cells’ Fate Decisions: Balancing Between Self-Renewal, Differentiation, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tgfβ signal inhibition cooperates in the induction of iPSCs and replaces Sox2 and cMyc - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TGFβ family signaling in human stem cell self-renewal and differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differentiation of human induced pluripotent stem cells into cortical neural stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Robust Differentiation of Human iPSCs into Lineage-Specific Neurons and Glial Cells Utilizing Dual-SMAD Inhibition [sigmaaldrich.com]
- 8. Influencing the Fate of Cardiac and Neural Stem Cell Differentiation Using Small Molecule Inhibitors of ALK5 - PMC [pmc.ncbi.nlm.nih.gov]
preventing degradation of SB-505124 hydrochloride in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of SB-505124 hydrochloride in experimental media.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial to maintain the stability and activity of this compound.
-
Solid (Powder): Store the compound as a solid at -20°C for long-term storage (stable for at least 4 years) or at 2-8°C for short-term use.[1][2] It is recommended to keep the compound desiccated.[2]
-
Stock Solutions: Prepare stock solutions in anhydrous DMSO.[3][4] For long-term storage, aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C (stable for up to 1 year) or -20°C (stable for up to 1 month).[1] Some external sources suggest stability for up to three months at -20°C, though this has not been officially validated.[2]
Q2: My this compound precipitated when I diluted the DMSO stock solution into my aqueous cell culture medium. What should I do?
A2: Precipitation upon dilution into aqueous solutions is a common issue for hydrophobic compounds like SB-505124, which is insoluble in water.[4] Here are some troubleshooting steps:
-
Lower the Final Concentration: The concentration of SB-505124 in your final working solution may be too high, exceeding its aqueous solubility limit. Try using a lower final concentration.
-
Optimize Dilution Method: Instead of adding the DMSO stock directly to the full volume of aqueous media, try a serial dilution approach or add the stock solution to a smaller volume of media while vortexing to ensure rapid mixing.
-
Use a Co-solvent: For certain applications, a co-solvent system might be necessary. One suggested formulation for in vivo use involves a mixture of PEG300, Tween80, and ddH₂O, but this should be used immediately after preparation.[1]
-
Warm the Medium: Gently warming the cell culture medium to 37°C before adding the inhibitor may help improve solubility.
Q3: I suspect that this compound is degrading in my cell culture medium during my experiment. How can I investigate this?
A3: Degradation in cell culture media can lead to a loss of inhibitory activity and inconsistent results. Here’s how you can assess the stability:
-
Perform a Time-Course Experiment: Incubate SB-505124 in your cell culture medium (with and without cells) at 37°C and 5% CO₂. Collect samples at different time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Analyze by HPLC: Quantify the concentration of the parent compound in the collected samples using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. A decrease in the peak area of SB-505124 over time indicates degradation.
-
Bioassay: In parallel with the HPLC analysis, you can perform a functional assay to measure the inhibitory activity of the aged media on the TGF-β signaling pathway. A decrease in activity would correlate with compound degradation.
Q4: What factors in the cell culture medium can contribute to the degradation of this compound?
A4: Several factors can influence the stability of small molecule inhibitors in cell culture media:
-
pH: The pH of the medium can affect the stability of compounds. It is important to ensure the medium is properly buffered and the pH remains stable throughout the experiment.
-
Serum Components: Enzymes present in fetal bovine serum (FBS) can potentially metabolize or degrade the compound. Running stability studies in both serum-containing and serum-free media can help determine the impact of serum.
-
Light Exposure: Some compounds are light-sensitive. It is good practice to protect stock solutions and experimental setups from direct light, especially if photostability has not been determined.
-
Reactive Media Components: Certain components in the media, such as vitamins or amino acids, could potentially react with the inhibitor.
Troubleshooting Guides
This section provides structured guidance for specific issues you may encounter.
Issue 1: Loss of Inhibitory Activity Over Time
-
Possible Cause: Degradation of SB-505124 in the experimental medium.
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting loss of SB-505124 activity.
Issue 2: High Variability Between Experimental Replicates
-
Possible Cause: Inconsistent inhibitor concentration due to precipitation, adsorption, or improper mixing.
-
Troubleshooting Steps:
-
Ensure Complete Solubilization: Before making dilutions, ensure the DMSO stock solution is fully thawed and mixed.
-
Standardize Dilution Procedure: Use a consistent method for diluting the stock solution into the media. Pre-warming the media and vortexing during addition can help.
-
Use Low-Binding Plastics: If adsorption to plasticware is suspected, consider using low-protein-binding plates and pipette tips.
-
Prepare a Master Mix: For multi-well experiments, prepare a master mix of the media containing the final concentration of SB-505124 to ensure equal distribution to all wells.
-
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Cell Culture Media by HPLC
This protocol describes a general method to quantify the stability of SB-505124 in a specific cell culture medium over time.
Materials:
-
This compound
-
Anhydrous DMSO
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) with and without 10% FBS
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator (37°C, 5% CO₂)
-
HPLC system with UV or MS detector
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid or trifluoroacetic acid (HPLC grade)
-
Water (HPLC grade)
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of SB-505124 in anhydrous DMSO.
-
Prepare Working Solutions: Dilute the stock solution to a final concentration of 10 µM in the following solutions:
-
Cell culture medium + 10% FBS
-
Cell culture medium (serum-free)
-
PBS (pH 7.4)
-
-
Incubation: Aliquot 1 mL of each working solution into triplicate wells of a 24-well plate. Incubate the plates at 37°C in a humidified incubator with 5% CO₂.
-
Sample Collection: At designated time points (e.g., 0, 2, 8, 24, 48 hours), collect 100 µL aliquots from each well. The 0-hour time point should be collected immediately after preparation.
-
Sample Preparation:
-
Add 200 µL of cold acetonitrile to each 100 µL sample to precipitate proteins.
-
Vortex and centrifuge at high speed for 10 minutes to pellet the precipitate.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from low to high organic phase (e.g., 10-90% B over 15 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (to be determined by UV scan) or by mass spectrometry.
-
-
Data Analysis:
-
Calculate the peak area of SB-505124 at each time point.
-
Normalize the peak area at each time point to the peak area at time 0 to determine the percentage of the compound remaining.
-
Plot the percentage of SB-505124 remaining versus time for each condition.
-
Protocol 2: Forced Degradation Study of this compound
This protocol is used to identify potential degradation products under stress conditions, which is essential for developing a stability-indicating analytical method.
Procedure:
-
Prepare Solutions: Prepare a solution of SB-505124 in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Apply Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 105°C for 24 hours.
-
Photodegradation: Expose the solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[4][5]
-
-
Neutralization: Neutralize the acidic and basic samples before HPLC analysis.
-
HPLC Analysis: Analyze all samples by HPLC-MS to separate the parent compound from any degradation products. The mass spectrometer will help in the tentative identification of the degradation products.
Data Presentation
Table 1: Hypothetical Stability of SB-505124 (10 µM) in Different Media at 37°C
| Time (hours) | % Remaining in DMEM + 10% FBS | % Remaining in DMEM (serum-free) | % Remaining in PBS (pH 7.4) |
| 0 | 100 | 100 | 100 |
| 2 | 98 | 99 | 100 |
| 8 | 92 | 95 | 99 |
| 24 | 75 | 85 | 97 |
| 48 | 55 | 70 | 95 |
Note: This data is hypothetical and for illustrative purposes only. Actual stability should be determined experimentally.
Signaling Pathway
SB-505124 is a selective inhibitor of the TGF-β type I receptors ALK4, ALK5, and ALK7.[6][7][8] It competitively binds to the ATP-binding site of these receptors, preventing the phosphorylation of downstream mediators Smad2 and Smad3, thereby blocking the canonical TGF-β signaling pathway.
References
- 1. biobostonconsulting.com [biobostonconsulting.com]
- 2. benchchem.com [benchchem.com]
- 3. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 5. database.ich.org [database.ich.org]
- 6. benchchem.com [benchchem.com]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. LC-HRMS and NMR studies for characterization of forced degradation impurities of ponatinib, a tyrosine kinase inhibitor, insights into in-silico degradation and toxicity profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
SB-505124 hydrochloride not inhibiting Smad phosphorylation
Welcome to the technical support center for SB-505124 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments and troubleshooting any unexpected outcomes, particularly the lack of Smad phosphorylation inhibition.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is this compound and how does it work?
This compound is a potent and selective small molecule inhibitor of the transforming growth factor-beta (TGF-β) type I receptor serine/threonine kinases.[1][2][3] Specifically, it targets the Activin Receptor-Like Kinase (ALK) receptors ALK4, ALK5, and ALK7.[1][2][4][5][6] By competitively binding to the ATP-binding site of these receptors, SB-505124 prevents the phosphorylation of downstream signaling molecules, primarily Smad2 and Smad3, which are key mediators of the canonical TGF-β signaling pathway.[1][2][7][8][9]
Q2: I treated my cells with this compound, but I still observe Smad2/3 phosphorylation. What could be the reason?
Several factors could contribute to the lack of observable inhibition of Smad phosphorylation. Here is a troubleshooting guide to help you identify the potential cause:
Troubleshooting Steps:
-
Reagent Quality and Handling:
-
Compound Integrity: Ensure the this compound powder has been stored correctly at -20°C.[4] Improper storage can lead to degradation.
-
Stock Solution Stability: Stock solutions in DMSO should be stored in aliquots at -80°C for up to a year to avoid repeated freeze-thaw cycles.[4] For shorter-term storage, -20°C for up to a month is also suggested.[4] Some sources suggest that DMSO stock solutions at -20°C may be stable for up to three months, though this has not been validated by all suppliers.[10]
-
Solubility Issues: this compound is insoluble in water but soluble in DMSO.[4][11] Ensure the compound is fully dissolved in fresh, high-quality DMSO.[4] Moisture-absorbing DMSO can reduce solubility.[4]
-
-
Experimental Protocol:
-
Inhibitor Concentration: Verify that the concentration of SB-505124 used is appropriate for your cell type and experimental conditions. The IC50 values for ALK5 and ALK4 are approximately 47 nM and 129 nM, respectively.[1][4][5][6] A concentration range of 1-10 µM is often used in cell-based assays.[5]
-
Pre-incubation Time: It is crucial to pre-incubate the cells with SB-505124 before stimulating with a TGF-β ligand. A pre-incubation time of at least 1 hour is generally recommended to allow for sufficient cell permeability and target engagement.
-
Ligand Stimulation: Ensure that the TGF-β ligand (e.g., TGF-β1) used for stimulation is active and used at an appropriate concentration.
-
-
Cellular Context and Signaling Complexity:
-
Alternative Signaling Pathways: TGF-β can also signal through non-Smad pathways, such as the p38 MAPK pathway.[1][7][9] While SB-505124 is selective for ALK4/5/7, strong activation of other pathways might lead to complex downstream effects.
-
Dual Role of TGF-β: In some contexts, particularly in cancer, the TGF-β pathway can have dual roles, and its inhibition might not always lead to the expected outcome.[12][13]
-
Smad-Independent Phosphorylation: While the canonical pathway involves ALK5-mediated Smad2/3 phosphorylation, be aware of potential crosstalk from other signaling pathways that might influence Smad phosphorylation status.
-
Unexpected Smad Phosphorylation: In some cell types, like primary chondrocytes, TGF-β1 can induce phosphorylation of both Smad2/3 and Smad1/5, and SB-505124 was found to inhibit both.[14][15] This indicates that in certain cellular contexts, ALK5 activity may be central to both Smad pathways.
-
Data Presentation
Table 1: this compound Inhibitory Activity
| Target | IC50 (nM) |
| ALK5 (TGF-βRI) | 47 |
| ALK4 (ActR-IB) | 129 |
| ALK7 (ActR-IC) | Inhibition reported, specific IC50 not always provided |
| ALK1, ALK2, ALK3, ALK6 | Not inhibited |
Data compiled from multiple sources.[1][4][5][6]
Table 2: Solubility of this compound
| Solvent | Maximum Concentration |
| DMSO | 33.54 - 67 mg/mL (100 - 199.76 mM) |
| Ethanol | 67 mg/mL |
| Water | Insoluble |
Data compiled from multiple sources.[4][5][11]
Experimental Protocols
Protocol: Western Blot for Phospho-Smad2 (p-Smad2) Detection
This protocol provides a general guideline for assessing the inhibition of TGF-β-induced Smad2 phosphorylation by SB-505124.
-
Cell Culture and Treatment: a. Plate cells at an appropriate density and allow them to adhere overnight. b. The next day, replace the medium with a low-serum medium for 2-4 hours to reduce basal signaling. c. Pre-incubate the cells with the desired concentration of this compound (or DMSO as a vehicle control) for 1 hour. d. Stimulate the cells with recombinant TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.
-
Cell Lysis: a. Aspirate the medium and wash the cells once with ice-cold PBS. b. Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant (protein extract) to a new tube.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE and Western Blotting: a. Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer. b. Load the samples onto an SDS-polyacrylamide gel and perform electrophoresis. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. e. Incubate the membrane with a primary antibody against phospho-Smad2 (Ser465/467) overnight at 4°C. f. Wash the membrane three times with TBST. g. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane again three times with TBST. i. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: a. To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total Smad2 and a loading control like GAPDH or β-actin.
Visualizations
Caption: TGF-β/Smad signaling pathway and the inhibitory action of SB-505124.
Caption: A typical experimental workflow for assessing Smad phosphorylation.
Caption: Troubleshooting decision tree for unexpected Smad phosphorylation results.
References
- 1. researchgate.net [researchgate.net]
- 2. SB-505124 is a selective inhibitor of transforming growth factor-beta type I receptors ALK4, ALK5, and ALK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] SB-505124 is a selective inhibitor of transforming growth factor-beta type I receptors ALK4, ALK5, and ALK7. | Semantic Scholar [semanticscholar.org]
- 4. selleckchem.com [selleckchem.com]
- 5. SB 505124 | TGF-β Receptors | Tocris Bioscience [tocris.com]
- 6. rndsystems.com [rndsystems.com]
- 7. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 8. TGF-β induces Smad2 Phosphorylation, ARE Induction, and Trophoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Frontiers | On-Target Anti-TGF-β Therapies Are Not Succeeding in Clinical Cancer Treatments: What Are Remaining Challenges? [frontiersin.org]
- 13. On-Target Anti-TGF-β Therapies Are Not Succeeding in Clinical Cancer Treatments: What Are Remaining Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. TGFβ1-induced SMAD2/3 and SMAD1/5 phosphorylation are both ALK5-kinase-dependent in primary chondrocytes and mediated by TAK1 kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
unexpected results with SB-505124 hydrochloride treatment
Welcome to the technical support center for SB-505124 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this inhibitor and to troubleshoot unexpected experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule inhibitor of the transforming growth factor-beta (TGF-β) type I receptor serine/threonine kinases.[1] Specifically, it targets the activin receptor-like kinase (ALK) receptors ALK4, ALK5, and ALK7.[2][3][4] The compound functions as a reversible, ATP-competitive inhibitor, preventing the phosphorylation of downstream signaling molecules Smad2 and Smad3, which are crucial for mediating TGF-β signaling.[2][4][5]
Q2: How specific is SB-505124? Does it have known off-target effects?
SB-505124 is highly selective for ALK4, ALK5, and ALK7.[2] It does not significantly inhibit other type I receptors like ALK1, ALK2, ALK3, or ALK6.[2][4] However, as SB-505124 is structurally related to imidazole (B134444) inhibitors of p38, it has been shown to inhibit p38 MAP kinase phosphorylation of ATF-2 with an IC50 value of 10.6 µM in vitro.[1] This is significantly less potent than its activity against ALK5 (IC50 = 47 nM), but it is a potential off-target effect to consider, especially when using high concentrations of the inhibitor.[1]
Q3: How should I dissolve and store this compound?
This compound is soluble in DMSO, with reported solubilities ranging from over 10 mg/mL to 67 mg/mL.[4][5][6] It is generally insoluble in water and aqueous buffers.[4][5] For stock solutions, it is recommended to dissolve the compound in high-quality, anhydrous DMSO.[4] Some external sources suggest that DMSO stock solutions can be stored in aliquots at -20°C for up to three months, though this has not been validated by all suppliers.[6] To ensure reproducibility, it is critical to avoid repeated freeze-thaw cycles.[6]
Q4: What is a typical working concentration for cell culture experiments?
The effective concentration of SB-505124 can vary depending on the cell type and the specific experimental endpoint. Concentrations ranging from 500 nM to 10 µM are commonly cited in the literature.[4][7] For example, 1 µM of SB-505124 has been shown to effectively inhibit TGF-β-induced Smad2 phosphorylation in multiple cell lines and to abrogate TGF-β-induced apoptosis.[1][8][9] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific model system.
Data Presentation
Table 1: Inhibitory Potency of SB-505124
| Target Kinase | IC50 Value | Notes |
| ALK5 (TGF-βRI) | 47 nM | Primary target; cell-free kinase assay.[1][4][8] |
| ALK4 | 129 nM | Cell-free kinase assay.[1][4][8] |
| ALK7 | Inhibition demonstrated | Specific IC50 not always reported, but inhibition of ALK7-dependent Smad2 phosphorylation is confirmed.[2][8] |
| ALK1, ALK2, ALK3, ALK6 | No significant inhibition | Not inhibited at concentrations up to 10 µM.[1][2][5] |
| p38 MAP Kinase | 10.6 µM | Potential off-target effect at high concentrations.[1] |
Table 2: Solubility and Storage Recommendations
| Solvent | Solubility | Storage of Powder | Storage of Stock Solution |
| DMSO | High (e.g., up to 100 mM) | Store desiccated at -20°C or 2-8°C.[4][5] | Aliquot and store at -20°C or -80°C for up to 1-3 months. Avoid freeze-thaw cycles.[4][6] |
| Water | Insoluble[4][5] | N/A | N/A |
| Ethanol | Soluble (e.g., 20 mg/ml)[10] | N/A | Stability not extensively characterized. |
| Acetonitrile | Slightly Soluble (0.1-1 mg/ml)[8] | N/A | N/A |
Troubleshooting Guide
Problem 1: I am not observing the expected inhibition of TGF-β signaling (e.g., no change in p-Smad2 levels).
-
Potential Cause 1: Reagent Insolubility. SB-505124 is insoluble in aqueous media.[5] If the compound precipitates upon addition to your cell culture medium, its effective concentration will be drastically reduced.
-
Solution: Ensure your final DMSO concentration in the media is low (typically <0.1%) and compatible with your cells. When diluting the stock, add the DMSO solution to the media with gentle mixing to facilitate dispersion. Do not add media directly to the concentrated stock.
-
-
Potential Cause 2: Reagent Degradation. Improper storage of the stock solution (e.g., repeated freeze-thaw cycles, prolonged storage at 4°C) can lead to degradation.[6]
-
Solution: Prepare fresh dilutions from a properly stored, frozen aliquot for each experiment. If you suspect the stock has degraded, use a new vial of the compound.
-
-
Potential Cause 3: Suboptimal Concentration. The IC50 for ALK4 is approximately 2.5-fold higher than for ALK5.[11] If your cellular response is primarily ALK4-dependent, a higher concentration may be required.
-
Solution: Perform a dose-response curve (e.g., 100 nM to 10 µM) to determine the optimal inhibitory concentration for your specific cell line and experimental conditions.
-
Problem 2: I am observing unexpected cytotoxicity or cell death.
-
Potential Cause 1: High Inhibitor Concentration. While SB-505124 has been shown to be non-toxic to some cell lines at concentrations up to 100 µM for 48 hours, this is not universal.[5][12] High concentrations (e.g., >5-10 µM) may induce off-target effects or direct toxicity. For instance, apoptosis was noted in WERI Rb1 cells at 4 and 8 µM after 3 days of treatment.[7]
-
Solution: Lower the concentration of SB-505124. Determine the lowest effective concentration that inhibits your pathway of interest. Also, run a vehicle control (DMSO only) at the same concentration to rule out solvent toxicity.
-
-
Potential Cause 2: Inhibition of Pro-survival Pathways. TGF-β signaling can be pro-survival in certain cell types. Inhibiting this pathway could unmask or induce apoptosis. SB-505124 has been shown to block TGF-β1-induced apoptosis in FaO cells, demonstrating its context-dependent effects on cell viability.[1]
-
Solution: This may be an on-target effect of the inhibitor. Characterize the cell death pathway (e.g., using markers for apoptosis like cleaved caspase-3) to understand the mechanism.
-
Problem 3: My results are inconsistent or not reproducible.
-
Potential Cause 1: Stock Solution Instability. As mentioned, inconsistent activity can result from degraded stock solutions.
-
Solution: Use single-use aliquots of your DMSO stock solution stored at -80°C. Use fresh DMSO for initial dissolution, as absorbed moisture can reduce the solubility of some compounds.[4]
-
-
Potential Cause 2: Variable Cell State. The cellular response to TGF-β and its inhibitors can be influenced by cell density, passage number, and serum concentration.
-
Solution: Standardize your cell culture protocols. Ensure cells are seeded at the same density for each experiment and are within a consistent passage number range. If possible, perform experiments in low-serum conditions to minimize interference from growth factors in the serum.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution
-
Calculate Required Mass: The molecular weight of SB-505124 (free base) is 335.4 g/mol . The hydrochloride salt will have a slightly higher molecular weight (371.9 g/mol ).[8] Use the batch-specific molecular weight provided by the manufacturer for precise calculations. For a 10 mM stock solution using the free base, you would need 3.354 mg per 1 mL of solvent.
-
Dissolution: Centrifuge the vial briefly to collect all the powder at the bottom. Add the calculated volume of anhydrous, high-quality DMSO to the vial.
-
Solubilization: Vortex or gently warm the solution (e.g., in a 37°C water bath) until all the solid is completely dissolved.
-
Aliquoting and Storage: Dispense the solution into single-use, low-protein-binding microcentrifuge tubes. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: General Protocol for Inhibition of TGF-β-Induced Smad2 Phosphorylation
-
Cell Seeding: Plate cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 60-80%).
-
Serum Starvation (Optional): To reduce basal signaling, you may replace the growth medium with a low-serum (e.g., 0.2% FBS) or serum-free medium for 12-24 hours before treatment.
-
Inhibitor Pre-treatment: Prepare a working solution of SB-505124 in the appropriate medium. Aspirate the old medium from the cells and replace it with the medium containing SB-505124 at the desired final concentration. Include a vehicle control (DMSO only). Incubate for 1-2 hours at 37°C.
-
TGF-β Stimulation: Add recombinant TGF-β1 (typically 2-10 ng/mL) directly to the medium containing the inhibitor.
-
Incubation: Incubate for the desired stimulation time. For p-Smad2 analysis, this is typically short (30-60 minutes). For gene expression or functional assays, longer incubation times (6-48 hours) may be necessary.
-
Cell Lysis and Analysis: After incubation, wash the cells with cold PBS and lyse them in an appropriate lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors). Analyze the protein lysates by Western blot using antibodies against phospho-Smad2, total Smad2, and a loading control (e.g., GAPDH or β-actin).
Visualizations
Caption: TGF-β signaling pathway and the inhibitory action of SB-505124.
Caption: Experimental workflow for a typical TGF-β inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. SB-505124 is a selective inhibitor of transforming growth factor-beta type I receptors ALK4, ALK5, and ALK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | TGF-β type I receptor inhibitor | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. This compound hydrate 98 (HPLC) CAS 694433-59-5 [sigmaaldrich.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. SB-505124 HCl | inhibitor of TGFβR (TGF-β Receptor type I receptor) | CAS 356559-13-2 | this compound | ALK4/5/7 抑制剂 | 美国InvivoChem [invivochem.cn]
- 10. caymanchem.com [caymanchem.com]
- 11. SB-505124 | TGF-beta/Smad | ALK | TargetMol [targetmol.com]
- 12. apexbt.com [apexbt.com]
Technical Support Center: SB-505124 Hydrochloride Solutions
This technical support center provides guidance on the long-term storage of SB-505124 hydrochloride solutions, along with troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound solutions.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Precipitate observed in the solution after thawing. | 1. The solution may be supersaturated. 2. The compound has come out of solution due to improper storage or solvent choice. 3. The solution has undergone freeze-thaw cycles. | 1. Gently warm the solution to 37°C and vortex to redissolve the compound. 2. Ensure the solution is stored in aliquots to avoid repeated freeze-thaw cycles. 3. If precipitation persists, centrifuge the vial to pellet the precipitate and use the supernatant. Note the potential for inaccurate concentration. |
| Reduced or no inhibitory activity in the experiment. | 1. The compound may have degraded over time. 2. The initial stock solution was not prepared correctly. 3. The working solution was not prepared freshly before use. | 1. Use a fresh aliquot of the stock solution. If the problem persists, prepare a new stock solution from powder. 2. Verify the correct solvent and concentration were used for the stock solution. 3. It is recommended to prepare working solutions from the stock solution immediately before each experiment. |
| Inconsistent experimental results between different aliquots. | 1. Uneven concentration between aliquots due to incomplete solubilization or precipitation during aliquoting. 2. Degradation of some aliquots due to improper storage. | 1. Ensure the stock solution is homogenous before aliquoting by vortexing. 2. Store all aliquots at the recommended temperature immediately after preparation. 3. Perform a quality control check on a new batch of aliquots. |
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for preparing this compound stock solutions?
The recommended solvent for this compound is dimethyl sulfoxide (B87167) (DMSO).[1][2][3][4][5][6] It is soluble in DMSO at concentrations ranging from >10 mg/mL to 100 mM.[1][4][5] It is insoluble in water.[1][6]
2. What are the recommended storage conditions for this compound powder?
The powdered form of this compound should be stored desiccated at either 2-8°C or -20°C.[1][4][7] Under these conditions, it is stable for at least four years.[7]
3. How should I store this compound stock solutions in DMSO?
Stock solutions in DMSO should be stored in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2][4]
4. What is the stability of this compound in DMSO at different temperatures?
The stability of this compound in DMSO is summarized in the table below.
| Storage Temperature | Duration | Reference(s) |
| -20°C | Up to 3 months | [4] |
| -20°C | 1 month | [2] |
| -80°C | 1 year | [2][3] |
5. Can I store my working solutions of this compound?
It is not recommended to store working solutions for long periods. For optimal results, working solutions should be prepared fresh from a frozen stock aliquot for each experiment.
Experimental Protocols
Protocol for Reconstitution of this compound in DMSO
-
Preparation: Bring the vial of this compound powder and a vial of anhydrous DMSO to room temperature.
-
Calculation: Determine the volume of DMSO required to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution from 1 mg of this compound (Formula Weight: 371.9 g/mol ), you would add 268.9 µL of DMSO.
-
Reconstitution: Add the calculated volume of DMSO to the vial of this compound.
-
Solubilization: Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C can aid in solubilization.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.
Visualizations
Caption: SB-505124 inhibits the TGF-β signaling pathway by targeting ALK4/5/7.
Caption: Recommended workflow for handling this compound solutions.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. selleckchem.com [selleckchem.com]
- 3. SB-505124 | TGF-beta/Smad | ALK | TargetMol [targetmol.com]
- 4. This compound hydrate 98 (HPLC) CAS 694433-59-5 [sigmaaldrich.com]
- 5. SB 505124 | TGF-β Receptors | Tocris Bioscience [tocris.com]
- 6. apexbt.com [apexbt.com]
- 7. caymanchem.com [caymanchem.com]
Validation & Comparative
Validating SB-505124 Hydrochloride Target Engagement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SB-505124 hydrochloride with alternative compounds for validating target engagement of the transforming growth factor-beta (TGF-β) signaling pathway. Experimental data, detailed protocols, and visual representations of key biological processes are presented to facilitate informed decisions in research and development.
This compound is a potent and selective inhibitor of the TGF-β type I receptor serine/threonine kinase, specifically targeting Activin Receptor-Like Kinase 4 (ALK4), ALK5, and ALK7.[1][2] It functions as an ATP-competitive inhibitor, effectively blocking the phosphorylation of downstream signaling molecules.[2] Understanding its engagement with these primary targets is crucial for interpreting experimental outcomes and advancing drug discovery programs.
Comparative Analysis of ALK5 Inhibitors
The efficacy of this compound is best understood in the context of other widely used ALK5 inhibitors. The following table summarizes the inhibitory concentrations (IC50) of SB-505124 and its alternatives, providing a quantitative comparison of their potency. Notably, SB-505124 has been reported to be three to five times more potent than SB-431542.[2] A comprehensive study profiling various TGF-β pathway inhibitors recommended SB-505124 as a highly suitable inhibitor for ALK4, ALK5, and ALK7 due to its potency and selectivity.[3][4]
| Compound | Target Kinase(s) | IC50 (in vitro kinase assay) | Reference(s) |
| This compound | ALK5, ALK4, ALK7 | ALK5: 47 nM, ALK4: 129 nM | [5][6] |
| SB-431542 | ALK4, ALK5, ALK7 | ALK5: 94 nM | [6] |
| Galunisertib (LY2157299) | ALK5 | ALK5: 56 nM | [7] |
Signaling Pathways and Experimental Workflows
To effectively validate target engagement, a thorough understanding of the underlying signaling pathways and experimental procedures is essential.
TGF-β Signaling Pathway
The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to its type II receptor (TGFβRII), which then recruits and phosphorylates the type I receptor (ALK5). Activated ALK5, in turn, phosphorylates the receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3. These phosphorylated R-SMADs form a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes. In addition to this canonical pathway, TGF-β signaling can also activate non-canonical pathways, such as the mitogen-activated protein kinase (MAPK) pathways (ERK, JNK, and p38), which can influence a diverse range of cellular responses.[1][8][9][10]
References
- 1. Partners in crime: the TGFβ and MAPK pathways in cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SB-505124 is a selective inhibitor of transforming growth factor-beta type I receptors ALK4, ALK5, and ALK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. The specificities of small molecule inhibitors of the TGFß and BMP pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Non-Smad pathways in TGF-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Non-Smad Signaling Pathways of the TGF-β Family - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validating SB-505124 Hydrochloride Effects Through ALK5 Knockdown: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of the selective ALK4/5/7 inhibitor, SB-505124 hydrochloride, with the genetic knockdown of its primary target, Activin Receptor-Like Kinase 5 (ALK5). Establishing that the pharmacological effects of a small molecule inhibitor are phenocopied by the genetic ablation of its target is a critical step in validating its on-target activity and specificity. This guide offers supporting experimental data, detailed protocols for key experiments, and visual representations of the underlying biological pathways and experimental workflows.
Unveiling the Role of ALK5 in TGF-β Signaling
Transforming growth factor-beta (TGF-β) signaling is a crucial pathway regulating a myriad of cellular processes, including proliferation, differentiation, apoptosis, and migration. The canonical pathway is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor, ALK5.[1] This phosphorylation event activates ALK5, which in turn phosphorylates the downstream signaling molecules, SMAD2 and SMAD3. These activated SMADs then form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes.[1]
dot
Caption: Canonical TGF-β/ALK5 signaling pathway and points of inhibition.
Comparative Analysis: SB-505124 vs. ALK5 Knockdown
This compound is a potent and selective inhibitor of the TGF-β type I receptors ALK4, ALK5, and ALK7.[2][3] To confirm that the observed effects of SB-505124 are indeed due to the inhibition of ALK5, a common validation strategy is to compare its effects with those of ALK5 knockdown using small interfering RNA (siRNA). Studies have shown that the genetic knockdown of ALK5 phenocopies the effects of small molecule inhibitors like SB-505124, confirming the on-target activity of the compound.
Performance Data
The following tables summarize the inhibitory concentration of SB-505124 and provide a comparison of its effects on downstream signaling with that of ALK5 knockdown.
| Inhibitor | Target(s) | IC50 (nM) | Reference(s) |
| SB-505124 | ALK5, ALK4, ALK7 | 47 (ALK5), 129 (ALK4) | [2][3] |
| SB-431542 | ALK4, ALK5, ALK7 | 94 (ALK5) | |
| Galunisertib (LY2157299) | ALK5 | 56 | |
| Vactosertib (TEW-7197) | ALK4, ALK5 | 13 (ALK4), 11 (ALK5) |
Table 1: Comparison of IC50 Values for Various ALK5 Inhibitors.
| Experimental Condition | Effect on SMAD2/3 Phosphorylation | Effect on Target Gene Expression | Reference(s) |
| SB-505124 Treatment | Significant inhibition of TGF-β1-induced SMAD2 phosphorylation. | Inhibition of TGF-β1-induced changes in gene expression. | [4] |
| ALK5 siRNA Knockdown | Similar inhibitory effect on SMAD phosphorylation as chemical inhibitors. | Attenuation of TGF-β1-induced changes in gene expression. |
Table 2: Comparative Effects of SB-505124 and ALK5 Knockdown on Downstream Signaling.
Experimental Protocols
To facilitate the replication and validation of these findings, detailed protocols for ALK5 knockdown and the subsequent analysis of downstream signaling are provided below.
ALK5 Knockdown using siRNA
1. siRNA Selection and Preparation:
-
Validated, pre-designed siRNA sequences targeting human ALK5 (TGFBR1) are commercially available.
-
Resuspend lyophilized siRNA in nuclease-free water to a stock concentration of 10-20 µM.
2. Cell Culture and Transfection:
-
Plate cells in antibiotic-free medium to achieve 60-80% confluency on the day of transfection.
-
For a 6-well plate, dilute 20-80 pmol of siRNA into 100 µL of serum-free medium (e.g., Opti-MEM™).
-
In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine™ RNAiMAX) in 100 µL of serum-free medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow complex formation.
-
Add the siRNA-lipid complexes to the cells.
-
Incubate the cells for 24-72 hours before proceeding with downstream assays. A non-targeting scrambled siRNA should be used as a negative control.
Validation of ALK5 Knockdown
Western Blot Analysis of ALK5 Protein Levels:
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ALK5 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalize the ALK5 protein levels to a loading control such as GAPDH or β-actin.
Analysis of Downstream Effects
Western Blot for Phosphorylated SMAD2/3:
-
Following siRNA transfection or treatment with SB-505124, starve the cells in serum-free medium for 4-6 hours.
-
Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.
-
Lyse the cells and perform Western blotting as described above, using a primary antibody specific for phosphorylated SMAD2/3.
-
Normalize the phosphorylated SMAD2/3 levels to total SMAD2/3 or a loading control.
Quantitative PCR (qPCR) for Target Gene Expression:
-
Extract total RNA from the cells using a suitable kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Normalize the expression of target genes to a housekeeping gene (e.g., GAPDH, ACTB).
-
Calculate the relative fold change in gene expression using the 2-ΔΔCt method.
Experimental Workflow
The following diagram illustrates a typical workflow for confirming the on-target effects of SB-505124 by comparing its activity with that of ALK5 knockdown.
dot
Caption: Experimental workflow for validating SB-505124 effects.
Conclusion
The convergence of data from pharmacological inhibition with this compound and genetic knockdown of ALK5 provides robust evidence for the on-target activity of this compound. By following the detailed protocols and experimental workflows outlined in this guide, researchers can confidently validate the effects of SB-505124 and other ALK5 inhibitors in their specific experimental systems. This rigorous approach is essential for the accurate interpretation of experimental results and the successful development of novel therapeutics targeting the TGF-β signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. ALK5 and ALK1 Play Antagonistic Roles in Transforming Growth Factor β-Induced Podosome Formation in Aortic Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. TGFβ1-induced SMAD2/3 and SMAD1/5 phosphorylation are both ALK5-kinase-dependent in primary chondrocytes and mediated by TAK1 kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Potency of SB-505124 Hydrochloride and Other ALK5 Inhibitors
For researchers and professionals in drug development, the selection of a potent and selective kinase inhibitor is a critical step. This guide provides a comparative analysis of SB-505124 hydrochloride against other common inhibitors of the Activin receptor-like kinase 5 (ALK5), also known as transforming growth factor-beta type I receptor (TGF-βRI). The data presented is curated from publicly available scientific literature to facilitate an informed decision-making process.
Potency Comparison of ALK5 Inhibitors
The potency of a kinase inhibitor is most commonly expressed as the half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%. The following table summarizes the in vitro biochemical and cellular IC50 values for this compound and a selection of other ALK5 inhibitors. Lower IC50 values are indicative of higher potency.
| Inhibitor | Assay Type | Target | IC50 (nM) |
| SB-505124 | Biochemical | ALK5 | 47 [1][2] |
| Biochemical | ALK4 | 129[2] | |
| Cellular (pSMAD2) | ALK7 | Inhibits at 5 µM | |
| SB-431542 | Biochemical | ALK5 | 94[1][3] |
| R-268712 | Biochemical | ALK5 | 2.5[4] |
| TP0427736 | Biochemical | ALK5 | 2.72[4] |
| Cellular (pSmad2/3) | ALK5 | 8.68[4] | |
| RepSox (E-616452) | Biochemical (ATP binding) | ALK5 | 23[4] |
| Biochemical (Autophosphorylation) | ALK5 | 4[4] | |
| A-83-01 | Biochemical | ALK5 | 12[3][4] |
| Vactosertib (TEW-7197) | Biochemical | ALK5 | 11[4] |
| Biochemical | ALK4 | 13[4] | |
| SB525334 | Biochemical | ALK5 | 14.3[4] |
| GW788388 | Biochemical | ALK5 | 18[4] |
| BIBF-0775 | Biochemical | ALK5 | 34[4] |
| SD-208 | Biochemical | ALK5 | 48[4] |
| Galunisertib (LY2157299) | Biochemical | TβRI (ALK5) | 56[4] |
| LY364947 | Biochemical | TβRI (ALK5) | 59[4] |
| SKI2162 | Biochemical | ALK5 | 94[5] |
| GW6604 | Biochemical (Autophosphorylation) | ALK5 | 140[6] |
| Cellular (PAI-1 transcription) | ALK5 | 500[6] |
ALK5 Signaling Pathway
The ALK5 receptor is a key component of the transforming growth factor-beta (TGF-β) signaling pathway, which is crucial in regulating a wide array of cellular processes.[7] The pathway is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TGFβRII), which then recruits and phosphorylates the ALK5 receptor.[7] This activation of ALK5 leads to the phosphorylation of the receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3. These phosphorylated R-SMADs then form a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes.[7][8]
References
- 1. Human transforming growth factor β type I receptor in complex with kinase inhibitor SB505124 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. SKI2162, an inhibitor of the TGF-β type I receptor (ALK5), inhibits radiation-induced fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of TGF-β signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
SB-505124 Hydrochloride: A Comparative Analysis of Kinase Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
SB-505124 hydrochloride is a potent and selective inhibitor of the transforming growth factor-beta (TGF-β) type I receptor serine/threonine kinases, primarily targeting Activin Receptor-Like Kinase 4 (ALK4) and ALK5.[1][2] This guide provides a comparative analysis of the cross-reactivity of this compound with other kinases, supported by experimental data, to aid researchers in assessing its suitability for their studies.
Kinase Selectivity Profile
This compound exhibits high selectivity for the TGF-β type I receptors ALK4 and ALK5, and also demonstrates inhibitory activity against ALK7.[3][4] In cell-free assays, the compound has been shown to inhibit ALK5 with an IC50 of 47 nM and ALK4 with an IC50 of 129 nM.[1][2] Notably, it does not inhibit other members of the ALK family, including ALK1, ALK2, ALK3, or ALK6.[1][2]
Further studies have evaluated the selectivity of SB-505124 against a broader range of kinases. While a comprehensive screening against a large panel is not publicly detailed, data is available for its effect on p38 mitogen-activated protein kinase alpha (p38 MAPKα). The IC50 value for the inhibition of p38 MAPKα by SB-505124 is 10.6 µM, which is over 200-fold higher than its IC50 for ALK5, indicating a significant window of selectivity.
The table below summarizes the available quantitative data on the kinase inhibition profile of this compound.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. ALK5 |
| ALK5 (TGF-βRI) | 47 | 1 |
| ALK4 | 129 | ~2.7 |
| ALK7 | Inhibited (Specific IC50 not consistently reported) | - |
| p38 MAPKα | 10,600 | ~225 |
| ALK1 | No significant inhibition | >212 |
| ALK2 | No significant inhibition | >212 |
| ALK3 | No significant inhibition | >212 |
| ALK6 | No significant inhibition | >212 |
TGF-β Signaling Pathway and SB-505124 Inhibition
The diagram below illustrates the canonical TGF-β signaling pathway and the mechanism of inhibition by SB-505124.
Experimental Workflow for Kinase Inhibition Assay
The following diagram outlines a typical workflow for determining the inhibitory activity of a compound like SB-505124 against a target kinase.
Experimental Protocols
In Vitro Kinase Assay for ALK5 Inhibition (Radioisotopic Filter Binding Assay)
This protocol is a representative method for determining the IC50 of SB-505124 against ALK5, based on descriptions in the literature.
Materials:
-
Recombinant human ALK5 kinase domain (e.g., GST-tagged)
-
Recombinant human Smad3 protein (substrate)
-
This compound
-
[γ-33P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 1 mM DTT)
-
ATP solution
-
Phosphocellulose filter paper (e.g., P-81)
-
0.5% Phosphoric acid (wash buffer)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations for IC50 determination.
-
Reaction Mixture Preparation: In a microcentrifuge tube or 96-well plate, prepare the reaction mixture containing the ALK5 kinase (e.g., 65 nM), Smad3 substrate (e.g., 184 nM), and varying concentrations of SB-505124 in the kinase reaction buffer. Include a vehicle control (e.g., DMSO) without the inhibitor.
-
Kinase Reaction Initiation: Initiate the kinase reaction by adding a mixture of unlabeled ATP (to a final concentration of, for example, 3 µM) and [γ-33P]ATP (e.g., 0.5 µCi per reaction).
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 3 hours).
-
Reaction Termination and Substrate Capture: Spot a portion of each reaction mixture onto a phosphocellulose filter paper. The phosphorylated Smad3 substrate will bind to the paper.
-
Washing: Immerse the filter paper in 0.5% phosphoric acid to wash away unincorporated [γ-33P]ATP. Repeat the wash step multiple times.
-
Quantification: Place the washed filter paper in a scintillation vial with a scintillation cocktail and measure the amount of incorporated 33P using a scintillation counter.
-
Data Analysis: Determine the percentage of kinase activity inhibition for each concentration of SB-505124 relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Conclusion
The available data demonstrates that this compound is a highly selective inhibitor of the TGF-β type I receptors ALK4, ALK5, and ALK7. Its significantly lower potency against other kinases, such as p38 MAPKα, and its lack of activity against other ALK family members, make it a valuable tool for specifically interrogating the TGF-β signaling pathway in various research applications. Researchers should, however, remain mindful of potential off-target effects, especially when using the inhibitor at high concentrations.
References
A Comparative Guide to the Efficacy of SB-505124 Hydrochloride and Other TGF-β Receptor Inhibitors
In the landscape of cellular signaling research and drug development, the transforming growth factor-beta (TGF-β) pathway is a critical target. Its dysregulation is implicated in a myriad of pathologies, including cancer, fibrosis, and autoimmune diseases. Small molecule inhibitors targeting the TGF-β type I receptor (also known as activin receptor-like kinase 5, ALK5) and its related kinases, ALK4 and ALK7, are therefore of significant interest to the scientific community. This guide provides a comprehensive comparison of the efficacy of SB-505124 hydrochloride with other prominent TGF-β receptor inhibitors, supported by experimental data and detailed protocols.
Mechanism of Action: Targeting the TGF-β Signaling Cascade
The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to its type II receptor, which then recruits and phosphorylates a type I receptor (ALK4, ALK5, or ALK7). This activation of the type I receptor kinase leads to the phosphorylation of downstream effector proteins, primarily Smad2 and Smad3. These phosphorylated Smads then form a complex with Smad4, which translocates to the nucleus to regulate the transcription of target genes involved in cell proliferation, differentiation, and extracellular matrix production.[1][2] SB-505124 and its counterparts are ATP-competitive inhibitors that specifically target the kinase activity of ALK4, ALK5, and ALK7, thereby blocking the entire downstream signaling cascade.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the in vitro potency of this compound and other commonly used TGF-β receptor inhibitors against their primary kinase targets. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.
| Inhibitor | ALK4 IC50 (nM) | ALK5 IC50 (nM) | ALK7 IC50 (nM) | Reference(s) |
| SB-505124 | 129 | 47 | Not explicitly quantified, but inhibited | [2][3] |
| SB-431542 | 140 | 94 | Inhibited | [4][5] |
| A-83-01 | 45 | 12 | 7.5 | [1][6][7] |
| Galunisertib (LY2157299) | 77.7 | 172 | Not specified | [8] |
Note: IC50 values can vary between different studies and experimental conditions. It is crucial to refer to the detailed experimental protocols for a complete understanding of the data.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies for key assays are provided below.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay directly measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.
Materials:
-
Recombinant human ALK5 kinase domain (e.g., GST-tagged)
-
Recombinant substrate (e.g., GST-tagged Smad3)
-
Kinase assay buffer: 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 1 mM dithiothreitol (B142953) (DTT)[1][7]
-
[γ-33P]ATP
-
Test inhibitors (e.g., SB-505124) dissolved in dimethyl sulfoxide (B87167) (DMSO)
-
P-81 phosphocellulose paper
-
0.5% phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, 65 nM GST-ALK5, and 184 nM GST-Smad3.[1][7]
-
Add the test inhibitor at various concentrations.
-
Initiate the kinase reaction by adding [γ-33P]ATP to a final concentration of 3 µM.[1][7]
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 3 hours).[1][7]
-
Spot a portion of the reaction mixture onto P-81 phosphocellulose paper to capture the phosphorylated substrate.
-
Wash the P-81 paper extensively with 0.5% phosphoric acid to remove unincorporated [γ-33P]ATP.
-
Quantify the amount of incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value using non-linear regression analysis.
Cellular Smad2/3 Phosphorylation Assay (Western Blot)
This cell-based assay assesses the ability of an inhibitor to block TGF-β-induced phosphorylation of Smad2 and Smad3 in a cellular context.
Materials:
-
Cell line responsive to TGF-β (e.g., HaCaT, HepG2, C2C12, Mv1Lu)[1]
-
Cell culture medium and serum
-
TGF-β1 ligand
-
Test inhibitors (e.g., SB-505124)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against phospho-Smad2/3 and total Smad2/3
-
Secondary antibody conjugated to horseradish peroxidase (HRP)
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed cells in multi-well plates and allow them to adhere.
-
Serum-starve the cells for several hours to reduce basal signaling.
-
Pre-treat the cells with various concentrations of the test inhibitor for a specified time (e.g., 30 minutes to 1 hour).
-
Stimulate the cells with TGF-β1 (e.g., 1-5 ng/mL) for a defined period (e.g., 1 hour).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-Smad2/3 and total Smad2/3.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-Smad2/3 signal to the total Smad2/3 signal.
Visualizing the Molecular Interactions and Experimental Processes
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Canonical TGF-β signaling pathway and the inhibitory action of SB-505124.
Caption: General experimental workflow for evaluating TGF-β inhibitor efficacy.
Concluding Remarks for Researchers
This compound is a potent and selective inhibitor of the TGF-β type I receptors ALK4, ALK5, and ALK7.[2] Comparative data indicates that it is three to five times more potent than the related inhibitor SB-431542.[2] When selecting an inhibitor for research purposes, it is essential to consider not only the IC50 values but also the selectivity profile and the specific experimental context. For instance, A-83-01 demonstrates higher potency for ALK5 and ALK7 compared to SB-505124, which may be advantageous in certain applications.[1][6][7] Conversely, the extensive characterization of SB-505124 in various in vitro and in vivo models provides a solid foundation for its use.[2] This guide serves as a starting point for researchers, and it is recommended to consult the primary literature for the most detailed and context-specific information when designing experiments.
References
- 1. SB-505124 | TGF-beta/Smad | ALK | TargetMol [targetmol.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. researchgate.net [researchgate.net]
- 4. NB-64-08205-10mg | SB-431542 [301836-41-9] Clinisciences [clinisciences.com]
- 5. stemcell.com [stemcell.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
A Comparative Guide to SB-505124 Hydrochloride and Other TGF-β Receptor Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of SB-505124 hydrochloride with other commercially available Transforming Growth Factor-beta (TGF-β) receptor inhibitors. The information presented is collated from publicly available experimental data to aid in the selection of the most suitable compound for your research needs. This guide covers the mechanism of action, quantitative performance data, detailed experimental protocols, and visualizations of the TGF-β signaling pathway and inhibitor development workflow.
The TGF-β Signaling Pathway: A Dual Regulator in Cellular Processes
The TGF-β signaling pathway is a critical regulator of a wide array of cellular functions, including proliferation, differentiation, apoptosis, and cell migration.[1] The pathway is initiated by the binding of a TGF-β superfamily ligand to a type II receptor, which then recruits and phosphorylates a type I receptor, also known as an activin receptor-like kinase (ALK).[1] The activated type I receptor subsequently phosphorylates receptor-regulated SMADs (R-SMADs), which then form a complex with the common mediator SMAD4.[1] This complex translocates to the nucleus to regulate the transcription of target genes.[1] Dysregulation of this pathway is implicated in numerous diseases, including cancer and fibrosis, making it a significant target for therapeutic intervention.
Quantitative Comparison of TGF-β Receptor Inhibitors
The following table summarizes the in vitro potency of this compound and other commonly used TGF-β receptor inhibitors. IC50 values represent the concentration of the inhibitor required to reduce the activity of its target kinase by 50%. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.
| Inhibitor | Target(s) | IC50 (nM) | Assay Type | Reference(s) |
| This compound | ALK4, ALK5, ALK7 | 47 (ALK5), 129 (ALK4) | Cell-free kinase assay | [2][3] |
| Galunisertib (LY2157299) | ALK5 | 56 | Cell-free kinase assay | [4][5] |
| RepSox | ALK5 | 4 (autophosphorylation), 23 (ATP binding) | Kinase assay | [6] |
| SB-431542 | ALK4, ALK5, ALK7 | 94 (ALK5) | In vitro phosphorylation assay | |
| Vactosertib (TEW-7197) | ALK4, ALK5 | 11 (ALK5), 13 (ALK4) | Kinase Assay | [6] |
Experimental Workflow for Inhibitor Characterization
The discovery and validation of a novel TGF-β inhibitor typically follows a structured workflow, from initial high-throughput screening to in vivo efficacy studies.
Detailed Experimental Protocols
ALK5 Kinase Assay (Biochemical)
This assay is designed to measure the direct inhibitory effect of a compound on the kinase activity of ALK5.
Materials:
-
Recombinant human ALK5 enzyme
-
Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35)
-
ATP
-
Substrate (e.g., a generic peptide substrate or recombinant SMAD3)
-
Test inhibitor (e.g., this compound)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
Reaction Setup: To each well of a 384-well plate, add the diluted inhibitor or vehicle (DMSO control).
-
Add the ALK5 enzyme solution to each well.
-
Initiate the kinase reaction by adding a solution containing the substrate and ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
ADP Detection: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP, which is then used by luciferase to produce a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a suitable curve-fitting software.
TGF-β-Induced Reporter Gene Assay (Cell-Based)
This assay measures the ability of an inhibitor to block TGF-β-induced transcriptional activity in a cellular context.
Materials:
-
A suitable cell line responsive to TGF-β (e.g., HEK293T, HaCaT)
-
A luciferase reporter plasmid containing TGF-β responsive elements (e.g., CAGA-luc)
-
A transfection reagent
-
Cell culture medium and supplements
-
TGF-β1 ligand
-
Test inhibitor
-
Luciferase assay reagent
-
96-well white, clear-bottom plates
-
Luminometer
Procedure:
-
Cell Seeding and Transfection: Seed cells in a 96-well plate. Co-transfect the cells with the CAGA-luc reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.
-
Inhibitor Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of the test inhibitor. Pre-incubate for 1-2 hours.
-
TGF-β Stimulation: Add TGF-β1 to the wells at a final concentration known to elicit a robust response (e.g., 5 ng/mL).
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a CO2 incubator.
-
Cell Lysis and Luminescence Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percent inhibition of TGF-β-induced reporter activity for each inhibitor concentration and determine the IC50 value.
Cell Migration Assay (Transwell Assay)
This assay assesses the effect of an inhibitor on TGF-β-induced cell migration.
Materials:
-
A suitable cell line (e.g., a cancer cell line known to migrate in response to TGF-β)
-
Transwell inserts (e.g., 8 µm pore size)
-
Cell culture medium with and without serum
-
TGF-β1 ligand
-
Test inhibitor
-
Crystal violet staining solution
-
Cotton swabs
-
Microscope
Procedure:
-
Cell Preparation: Culture cells to sub-confluency and serum-starve overnight.
-
Assay Setup: Place Transwell inserts into a 24-well plate. In the lower chamber, add medium containing a chemoattractant (e.g., 10% FBS) and TGF-β1.
-
In the upper chamber, resuspend the serum-starved cells in serum-free medium containing the test inhibitor at various concentrations and add the cell suspension to the inserts.
-
Incubation: Incubate the plate for a period that allows for cell migration (e.g., 24 hours) at 37°C in a CO2 incubator.
-
Staining and Visualization: Remove the non-migrated cells from the upper surface of the insert with a cotton swab. Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain with crystal violet.
-
Quantification: Count the number of migrated cells in several random fields of view under a microscope.
-
Data Analysis: Calculate the percent inhibition of TGF-β-induced cell migration for each inhibitor concentration.
Conclusion
This compound is a potent and selective inhibitor of the TGF-β type I receptors ALK4, ALK5, and ALK7.[2] As demonstrated in the comparative data, its potency is comparable to or greater than other widely used TGF-β receptor inhibitors. The choice of inhibitor will ultimately depend on the specific requirements of the experimental system, including the desired selectivity profile and the cellular context being investigated. The protocols provided in this guide offer a starting point for the in vitro characterization and comparison of these and other TGF-β pathway inhibitors.
References
- 1. SB-505124 is a selective inhibitor of transforming growth factor-beta type I receptors ALK4, ALK5, and ALK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. abmole.com [abmole.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent Advances in the Development of TGF-β Signaling Inhibitors for Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Specific Inhibitor of TGF-β Receptor Kinase, SB-431542, as a Potent Antitumor Agent for Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Downstream Target Inhibition of SB-505124: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of SB-505124's performance in inhibiting its downstream targets, supported by experimental data. We will delve into its mechanism of action, compare it with an alternative inhibitor, and provide detailed experimental protocols for key assays used to confirm target engagement.
Mechanism of Action: Selective Inhibition of the TGF-β Pathway
SB-505124 is a potent and selective small molecule inhibitor of the transforming growth factor-beta (TGF-β) type I receptors, specifically targeting Activin Receptor-Like Kinase 4 (ALK4), ALK5, and ALK7.[1][2] The binding of TGF-β ligands to their type II receptors leads to the recruitment and phosphorylation of type I receptors like ALK5. This activated complex then phosphorylates the downstream signaling proteins Smad2 and Smad3. Phosphorylated Smad2/3 forms a complex with Smad4, which then translocates to the nucleus to regulate the transcription of target genes. SB-505124 acts as a reversible ATP-competitive inhibitor, effectively blocking the kinase activity of ALK4, ALK5, and ALK7, thereby preventing the phosphorylation of Smad2 and Smad3 and inhibiting the entire downstream signaling cascade.[3][4] It is important to note that SB-505124 does not inhibit ALK1, ALK2, ALK3, or ALK6-induced Smad signaling, highlighting its selectivity.[1][5]
Figure 1. TGF-β signaling pathway and the inhibitory action of SB-505124.
Performance Comparison: SB-505124 vs. SB-431542
SB-505124 is often compared to SB-431542, another well-known inhibitor of ALK4, ALK5, and ALK7. Experimental data indicates that SB-505124 is a more potent inhibitor.
| Inhibitor | Target | IC₅₀ (ALK5) | IC₅₀ (ALK4) | Potency Comparison |
| SB-505124 | ALK4, ALK5, ALK7 | 47 nM[5][6][7] | 129 nM[3][5][6][7][8] | 3 to 5 times more potent than SB-431542[1] |
| SB-431542 | ALK4, ALK5, ALK7 | 94 nM[9] | Not consistently reported | - |
Experimental Protocols for Confirming Downstream Target Inhibition
To validate the inhibitory effect of SB-505124 on the TGF-β signaling pathway, several key experiments can be performed.
Western Blot for Phospho-Smad2/3
This is the most direct method to assess the inhibition of the immediate downstream target of the ALK5 kinase.
Objective: To quantify the levels of phosphorylated Smad2 (p-Smad2) and phosphorylated Smad3 (p-Smad3) in cells treated with TGF-β1 with and without SB-505124.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HepG2 human hepatoma cells, C2C12 mouse myoblasts, or Mv1Lu mink lung cells) and allow them to adhere overnight.[3]
-
Starve the cells in serum-free media for 4-6 hours.
-
Pre-treat the cells with various concentrations of SB-505124 (e.g., 0.1, 0.5, 1, 5 µM) or a vehicle control (e.g., DMSO) for 1 hour.[10]
-
Stimulate the cells with TGF-β1 (e.g., 2.5 ng/ml) for 1 hour.[10]
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against p-Smad2, p-Smad3, total Smad2/3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-Smad levels to total Smad levels and the loading control.
-
Figure 2. Western blot workflow for p-Smad2/3 detection.
Luciferase Reporter Assay
This assay measures the transcriptional activity of the Smad complex, providing a functional readout of the entire upstream signaling pathway.
Objective: To measure the activity of a Smad-responsive reporter in cells treated with TGF-β1 and SB-505124.
Methodology:
-
Cell Transfection:
-
Treatment:
-
After 24 hours, treat the cells with SB-505124 and/or TGF-β1 as described for the Western blot.
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Compare the normalized luciferase activity between different treatment groups.
-
Quantitative PCR (qPCR) for Downstream Target Genes
This method quantifies the expression of genes known to be regulated by the TGF-β/Smad pathway.
Objective: To measure the mRNA levels of TGF-β target genes such as CTGF (Connective Tissue Growth Factor) and α-SMA (alpha-Smooth Muscle Actin) in response to TGF-β1 and SB-505124.[4][5]
Methodology:
-
Cell Treatment:
-
Treat cells with SB-505124 and/or TGF-β1.
-
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the cells and synthesize cDNA.
-
-
qPCR:
-
Perform qPCR using primers specific for the target genes and a housekeeping gene (e.g., GAPDH).
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method.
-
By employing these experimental approaches, researchers can effectively confirm and quantify the downstream target inhibition of SB-505124, providing robust data for drug development and mechanistic studies.
References
- 1. SB-505124 is a selective inhibitor of transforming growth factor-beta type I receptors ALK4, ALK5, and ALK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. apexbt.com [apexbt.com]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. SB-505124 | TGF-beta/Smad | ALK | TargetMol [targetmol.com]
- 9. Human transforming growth factor β type I receptor in complex with kinase inhibitor SB505124 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transforming growth factor-β stimulates Smad1/5 signaling in pulmonary artery smooth muscle cells and fibroblasts of the newborn mouse through ALK1 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Specificity of SB-505124 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro specificity of SB-505124 hydrochloride, a potent inhibitor of the Transforming Growth Factor-beta (TGF-β) signaling pathway. Its performance is objectively compared with other commonly used TGF-β receptor inhibitors, supported by experimental data to aid in the selection of the most appropriate tool for research and development.
Introduction to TGF-β Signaling and Its Inhibition
The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration. Dysregulation of this pathway is implicated in a variety of diseases, including cancer and fibrosis. The canonical pathway is initiated by the binding of a TGF-β ligand to a type II receptor (TβRII), which then recruits and phosphorylates a type I receptor (TβRI), also known as an activin receptor-like kinase (ALK). This activation of TβRI kinase leads to the phosphorylation of downstream SMAD proteins, which then translocate to the nucleus to regulate gene expression.
Small molecule inhibitors targeting the ATP-binding site of TβRI kinases are invaluable tools for dissecting the TGF-β pathway and hold therapeutic promise. This compound is a selective inhibitor of the TGF-β type I receptors ALK4, ALK5, and ALK7.[1][2][3][4] This guide assesses its specificity in comparison to other widely used inhibitors: SB-431542, Galunisertib (LY2157299), and RepSox.
TGF-β Signaling Pathway and Inhibitor Targets
The following diagram illustrates the canonical TGF-β signaling pathway and highlights the points of action for SB-505124 and its alternatives.
Comparative In Vitro Kinase Specificity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of SB-505124 and alternative compounds against key TGF-β pathway kinases and other selected kinases. Lower IC50 values indicate higher potency.
| Kinase Target | SB-505124 HCl IC50 (nM) | SB-431542 IC50 (nM) | Galunisertib (LY2157299) IC50 (nM) | RepSox IC50 (nM) |
| ALK4 (ACVR1B) | 129[1][2][4] | 140[5] | 56 | 23 (binding)[6] |
| ALK5 (TGFβR1) | 47[1][2][4] | 94[5][7][8] | 56 | 4 (autophosphorylation)[6][9] |
| ALK7 (ACVR1C) | Inhibits[3] | Less potent than ALK4/5[5] | - | - |
| ALK1 (ACVR1) | No inhibition[3] | No effect | - | - |
| ALK2 (ACVR1A) | No inhibition up to 10 µM[4] | No effect[5] | - | - |
| ALK3 (BMPR1A) | No inhibition[3] | No effect[5] | - | - |
| ALK6 (BMPR1B) | No inhibition[3] | No effect[5] | - | - |
| p38 MAPK | - | >10,000[5] | - | >16,000[10] |
| JNK1 | - | >10,000[5] | - | >16,000[10] |
| GSK3 | - | - | - | >16,000[10] |
Experimental Protocols
The determination of in vitro kinase inhibitor specificity is crucial for assessing its potential for off-target effects. A standard method for this is the in vitro kinase assay, which measures the inhibitor's ability to block the enzymatic activity of a purified kinase.
General Protocol for In Vitro Kinase Assay (IC50 Determination)
This protocol outlines a common luminescence-based assay, such as the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.
Materials:
-
Purified recombinant TGF-β receptor kinase (e.g., ALK5)
-
Specific peptide substrate for the kinase
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well plates
-
Plate reader capable of luminescence detection
Workflow:
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor in DMSO. Further dilute in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid effects on enzyme activity.
-
Reaction Setup: In a 384-well plate, add the kinase reaction buffer, the diluted test inhibitor (or vehicle control), and the purified kinase enzyme. Allow a brief pre-incubation period (e.g., 10 minutes at room temperature).
-
Initiate Kinase Reaction: Add a mixture of the kinase substrate and ATP to all wells to start the reaction.
-
Incubation: Incubate the plate for a predetermined time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate as recommended by the manufacturer (e.g., 40 minutes at room temperature).
-
ATP Conversion and Luminescence Generation: Add the Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate as recommended (e.g., 30 minutes at room temperature).
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of kinase activity inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Conclusion
This compound is a potent and selective inhibitor of the TGF-β type I receptors ALK4, ALK5, and ALK7.[1][2][3][4] The provided data indicates a high degree of specificity, with no significant inhibition of other ALK family members.[3] When compared to other common TGF-β pathway inhibitors, SB-505124 demonstrates comparable or superior potency for its primary targets. The choice of inhibitor will ultimately depend on the specific experimental needs, including the desired potency and the acceptable off-target activity profile. The experimental protocols outlined in this guide provide a framework for researchers to independently verify and expand upon these findings in their own experimental systems.
References
- 1. rndsystems.com [rndsystems.com]
- 2. SB 505124 | TGF-β Receptors | Tocris Bioscience [tocris.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. SB431542 | Cell Signaling Technology [cellsignal.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. SB431542 - XenWiki [wiki.xenbase.org]
- 9. apexbt.com [apexbt.com]
- 10. RepSox | TGF-β Receptors | Tocris Bioscience [tocris.com]
Safety Operating Guide
Proper Disposal of SB-505124 Hydrochloride: A Guide for Laboratory Professionals
Essential guidelines for the safe and compliant disposal of SB-505124 hydrochloride, ensuring the protection of personnel and the environment.
This compound, a potent inhibitor of TGF-β type I receptors ALK4, ALK5, and ALK7, is a valuable tool in cell biology and drug discovery research. While it is not classified as a hazardous substance for transport, proper disposal is crucial to maintain a safe laboratory environment and adhere to institutional and regulatory standards. This guide provides detailed procedures for the correct disposal of this compound.
Chemical and Physical Properties
A summary of the key properties of this compound relevant to its handling and disposal is provided in the table below.
| Property | Data | Citation |
| Molecular Formula | C₂₀H₂₁N₃O₂ · xHCl | [1] |
| Molecular Weight | 335.40 (free base) | [1] |
| Appearance | Solid | |
| Solubility | Soluble in DMSO (24 mg/mL) | [1] |
| Insoluble in water | [1] | |
| Storage Temperature | 2–8 °C, desiccated | [1] |
| Hazard Classification | Not a hazardous substance or mixture | [2][3] |
Disposal Protocol
The recommended procedure for the disposal of this compound involves treating it as non-hazardous chemical waste. Direct disposal down the drain or in regular trash is not recommended.
Step 1: Waste Collection
-
Solid Waste: Collect unadulterated solid this compound, as well as materials lightly contaminated with it (e.g., weighing paper, gloves), in a designated, sealed waste container.
-
Liquid Waste: For solutions of this compound (e.g., in DMSO), collect the waste in a separate, sealed container. Do not mix with other solvent waste streams unless permitted by your institution's waste management guidelines.
-
Sharps: Any sharps, such as needles or pipette tips, contaminated with this compound should be placed in a designated sharps container.
Step 2: Container Selection and Labeling
-
Container Material: Use a chemically resistant container made of high-density polyethylene (B3416737) (HDPE), low-density polyethylene (LDPE), or glass.[4][5][6][7][8] Ensure the container has a secure, leak-proof lid.
-
Labeling: Clearly label the waste container with "Non-Hazardous Chemical Waste," the full chemical name "this compound," and the approximate quantity. Follow any additional labeling requirements mandated by your institution's Environmental Health and Safety (EHS) department.
Step 3: Storage
Store the sealed and labeled waste container in a designated waste accumulation area within the laboratory, away from incompatible materials.
Step 4: Disposal
Arrange for the disposal of the chemical waste through your institution's certified chemical waste contractor.[1] Follow all internal procedures for waste pickup and documentation.
Note on Chemical Neutralization:
There are no readily available and validated protocols for the chemical neutralization or deactivation of this compound at a laboratory scale. Attempting to neutralize the compound without a specific protocol can be hazardous. Therefore, disposal via a certified chemical waste program is the safest and most compliant method.
Spill Management
In the event of a small spill of solid this compound:
-
Personal Protective Equipment (PPE): Ensure you are wearing appropriate PPE, including a lab coat, gloves, and safety glasses.
-
Containment: Mechanically scoop the solid material and place it into the designated waste container. Avoid generating dust.
-
Cleaning: Clean the spill area with a detergent solution and water.
-
Waste Disposal: Dispose of all cleaning materials as non-hazardous chemical waste.
For larger spills or spills of this compound in solution, consult your institution's EHS department for guidance.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
